molecular formula C19H21ClN4O3 B1672568 GYKI 53655 hydrochloride CAS No. 143692-48-2

GYKI 53655 hydrochloride

Numéro de catalogue: B1672568
Numéro CAS: 143692-48-2
Poids moléculaire: 388.8 g/mol
Clé InChI: ASLCSBBDVWPSQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Non-competitive AMPA and kainate receptor antagonist. (IC50 values for inhibition of AMPA-mediated responses in cells expressing human GluR1 and GluR4 are 6 and 5 µM, respectively). Analog of GYKI 52466. Anticonvulsant in vivo. At higher concentrations blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM). Soluble in 1 ml water to give specified mM/ml concentration.>Non-competitive AMPA and kainate receptor antagonist. (IC50 values for inhibition of AMPA-mediated responses in cells expressing human GluR1 and GluR4 are 6 and 5 µM, respectively). Analog of GYKI 52466. Anticonvulsant in vivo. At higher concentrations blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.>GYKI53655 Hydrochloride is a non-competitive AMPA and kainate receptor antagonist. GYKI53655 Hydrochloride exhibits anticonvulsant activity. GYKI53655 Hydrochloride also blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM) at high concentrations.

Propriétés

IUPAC Name

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLCSBBDVWPSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931992
Record name 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143692-48-2
Record name 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143692-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GYKI 53655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-300168 MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91HGG22IDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GYKI 53655 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, making it an invaluable tool in neuroscience research. This technical guide provides an in-depth overview of its applications, mechanism of action, and key experimental protocols for its use in the laboratory.

Core Applications in Research

This compound is primarily utilized to investigate the physiological and pathological roles of AMPA receptor-mediated glutamatergic neurotransmission. Its high selectivity allows for the specific blockade of AMPA receptors, enabling researchers to dissect their contribution to various neural processes. Key research areas include:

  • Neuroprotection: Studying the role of AMPA receptor-mediated excitotoxicity in neuronal injury and death associated with conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[1]

  • Epilepsy and Seizure Disorders: Investigating the involvement of AMPA receptors in the initiation, propagation, and maintenance of seizure activity.[2] GYKI 53655 and its analogs have shown anticonvulsant effects in various animal models.[1][2]

  • Pain Research: Elucidating the contribution of AMPA receptors in the transmission and modulation of pain signals in the spinal cord and higher brain centers.

  • Synaptic Plasticity: Examining the role of AMPA receptors in fundamental processes of learning and memory, such as long-term potentiation (LTP) and long-term depression (LTD).

  • Anxiety and Mood Disorders: Exploring the potential involvement of the glutamatergic system, specifically AMPA receptors, in the pathophysiology of anxiety and depression.

Mechanism of Action

GYKI 53655 is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist of AMPA receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to an allosteric site on the AMPA receptor complex.[1] This binding event does not prevent glutamate from binding but rather inhibits the conformational change required for ion channel opening, thus preventing the influx of Na+ and Ca2+ ions. At higher concentrations, GYKI 53655 can also exhibit antagonist activity at certain kainate receptor subtypes.[1][3]

Quantitative Data

The following table summarizes the inhibitory potency (IC50) of this compound on various AMPA and kainate receptor subunits.

Receptor SubunitIC50 (µM)PreparationReference
Human GluA16Recombinant cells[1]
Human GluA45Recombinant cells[1]
Kainate (GluK3 homomeric)63Recombinant cells[1]
Kainate (GluK2b(R)/GluK3 heteromeric)32Recombinant cells[1]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the application of GYKI 53655 to investigate its effect on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes (3-7 MΩ)

  • Perfusion system

Methodology:

  • Preparation: Prepare aCSF and intracellular solution and ensure they are bubbled with 95% O2 / 5% CO2. Prepare fresh dilutions of GYKI 53655 in aCSF on the day of the experiment.

  • Cell/Slice Placement: Place the cultured neurons on a coverslip or a brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pipette Positioning: Under visual guidance, carefully approach a target neuron with a patch pipette filled with intracellular solution.

  • Seal Formation: Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Baseline Recording: Record baseline AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs) or currents evoked by local application of an AMPA receptor agonist (e.g., AMPA or glutamate).

  • GYKI 53655 Application: Perfuse the recording chamber with aCSF containing the desired concentration of GYKI 53655.

  • Data Acquisition: Record the changes in AMPA receptor-mediated currents in the presence of GYKI 53655. A reduction in the amplitude of the currents indicates an antagonistic effect.

  • Washout: Perfuse the chamber with aCSF without GYKI 53655 to observe any reversal of the effect.

  • Data Analysis: Analyze the recorded currents to determine the extent of inhibition by GYKI 53655 and calculate parameters such as the IC50 value if a dose-response curve is generated.

In Vivo Neuroprotection Study: Rodent Model of Excitotoxic Injury

This protocol outlines a general procedure to assess the neuroprotective effects of GYKI 53655 in a rodent model of excitotoxic brain injury induced by an AMPA receptor agonist.

Materials:

  • Adult rodents (rats or mice)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microsyringe pump

  • AMPA or kainic acid solution

  • This compound solution for injection (e.g., dissolved in saline)

  • Surgical tools

  • Perfusion solutions (saline and paraformaldehyde)

  • Histology equipment and reagents

Methodology:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

  • Drug Administration (GYKI 53655): Administer GYKI 53655 via the desired route (e.g., intraperitoneal injection) at a predetermined time point before the excitotoxic insult.

  • Stereotaxic Injection: Perform a craniotomy over the target brain region (e.g., hippocampus or striatum). Slowly infuse a solution of AMPA or kainic acid into the brain parenchyma using a microsyringe pump.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.

  • Behavioral Assessment (Optional): At various time points post-lesion, conduct behavioral tests relevant to the function of the targeted brain region to assess functional deficits.

  • Tissue Processing: At the end of the experiment (e.g., 24-72 hours post-lesion), deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde.

  • Histological Analysis: Carefully remove the brain and post-fix it in paraformaldehyde. Process the brain for histological sectioning. Stain the sections with markers for neuronal death (e.g., Fluoro-Jade) or neuronal survival (e.g., NeuN) to quantify the extent of the lesion.

  • Data Analysis: Compare the lesion volume and neuronal cell counts between animals treated with GYKI 53655 and vehicle-treated controls to determine the neuroprotective efficacy of the compound.

In Vivo Epilepsy Study: Kainic Acid-Induced Seizure Model

This protocol describes the use of GYKI 53655 to evaluate its anticonvulsant effects in a kainic acid-induced seizure model in rodents.

Materials:

  • Adult rodents (rats or mice)

  • Kainic acid solution for injection

  • This compound solution for injection

  • Behavioral observation arena

  • Electroencephalogram (EEG) recording equipment (optional)

Methodology:

  • Animal Habituation: Acclimate the animals to the testing environment.

  • GYKI 53655 Pre-treatment: Administer GYKI 53655 or vehicle to the animals at a specified time before the induction of seizures.

  • Seizure Induction: Administer a convulsant dose of kainic acid (e.g., via intraperitoneal or subcutaneous injection).[2]

  • Behavioral Observation: Immediately after kainic acid injection, place the animal in the observation arena and record the latency to the first seizure, the severity of seizures (e.g., using the Racine scale), and the total duration of seizure activity for a defined observation period.

  • EEG Monitoring (Optional): For more quantitative analysis, implant electrodes for EEG recording prior to the experiment to monitor seizure-related electrical activity in the brain.

  • Data Analysis: Compare the seizure parameters (latency, severity, duration) between the GYKI 53655-treated group and the vehicle-treated control group to assess the anticonvulsant properties of the compound.

Visualizations

cluster_0 AMPA Receptor Signaling cluster_1 Inhibition by GYKI 53655 Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Channel_Opening Ion Channel Opening AMPA_Receptor->Channel_Opening Allosteric_Site Allosteric Site Na_Ca_Influx Na+/Ca2+ Influx Channel_Opening->Na_Ca_Influx Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization GYKI_53655 GYKI 53655 GYKI_53655->Allosteric_Site Binds to Conformational_Change_Block Blocks Conformational Change Allosteric_Site->Conformational_Change_Block Conformational_Change_Block->Channel_Opening Prevents

Mechanism of GYKI 53655 Action

cluster_workflow In Vivo Neuroprotection Experimental Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Stereotaxic Mounting) GYKI_Admin 2. GYKI 53655 Administration (e.g., i.p. injection) Animal_Prep->GYKI_Admin Excitotoxin_Inj 3. Excitotoxin Injection (e.g., intra-hippocampal AMPA) GYKI_Admin->Excitotoxin_Inj Post_Op 4. Post-Operative Care & Behavioral Assessment Excitotoxin_Inj->Post_Op Perfusion 5. Tissue Collection (Transcardial Perfusion) Post_Op->Perfusion Histology 6. Histological Analysis (Staining for Neuronal Death) Perfusion->Histology Data_Analysis 7. Data Analysis (Lesion Volume Quantification) Histology->Data_Analysis

Experimental Workflow

cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Presynaptic Glutamate Release AMPA_Receptor Glutamate Binding Site Ion Channel Allosteric Site Glutamate_Release->AMPA_Receptor:f0 Activates Excitatory_Response Excitatory Postsynaptic Potential (EPSP) AMPA_Receptor:f1->Excitatory_Response Generates GYKI_53655 GYKI 53655 GYKI_53655->AMPA_Receptor:f2 Inhibits

Synaptic Action of GYKI 53655

References

A Technical Guide to the Mechanism of Action of GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of GYKI 53655, detailing its interaction with AMPA and kainate receptors, the molecular determinants of its binding site, and its functional consequences at the cellular and systemic levels. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their understanding and utilization of this important pharmacological tool.

Introduction

GYKI 53655, a 2,3-benzodiazepine derivative, has emerged as a critical tool for dissecting the roles of AMPA receptors in physiological and pathological processes. Its non-competitive mechanism of action offers distinct advantages over competitive antagonists, allowing for the inhibition of receptor function regardless of the concentration of the endogenous agonist, glutamate. This property, coupled with its selectivity for AMPA receptors over other glutamate receptor subtypes at therapeutic concentrations, has made GYKI 53655 instrumental in studies of synaptic plasticity, excitotoxicity, and the development of novel therapeutic strategies for neurological disorders such as epilepsy and ischemic brain injury.

Core Mechanism of Action: Allosteric Antagonism of AMPA Receptors

GYKI 53655 functions as a negative allosteric modulator of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a distinct allosteric site on the receptor complex.[1][2] This binding event does not prevent glutamate from binding to the receptor but rather inhibits the conformational changes necessary for ion channel opening.[1][2] This results in a reduction of the ion flow through the channel, effectively dampening the excitatory signal.

The binding of GYKI 53655 is state-dependent, showing a higher affinity for the resting (agonist-unbound) state of the receptor.[1] This suggests that the antagonist stabilizes the closed state of the channel, thereby preventing its activation upon glutamate binding.

The Allosteric Binding Site

Mutagenesis studies have been pivotal in identifying the allosteric binding site for GYKI 53655. This site is located at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the AMPA receptor subunit.[1] Specifically, it involves the linker regions that connect the ligand-binding domain to the ion channel pore, namely the S1-M1 and S2-M4 linkers.[1] By interacting with these linkers, GYKI 53655 is thought to disrupt the transduction of the agonist-binding signal to the channel gate, effectively uncoupling glutamate binding from channel activation.[1]

dot

cluster_receptor AMPA Receptor LBD Ligand-Binding Domain (S1/S2) Linkers S1-M1 & S2-M4 Linkers LBD->Linkers Conformational Change TMD Transmembrane Domain (M1-M4) Ion_Flow Ion Flow (Na+, Ca2+) TMD->Ion_Flow Allows Linkers->TMD Gating Glutamate Glutamate Glutamate->LBD Binds GYKI GYKI 53655 GYKI->Linkers Binds (Allosteric Site)

Caption: Allosteric modulation of the AMPA receptor by GYKI 53655.

Specificity and Selectivity

While GYKI 53655 is a potent AMPA receptor antagonist, its selectivity is concentration-dependent. At higher concentrations, it also exhibits antagonistic activity at certain kainate receptor subtypes.

Quantitative Data on Receptor Inhibition

The inhibitory potency of GYKI 53655 has been quantified across various native and recombinant AMPA and kainate receptor subtypes. The following tables summarize key IC50 values obtained from electrophysiological studies.

AMPA Receptor Subunit Cell Type IC50 (µM) Reference
GluA1Human Embryonic Kidney (HEK293)6[3]
GluA4Human Embryonic Kidney (HEK293)5[3]
Native AMPA ReceptorsHippocampal Neurons~1[4]
Kainate Receptor Subunit Cell Type IC50 (µM) Reference
GluK3 (homomeric)Human Embryonic Kidney (HEK293)63[3]
GluK2b(R)/GluK3 (heteromeric)Human Embryonic Kidney (HEK293)32[3]

Experimental Protocols

The characterization of GYKI 53655's mechanism of action has relied heavily on electrophysiological and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application, in the presence and absence of GYKI 53655.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits. Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used to study native receptors.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Experimental Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • The AMPA receptor agonist (e.g., 100 µM glutamate or AMPA) is rapidly applied to the cell using a fast perfusion system, and the resulting inward current is recorded.

    • To determine the inhibitory effect of GYKI 53655, the cells are pre-incubated with varying concentrations of the antagonist before co-application with the agonist.

    • The peak amplitude of the agonist-evoked current is measured and plotted against the concentration of GYKI 53655 to determine the IC50 value.

dot

cluster_workflow Whole-Cell Patch-Clamp Workflow Start Cell Preparation (HEK293 or Neurons) Seal Gigaohm Seal Formation Start->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Clamp Voltage Clamp (-60 mV) WholeCell->Clamp Agonist Agonist Application (e.g., 100 µM Glutamate) Clamp->Agonist GYKI_App GYKI 53655 Application (Varying Concentrations) Clamp->GYKI_App Record_Control Record Control Current Agonist->Record_Control Record_GYKI Record Inhibited Current Agonist->Record_GYKI Analysis Data Analysis (IC50) Record_Control->Analysis GYKI_App->Agonist Record_GYKI->Analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of GYKI 53655 to the AMPA receptor.

  • Membrane Preparation: Cell membranes expressing the AMPA receptor of interest are prepared from transfected HEK293 cells or from brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer (in mM): 50 Tris-HCl (pH 7.4), 100 KCl, 0.1 EDTA.

  • Radioligand: A radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX) is used.

  • Experimental Procedure:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled GYKI 53655.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The concentration of GYKI 53655 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

dot

cluster_logic Logical Relationship of Antagonism Glutamate_Binding Glutamate Binds to LBD Conformational_Change Conformational Change in LBD Glutamate_Binding->Conformational_Change Linker_Movement Movement of S1-M1 & S2-M4 Linkers Conformational_Change->Linker_Movement Channel_Opening Ion Channel Opens Linker_Movement->Channel_Opening Inhibition Linker Movement is Prevented GYKI_Binding GYKI 53655 Binds to Allosteric Site on Linkers GYKI_Binding->Inhibition No_Opening Ion Channel Remains Closed Inhibition->No_Opening

Caption: Logical flow of GYKI 53655's inhibitory action.

In Vivo Effects and Therapeutic Potential

GYKI 53655 has demonstrated significant neuroprotective and anticonvulsant effects in various animal models.

  • Neuroprotection: In models of global cerebral ischemia, GYKI 53655 has been shown to prolong survival time. This neuroprotective effect is attributed to its ability to block the excessive AMPA receptor activation that leads to excitotoxic cell death.

  • Anticonvulsant Activity: GYKI 53655 is effective in preventing seizures in various animal models of epilepsy. This is consistent with the role of AMPA receptors in the generation and spread of seizure activity.

Conclusion

This compound is a well-characterized non-competitive allosteric antagonist of AMPA receptors. Its unique mechanism of action, involving the inhibition of channel gating through an allosteric site on the S1-M1 and S2-M4 linkers, has made it an invaluable tool in neuroscience research. The detailed understanding of its pharmacology, as outlined in this technical guide, provides a solid foundation for its use in elucidating the complex roles of AMPA receptors in brain function and for the development of novel therapeutic agents for a range of neurological disorders.

References

GYKI 53655 Hydrochloride: A Technical Overview of a Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. As a 2,3-benzodiazepine derivative, it exerts its effects through allosteric modulation, offering a distinct mechanism from competitive antagonists that vie for the glutamate binding site. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and key experimental methodologies for its investigation. The information is intended to serve as a valuable resource for researchers in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation in neurological disorders such as epilepsy and excitotoxicity-mediated neuronal damage.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its actions are primarily mediated by ionotropic receptors, including AMPA receptors. These receptors are ligand-gated ion channels that, upon binding glutamate, allow the influx of sodium and calcium ions, leading to neuronal depolarization. Dysregulation of AMPA receptor activity is implicated in a variety of neurological conditions, making them a significant target for therapeutic intervention.[1][2] this compound has emerged as a critical research tool for dissecting the physiological and pathological roles of AMPA receptors due to its high selectivity and non-competitive mode of action.[3][4] This document synthesizes the current knowledge on this compound, presenting its pharmacological data in a structured format, outlining detailed experimental protocols, and visualizing its mechanism and related cellular pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride[3]
Molecular Formula C₁₉H₂₀N₄O₃・HCl[3]
Molecular Weight 388.85 g/mol [3]
Appearance Orange solid[3]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[4]
Storage Store at room temperature, desiccated. Solutions can be stored at -20°C for up to one month.[3]

Pharmacology

Mechanism of Action

This compound is a non-competitive antagonist of AMPA receptors.[3][4] It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[3] This binding event does not prevent glutamate from associating with the receptor but instead inhibits the conformational changes necessary for channel gating and ion flux.[3] This allosteric modulation results in a reduction of the postsynaptic response to glutamate. At higher concentrations, this compound also exhibits antagonist activity at certain kainate receptor subtypes.[3][4]

Quantitative Pharmacological Data

The following tables summarize the inhibitory potency (IC₅₀) of this compound on various AMPA and kainate receptor subtypes.

Table 1: Inhibitory Activity of this compound on AMPA Receptors

Receptor SubunitCell TypeAgonistIC₅₀ (µM)Reference
Human GluA1Expressed in cellsAMPA6[3]
Human GluA4Expressed in cellsAMPA5[3]
Native AMPA ReceptorsCultured superior colliculus neuronsAMPA0.8 ± 0.1[5]
Native AMPA ReceptorsHippocampal neuronsKainate (steady-state current)0.9[6]

Table 2: Inhibitory Activity of this compound on Kainate Receptors

Receptor Subunit CompositionCell TypeIC₅₀ (µM)Reference
GluK3 homomericHEK 293 cells63[3][4]
GluK2b(R)/GluK3 heteromericHEK 293 cells32[3][4]
GluK1/GluK2 containingNot specified> 200[7]

Signaling Pathways

The antagonism of AMPA receptors by this compound disrupts downstream signaling cascades that are crucial for synaptic plasticity and cell survival.

Inhibition of Excitatory Postsynaptic Potential and Downstream Signaling

By blocking AMPA receptor-mediated depolarization, this compound effectively dampens the excitatory postsynaptic potential (EPSP). This has significant consequences for downstream signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival.[8][9]

G cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel Gating GYKI GYKI 53655 GYKI->AMPAR Allosterically Inhibits Depolarization Depolarization IonChannel->Depolarization Leads to ERK_Pathway Ras-Raf-MEK-ERK Pathway Depolarization->ERK_Pathway Activates CREB CREB ERK_Pathway->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, c-jun, cyclin D1) CREB->Gene_Expression Regulates

Mechanism of GYKI 53655 action on AMPA receptor signaling.
Modulation of AMPA Receptor Trafficking

AMPA receptor density at the synapse is dynamically regulated through endocytosis and exocytosis, processes critical for long-term potentiation (LTP) and long-term depression (LTD). While GYKI 53655's primary role is channel blockade, the resulting reduction in synaptic activity can indirectly influence these trafficking pathways.

G cluster_membrane Postsynaptic Membrane cluster_cytosol Intracellular Surface_AMPAR Surface AMPA Receptors Endocytosis Endocytosis (Internalization) Surface_AMPAR->Endocytosis Removes surface receptors Endosome Recycling Endosome Exocytosis Exocytosis (Insertion) Endosome->Exocytosis Lysosome Lysosome Exocytosis->Surface_AMPAR Increases surface receptors Endocytosis->Endosome To be recycled Endocytosis->Lysosome For degradation

Simplified workflow of AMPA receptor trafficking.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure the inhibitory effect of GYKI 53655 on AMPA receptor-mediated currents.

Experimental Workflow:

G A Prepare Neuronal Culture B Establish Whole-Cell Configuration A->B C Record Baseline AMPA-evoked Currents B->C D Apply GYKI 53655 C->D E Record Post-GYKI AMPA-evoked Currents D->E F Data Analysis (IC50 determination) E->F

Workflow for whole-cell patch-clamp experiment.

Methodology:

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated glass coverslips.

    • Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator for 10-14 days.

  • Solutions:

    • External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline methiodide, pH adjusted to 7.4 with NaOH.

    • Internal Solution: (in mM) 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope and perfuse with aCSF at 1-2 mL/min.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell voltage-clamp configuration on a visually identified pyramidal neuron.

    • Hold the membrane potential at -70 mV.

    • Apply a brief pulse of AMPA (100 µM) using a fast-perfusion system to evoke an inward current. Record the baseline response.

    • Perfuse the chamber with aCSF containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 2-3 minutes.

    • While in the presence of GYKI 53655, apply the same AMPA pulse and record the inhibited current.

    • Wash out the drug and ensure recovery of the AMPA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked currents before and after drug application.

    • Normalize the inhibited current amplitude to the baseline amplitude.

    • Plot the normalized response against the logarithm of the GYKI 53655 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Anticonvulsant Activity Assessment in Rodents (Maximal Electroshock Seizure Model)

This protocol evaluates the ability of GYKI 53655 to prevent the spread of seizures.[10]

Methodology:

  • Animals:

    • Use adult male Swiss-Webster mice (20-25 g).

    • House animals with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Dissolve this compound in a vehicle (e.g., saline or 2-hydroxypropyl-β-cyclodextrin for higher concentrations).

    • Administer GYKI 53655 or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg) 30 minutes before seizure induction.

  • Maximal Electroshock (MES) Test:

    • Apply a drop of topical anesthetic to the eyes of each mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is indicative of seizure spread.

  • Data Analysis:

    • For each dose, calculate the percentage of animals protected from tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol assesses the ability of GYKI 53655 to protect neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture:

    • Use primary cortical neuronal cultures as described in the electrophysiology protocol.

  • Treatment:

    • Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

    • Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes in the continued presence of GYKI 53655.

    • Wash the cultures and replace the medium with fresh, glutamate-free medium containing GYKI 53655.

    • Include a vehicle control group (no GYKI 53655) and a glutamate-only control group.

  • Assessment of Cell Viability (24 hours post-insult):

    • Use a quantitative cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, incubate cells with MTT solution, then solubilize the formazan product and measure absorbance at 570 nm.

    • For the LDH assay, measure LDH activity in the culture medium, which is indicative of cell membrane damage.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control group.

    • Plot cell viability against the concentration of GYKI 53655 to determine the neuroprotective effect.

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the study of AMPA receptor function. Its non-competitive mechanism of action provides a distinct advantage for probing the allosteric regulation of these critical receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of AMPA receptors in health and disease and to explore the therapeutic potential of their antagonists. Further research into the pharmacokinetics and in vivo efficacy of GYKI 53655 and its analogs will be crucial for translating the promising preclinical findings into novel treatments for a range of neurological disorders.

References

An In-depth Technical Guide to GYKI 53655 Hydrochloride: Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling pathways.

Chemical Identity and Structure

This compound is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of AMPA receptors.[1] Its chemical identity is well-defined by its systematic nomenclature and unique identifiers.

The IUPAC name for the free base is 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[2][3]dioxolo[4,5-h][3][4]benzodiazepine-7-carboxamide.[5] The hydrochloride salt is chemically named 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride.[6]

Table 1: Chemical Identifiers and Structural Information for this compound

IdentifierValue
IUPAC Name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride[6]
Molecular Formula C₁₉H₂₀N₄O₃·HCl[6]
Molecular Weight 388.85 g/mol [6]
CAS Number 143692-48-2[6]
SMILES CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl
InChI Key ASLCSBBDVWPSQT-UHFFFAOYSA-N

Physical and Chemical Properties

This compound is typically supplied as a solid powder.[5] Its solubility and stability are critical parameters for its use in experimental settings. While a specific melting point is not consistently reported in the literature, its other physical properties are well-documented.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Solid powder[5]
Purity ≥98% (by HPLC)[6]
Solubility Soluble to 100 mM in water and DMSO[6]
Storage (Solid) Desiccate at room temperature[6]
Storage (Solutions) Store at -20°C for up to one month[1]

Mechanism of Action and Signaling Pathway

GYKI 53655 is a non-competitive antagonist of AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] It also exhibits antagonist activity at kainate receptors at higher concentrations.[1][6]

Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 acts at an allosteric site on the AMPA receptor complex.[1] This binding event is thought to occur at the interface between the glutamate-binding core and the transmembrane domains, which disrupts the conformational changes necessary for ion channel opening following agonist binding.

The binding of glutamate to AMPA receptors triggers the opening of a transmembrane ion channel, leading to the influx of sodium and, in some cases, calcium ions. This influx results in the depolarization of the postsynaptic membrane. The activation of AMPA receptors can also initiate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. By preventing the channel from opening, GYKI 53655 effectively blocks these downstream events.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_membrane Postsynaptic Membrane Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Opens Channel Depolarization Depolarization Ion_Influx->Depolarization MAPK_Pathway MAPK Pathway Activation Depolarization->MAPK_Pathway Leads to GYKI_53655 GYKI 53655 HCl GYKI_53655->AMPA_Receptor Allosteric Inhibition

AMPA receptor signaling and inhibition by GYKI 53655 HCl.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound using the shake-flask method, a standard technique for assessing the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of high-purity water. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable mobile phase for HPLC analysis.

    • Determine the concentration of GYKI 53655 in the diluted sample using a validated HPLC method with a standard calibration curve.

  • Data Interpretation:

    • The calculated concentration from the HPLC analysis represents the equilibrium solubility of this compound under the specified conditions.

    • Measure the pH of the remaining saturated solution.

Solubility_Workflow start Start prep Add excess GYKI 53655 HCl to water in vials start->prep shake Equilibrate on shaker (24-48h at constant temp) prep->shake settle Settle undissolved solid shake->settle sample Withdraw supernatant settle->sample centrifuge Centrifuge to remove suspended solids sample->centrifuge analyze Analyze concentration by HPLC centrifuge->analyze end End: Solubility Determined analyze->end

Workflow for determining aqueous solubility.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a this compound sample using reverse-phase HPLC.

Materials and Equipment:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade acid modifier (e.g., formic acid or trifluoroacetic acid)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system equipped with a UV detector and a C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phases. A common setup for small molecules is a gradient of acetonitrile in water with an acid modifier (e.g., 0.1% formic acid).

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.

    • Similarly, prepare a sample solution of the this compound to be tested at approximately the same concentration as the standard.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

    • Set the column temperature (e.g., 30°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (determined by the UV absorbance maximum of GYKI 53655).

  • Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run a gradient elution method, for example, starting with a low percentage of acetonitrile and increasing it over time to elute compounds of varying polarity.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

This guide provides foundational information on this compound. For specific experimental applications, it is recommended to consult the batch-specific data provided by the supplier and relevant published literature.

References

a literature review on GYKI 53655 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GYKI 53655 Hydrochloride

Introduction

This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a member of the 2,3-benzodiazepine class of compounds, it is structurally analogous to GYKI 52466.[2] It functions as a negative allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate binding site to prevent ion channel gating.[3][4] This mechanism of action confers upon it significant neuroprotective, anticonvulsant, and potential anxiolytic properties.[2][5][6] Due to its high selectivity for AMPA receptors over kainate receptors at lower concentrations and its favorable in vivo profile, GYKI 53655 is a valuable pharmacological tool for elucidating the physiological and pathological roles of AMPA receptor-mediated synaptic transmission.[7][8][9]

Chemical and Physical Properties

This compound is a synthetic compound typically supplied as an orange or off-white solid.[1] It is soluble in aqueous solutions and DMSO.[2][5]

PropertyValue
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
Molecular Formula C₁₉H₂₀N₄O₃·HCl[1][2]
Molecular Weight 388.85 g/mol [2]
CAS Number 143692-48-2[2][5]
Purity ≥98% (HPLC)[2][5]
Solubility Soluble to 100 mM in water and DMSO[2][5]
Storage Desiccate at room temperature[2][5]

Mechanism of Action

GYKI 53655 acts as a negative allosteric modulator of ionotropic glutamate receptors, with a primary affinity for AMPA receptors.[1][3] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 53655 binds to an allosteric site at the interface between the glutamate-binding core and the transmembrane domains.[4] This interaction disrupts the conformational changes necessary for ion channel opening following agonist binding, thereby inhibiting excitatory neurotransmission.[1][4]

At higher concentrations, GYKI 53655 also demonstrates antagonistic activity at certain kainate receptor subtypes, though with significantly lower potency.[1][2][5][10] This selectivity allows for the pharmacological isolation of kainate receptor-mediated events by blocking the more dominant AMPA receptor responses.[8][9]

GYKI_53655_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R Allosteric Site AMPA Receptor Glutamate Site Ion Channel Glutamate->AMPA_R:f2 Binds Channel_Open Channel Gating (Na⁺/Ca²⁺ Influx) AMPA_R:f3->Channel_Open Conformational Change Block Channel Gating Inhibited AMPA_R:f3->Block GYKI GYKI 53655 GYKI->AMPA_R:f0 Binds EPSP Excitatory Postsynaptic Potential (EPSP) Channel_Open->EPSP

Mechanism of non-competitive antagonism by GYKI 53655.

Pharmacological Activity and Efficacy

The inhibitory action of GYKI 53655 on AMPA and kainate receptors has been quantified in various in vitro and in vivo models. Its efficacy is dependent on the specific subunit composition of the receptor complex.

Target ReceptorSpecies/Cell SystemAssay TypeIC₅₀ / Effect
AMPA Receptors
GluA1 (GluR1)Human (recombinant)Electrophysiology6 µM[1]
GluA4 (GluR4)Human (recombinant)Electrophysiology5 µM[1]
Native AMPA ReceptorsRat Hippocampal NeuronsElectrophysiology0.9 µM[8]
Kainate Receptors
GluK3 (homomeric)RecombinantElectrophysiology63 µM[1][2]
GluK2b(R)/GluK3 (heteromeric)RecombinantElectrophysiology32 µM[2]
In Vivo Effects
Anticonvulsant ActivityRodent modelsBehavioralActive in vivo[2][5]
NeuroprotectionMgCl₂-induced ischemiaSurvivalProlongs survival time[2][5]
Anxiolytic-like ActivityRat (Elevated Plus Maze)BehavioralMinimal Effective Dose: 0.01 mg/kg[6][11]
AMPA AntagonismRat Spinal CordElectrophysiologyDose-dependent (2-8 mg/kg)[7]

Key Experimental Methodologies

The pharmacological profile of GYKI 53655 has been characterized using several standard and advanced experimental techniques.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This is the primary method for quantifying the potency and mechanism of ion channel modulators.

  • Objective: To measure the inhibitory effect of GYKI 53655 on currents mediated by specific AMPA and kainate receptor subtypes.

  • General Protocol:

    • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transfected to express specific recombinant glutamate receptor subunits (e.g., GluA1, GluK3).[10]

    • Recording: A glass micropipette forms a high-resistance seal with a single cell. The membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • Agonist Application: A solution containing an agonist (e.g., glutamate or AMPA) is rapidly applied to the cell, evoking an inward current as the ion channels open.

    • Antagonist Co-application: The experiment is repeated with the co-application of varying concentrations of GYKI 53655 alongside the agonist.

    • Data Analysis: The reduction in the peak current amplitude at each concentration of GYKI 53655 is measured. This data is used to plot a dose-response curve and calculate the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[10]

In Vivo Animal Models

These models are crucial for assessing the compound's therapeutic potential for conditions like epilepsy, ischemia, and anxiety.

  • Objective: To determine the efficacy of GYKI 53655 in complex physiological systems.

  • Example (Anxiolytic Activity - Elevated Plus Maze):

    • Animal Subjects: Rats or mice are used for this behavioral paradigm.

    • Drug Administration: Animals are divided into groups and administered either a vehicle control or varying doses of GYKI 53655 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][12]

    • Behavioral Testing: After a set pre-treatment time, each animal is placed in the center of an elevated, plus-shaped maze with two open arms and two enclosed arms. The time spent in and the number of entries into each arm type are recorded over a fixed period (e.g., 5 minutes).

    • Data Analysis: Anxiolytic-like effects are inferred from a statistically significant increase in the time spent in the open arms compared to the vehicle-treated group. The Minimal Effective Dose (MED) that produces this effect is determined.[6]

In_Vivo_Workflow start Start: Select Animal Model (e.g., Wistar Rat) acclimate Acclimatization Period start->acclimate grouping Random Assignment to Groups (Vehicle, GYKI Dose 1, GYKI Dose 2...) acclimate->grouping admin Systemic Administration (e.g., Intraperitoneal Injection) grouping->admin pre_treat Pre-treatment Interval (e.g., 30 minutes) admin->pre_treat test Behavioral Assay (e.g., Elevated Plus Maze) pre_treat->test data Data Collection (Time in open arms, entries, etc.) test->data analysis Statistical Analysis (e.g., ANOVA) data->analysis end Conclusion: Determine Minimal Effective Dose (MED) analysis->end

Generalized workflow for in vivo behavioral pharmacology studies.
In Vivo Electrophysiology (Iontophoresis)

This technique allows for the study of drug effects on single neurons within the intact central nervous system.

  • Objective: To assess the selectivity of systemically administered GYKI 53655 in vivo.

  • General Protocol:

    • Animal Preparation: An animal (e.g., a rat) is anesthetized and spinalized.

    • Neuronal Recording: A multi-barreled microelectrode is positioned in the spinal cord to record the activity of a single neuron.

    • Agonist Application: One barrel of the electrode is used to apply excitatory amino acids like AMPA and NMDA directly onto the neuron's surface (iontophoresis), causing it to fire.

    • Systemic Antagonist Administration: GYKI 53655 is administered intravenously (i.v.).

    • Data Analysis: The reduction in the neuron's firing rate in response to the iontophoretically applied AMPA is measured and compared to its effect on NMDA-induced firing. This allows for the determination of in vivo selectivity and duration of action.[7]

Conclusion

This compound is a well-characterized 2,3-benzodiazepine that functions as a potent and selective non-competitive antagonist of AMPA receptors. Its distinct allosteric mechanism of action and its demonstrated efficacy in preclinical models of convulsions, ischemia, and anxiety make it an indispensable tool for neuroscience research. Its selectivity for AMPA over kainate receptors provides a means to dissect the relative contributions of these two important glutamate receptor subtypes in synaptic function and disease. The comprehensive data available on its pharmacology continues to facilitate investigations into the complex roles of excitatory neurotransmission in the central nervous system.

References

An In-depth Technical Guide to the Neuroprotective Effects of GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective effects of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. By inhibiting excessive glutamatergic neurotransmission, GYKI 53655 demonstrates significant potential in mitigating excitotoxic neuronal damage implicated in a range of neurological disorders. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Excitotoxicity, the pathological process by which excessive activation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological conditions such as stroke, epilepsy, and neurodegenerative diseases. The ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, play a crucial role in mediating the rapid, excitotoxic influx of cations, primarily Ca2+, that triggers downstream neurotoxic cascades. This compound has emerged as a promising neuroprotective agent due to its specific, non-competitive antagonism of these receptors. This guide serves as a technical resource for researchers and professionals in the field of neuropharmacology and drug development, offering a detailed examination of the preclinical evidence supporting the neuroprotective efficacy of GYKI 53655.

Mechanism of Action

This compound is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist at AMPA and, to a lesser extent, kainate receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to an allosteric site on the receptor-channel complex. This binding stabilizes the receptor in a closed or non-conducting state, thereby preventing ion influx even when glutamate is bound to the receptor.[2] This non-competitive mechanism offers the advantage of being effective regardless of the concentration of glutamate, a crucial feature in the context of the massive glutamate release that occurs during excitotoxic events. The primary neuroprotective effect of GYKI 53655 stems from its ability to reduce the excessive influx of Ca2+ and Na+ ions through AMPA/kainate receptor channels, thus preventing the activation of downstream neurotoxic pathways.

Quantitative Data Summary

The neuroprotective efficacy of GYKI 53655 has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of GYKI 53655

ParameterCell Type/PreparationAgonistIC50 ValueReference
AMPA-induced currentsCultured superior colliculus neuronsAMPA0.8 ± 0.1 µM[3]
Kainate-induced steady-state currents (AMPA receptor-mediated)Hippocampal NeuronsKainate0.9 ± 0.08 µM[1]
AMPA receptor blockCultured hippocampal neuronsAMPA~1 µM[4]

Table 2: In Vivo Neuroprotective Efficacy of GYKI 53655

Animal ModelInjury ModelDosing RegimenKey FindingReference
Postnatal day 7 (P7) ratsIntrahippocampal (S)-AMPA injection (2.5 nmol)0.25 or 2.5 mg/kg i.p. (3 doses)Dose-dependent reduction in hippocampal volume loss. 2.5 mg/kg dose reduced volume loss from 42% to 10%.[5]
MiceMgCl2 induced global cerebral ischemiaNot specifiedProlonged survival times in a dose-dependent fashion.
RatsSpinal cord injuryNot specifiedNot specified
RatsSpinal neurons2-8 mg/kg intravenousDose-dependently decreased responses to AMPA.[6]

Signaling Pathways

The neuroprotective effects of GYKI 53655 are mediated by the blockade of excitotoxic signaling cascades initiated by excessive AMPA/kainate receptor activation. The primary mechanism involves the attenuation of intracellular calcium overload and its downstream consequences.

GYKI 53655 Neuroprotective Signaling Pathway cluster_downstream Downstream Effects Glutamate Excessive Glutamate AMPAR_KA AMPA/Kainate Receptor Glutamate->AMPAR_KA Activates Ion_Channel Ion Channel Opening AMPAR_KA->Ion_Channel Leads to GYKI GYKI 53655 GYKI->AMPAR_KA Inhibits (Allosterically) Neuroprotection Neuroprotection GYKI->Neuroprotection Ca_Influx Excessive Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Neurotoxic Cascades Ca_Influx->Downstream Initiates Apoptosis Apoptosis NO_Synthase nNOS Activation Downstream->NO_Synthase Mitochondria Mitochondrial Dysfunction Downstream->Mitochondria Downstream->Apoptosis NO Nitric Oxide (NO) Production NO_Synthase->NO Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO->Guanylate_Cyclase cGMP Increased cGMP Guanylate_Cyclase->cGMP

Caption: Signaling pathway of GYKI 53655-mediated neuroprotection.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the neuroprotective effects of GYKI 53655.

In Vitro Neuroprotection Assay: AMPA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a common in vitro method to assess the neuroprotective effects of GYKI 53655 against AMPA-induced excitotoxicity.

In Vitro Neuroprotection Assay Workflow start Start plate_cells Plate primary cortical neurons in 96-well plates start->plate_cells differentiate Differentiate neurons (e.g., 7-10 days in vitro) plate_cells->differentiate pretreat Pre-treat with GYKI 53655 (various concentrations) or vehicle control differentiate->pretreat induce_toxicity Induce excitotoxicity with AMPA (e.g., 100 µM for 24 hours) pretreat->induce_toxicity assess_viability Assess cell viability (e.g., MTT or LDH assay) induce_toxicity->assess_viability analyze_data Analyze data and determine EC50 of GYKI 53655 assess_viability->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro neuroprotection assay.

Detailed Steps:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E18 rats) and plated onto poly-D-lysine coated 96-well plates. Cells are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.

  • Differentiation: Neurons are allowed to mature and form synaptic connections for 7-10 days in vitro (DIV).

  • Pre-treatment: On the day of the experiment, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a specific period (e.g., 30 minutes).

  • Induction of Excitotoxicity: A toxic concentration of AMPA (e.g., 100 µM) is added to the wells. A set of control wells receives only the vehicle. The plates are incubated for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measures the metabolic activity of viable cells. MTT solution is added to each well, and after incubation, the formazan product is solubilized, and absorbance is read at 570 nm.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. A sample of the medium is taken and mixed with the LDH assay reagent, and absorbance is read at 490 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. A dose-response curve is generated to determine the EC50 value of GYKI 53655 for neuroprotection.

In Vivo Neuroprotection Model: AMPA-Induced Excitotoxic Injury in Neonatal Rats

This protocol describes an in vivo model to evaluate the neuroprotective effects of GYKI 53655 in the developing brain.[5]

In Vivo Neuroprotection Model Workflow start Start animal_prep Anesthetize postnatal day 7 (P7) rat pups start->animal_prep injection Stereotaxically inject (S)-AMPA into the right hippocampus animal_prep->injection treatment Administer GYKI 53655 (i.p.) or vehicle at specified time points injection->treatment recovery Allow animals to recover and survive for a set period (e.g., 5 days) treatment->recovery histology Perfuse brains and prepare coronal sections for histology recovery->histology analysis Quantify hippocampal volume loss by comparing injected vs. non-injected hemisphere histology->analysis end End analysis->end

References

An In-depth Technical Guide to the Anticonvulsant Activity of GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of its anticonvulsant properties, mechanism of action, and key experimental data. Detailed methodologies for pivotal preclinical seizure models and electrophysiological assays are presented to facilitate the replication and extension of these findings. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are illustrated using diagrams. This document serves as a critical resource for researchers and professionals in the fields of neuroscience and drug development investigating novel therapeutic strategies for epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal firing. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the pathophysiology of epilepsy. Ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, are key mediators of fast excitatory synaptic transmission. Consequently, antagonists of these receptors represent a promising therapeutic avenue for the treatment of seizures.

This compound, a 2,3-benzodiazepine derivative, has emerged as a significant research tool and potential therapeutic agent due to its selective, non-competitive antagonism of AMPA and kainate receptors.[1][2][3] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 acts at an allosteric site, offering a distinct modulatory profile.[1][4] This guide delves into the core preclinical data supporting the anticonvulsant activity of GYKI 53655, providing detailed experimental context for its evaluation.

Chemical Properties

PropertyValue
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
Molecular Formula C₁₉H₂₀N₄O₃·HCl
Molecular Weight 388.85 g/mol
CAS Number 143692-48-2
Synonyms LY300168

Mechanism of Action

GYKI 53655 exerts its anticonvulsant effects by negatively modulating the function of AMPA and kainate receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[1][4] This binding event disrupts the transduction of the agonist binding signal into the opening of the ion channel, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) that mediate postsynaptic depolarization.[4] This non-competitive mechanism of action is crucial as it can be effective even in the presence of high concentrations of endogenous glutamate, a condition often observed during seizures.

At higher concentrations, GYKI 53655 also demonstrates antagonist activity at certain kainate receptor subtypes, specifically GluK3 homomeric receptors and GluK2b(R)/GluK3 heteroreceptors.[1][2][3]

GYKI_53655_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release AMPA_Receptor AMPA/Kainate Receptor Glutamate_Release->AMPA_Receptor Glutamate Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents Opening No_Depolarization Inhibition of Postsynaptic Depolarization Ion_Channel->No_Depolarization Reduced Ion Influx (Na+, Ca2+) GYKI_53655 GYKI 53655 GYKI_53655->AMPA_Receptor Allosteric Binding

Mechanism of action of this compound.

Preclinical Anticonvulsant Activity

The anticonvulsant efficacy of GYKI 53655 has been demonstrated in several rodent models of seizures. The following tables summarize the quantitative data from these key studies.

Table 1: Efficacy in Audiogenic Seizure Model in Mice
Phase of SeizureED₅₀ (mg/kg, i.p.)
Tonic1.3[5][6]
Clonic2.0[5][6]
Table 2: Efficacy in Maximal Electroshock (MES) Seizure Model in Mice
ParameterValue (mg/kg, i.p.)
ED₅₀2.2[5]
Table 3: Neuroprotective Activity

| Model | Parameter | Value (mg/kg, i.p.) | | :--- | :--- | | MgCl₂-induced Global Cerebral Ischemia in Mice | PD₅₀ (50% prolongation of survival time) | 8.2[5][6] |

Electrophysiological Profile

Electrophysiological studies have been instrumental in elucidating the mechanism and potency of GYKI 53655 at the cellular level.

Table 4: In Vitro Electrophysiology
PreparationReceptor/CurrentIC₅₀
Cultured Rat Hippocampal NeuronsAMPA-induced inward currents1.1 µM[6]
Cultured Rat Hippocampal NeuronsKainate-induced inward currents1.5 µM[6]
Cells expressing human GluA1AMPA-mediated response6 µM[1]
Cells expressing human GluA4AMPA-mediated response5 µM[1]
GluK3 homomeric receptors-63 µM[1][2][3]
GluK2b(R)/GluK3 heteroreceptors-32 µM[1][2][3]

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are used. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[7]

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group is also included.

  • Seizure Induction: At the time of peak effect (predetermined), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the corneal electrodes.[7]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

MES_Workflow Start Start Animal_Prep Animal Preparation (Mice, Anesthetic) Start->Animal_Prep Drug_Admin Drug Administration (GYKI 53655 or Vehicle, i.p.) Animal_Prep->Drug_Admin Peak_Effect Wait for Time of Peak Effect Drug_Admin->Peak_Effect Seizure_Induction Maximal Electroshock (e.g., 50 mA, 60 Hz, 0.2s) Peak_Effect->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Protected Protected Observation->Protected No Tonic Hindlimb Extension Not_Protected Not Protected Observation->Not_Protected Tonic Hindlimb Extension Data_Analysis Data Analysis (Calculate ED50) Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Workflow for the Maximal Electroshock (MES) Seizure Test.

Audiogenic Seizure Test

This model is used to evaluate anticonvulsant efficacy against reflex seizures induced by a high-intensity auditory stimulus.

  • Apparatus: A sound-attenuated chamber containing a sound source capable of producing a high-intensity stimulus (e.g., 110-120 dB).[8]

  • Animal Preparation: Seizure-susceptible mice (e.g., Fmr1 knockout or specific primed strains) are used.[9] Animals are placed individually into the chamber.

  • Drug Administration: this compound is administered i.p. at various doses prior to testing.

  • Seizure Induction: After a brief acclimation period (e.g., 1 minute), the auditory stimulus is presented for a fixed duration (e.g., 3 minutes).[8][9]

  • Endpoint: Seizure activity is observed and scored based on a predefined scale, typically including wild running, clonic seizures, and tonic seizures.[8] The presence or absence of each phase is recorded.

  • Data Analysis: The dose that prevents the tonic and clonic phases of the seizure in 50% of the animals (ED₅₀) is determined.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of GYKI 53655 on ion channel currents in individual neurons.

  • Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or brain slices are prepared.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron. A gigaohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[10][11][12]

  • Drug Application: AMPA or kainate is applied to the neuron to evoke an inward current. GYKI 53655 is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked current.

  • Data Analysis: The concentration of GYKI 53655 that inhibits 50% of the maximum agonist-induced current (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal function.

Patch_Clamp_Workflow Start Start Preparation Prepare Neuronal Culture or Brain Slice Start->Preparation Pipette Position Micropipette on a Neuron Preparation->Pipette Seal Form Gigaohm Seal Pipette->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Set Holding Potential (e.g., -70 mV) Whole_Cell->Voltage_Clamp Agonist Apply Agonist (AMPA or Kainate) Voltage_Clamp->Agonist Record_Baseline Record Baseline Inward Current Agonist->Record_Baseline Apply_GYKI Co-apply GYKI 53655 (Various Concentrations) Record_Baseline->Apply_GYKI Record_Inhibition Record Inhibited Current Apply_GYKI->Record_Inhibition Data_Analysis Data Analysis (Calculate IC50) Record_Inhibition->Data_Analysis End End Data_Analysis->End

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound is a well-characterized non-competitive AMPA/kainate receptor antagonist with robust anticonvulsant and neuroprotective properties in preclinical models. Its allosteric mechanism of action provides a distinct advantage over competitive antagonists. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of GYKI 53655 and related compounds for the treatment of epilepsy and other neurological disorders involving glutamatergic excitotoxicity. This comprehensive resource is intended to aid researchers and drug development professionals in designing and interpreting studies aimed at advancing our understanding and treatment of these complex conditions.

References

In Vivo Activity and Efficacy of GYKI 53655 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant therapeutic potential in preclinical in vivo studies. This technical guide provides a comprehensive overview of its efficacy, particularly focusing on its anticonvulsant and neuroprotective activities. Detailed experimental protocols, quantitative data from key studies, and an exploration of its mechanism of action through signaling pathways are presented to facilitate further research and development. While robust evidence supports its role in mitigating seizures and neuronal damage, its effects on muscle relaxation and respiratory function require further investigation.

Introduction

This compound is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a separate site on the receptor-channel complex, thereby inhibiting channel gating and reducing ion flux.[3][4] This mechanism confers a distinct pharmacological profile, offering potential advantages in terms of safety and efficacy. This guide synthesizes the current in vivo data on GYKI 53655, providing a technical resource for the scientific community.

Anticonvulsant Activity

GYKI 53655 has shown potent anticonvulsant effects in various rodent models of epilepsy. Its efficacy has been demonstrated against both generalized and focal seizures.

Quantitative Data
Model Species Administration Route Parameter Value (mg/kg) Reference(s)
Sound-Induced Seizures (Tonic Phase)MouseIntraperitoneal (i.p.)ED₅₀1.3[5]
Sound-Induced Seizures (Clonic Phase)MouseIntraperitoneal (i.p.)ED₅₀2.0[5]
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)ED₅₀2.2[5]

ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the seizure endpoint.

Experimental Protocols

This model assesses the ability of a compound to protect against seizures induced by a high-intensity auditory stimulus.

Protocol:

  • Animals: Male Frings or DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used.[6][7] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), individual mice are placed in a sound-attenuated chamber.[8] A high-intensity acoustic stimulus (e.g., 110-120 dB) is presented for a fixed duration (e.g., 20-60 seconds).[6][9]

  • Observation: Animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic convulsions. The primary endpoint is often the abolition of the tonic hindlimb extension phase.[6]

  • Data Analysis: The percentage of animals protected from tonic seizures at each dose is calculated. The ED₅₀ is then determined using probit analysis.

Workflow for the audiogenic seizure model.

The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5][10][11]

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.[5][12]

  • Drug Administration: this compound is administered, typically i.p., at a range of doses.

  • Seizure Induction: At the time of peak drug effect, a brief electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.[5][13] A topical anesthetic is applied to the corneas to minimize discomfort.[13]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][10]

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Workflow for the maximal electroshock seizure model.

Neuroprotective Efficacy

GYKI 53655 has demonstrated significant neuroprotective effects in models of excitotoxicity and cerebral ischemia.

Quantitative Data
Model Species Administration Route Parameter Value (mg/kg) Reference(s)
MgCl₂-induced Global Cerebral IschemiaMouseIntraperitoneal (i.p.)PD₅₀8.2[5]
AMPA-induced Hippocampal InjuryRat (P7)Intraperitoneal (i.p.)-2.5 (significantly reduced volume loss)[14]

PD₅₀ (Median Protective Dose) is the dose that produces a 50% prolongation of survival time.

Experimental Protocols

This model induces global cerebral ischemia and is used to assess the neuroprotective potential of compounds.

Protocol:

  • Animals: Male mice are used.

  • Drug Administration: GYKI 53655 is administered i.p. at various doses prior to the induction of ischemia.

  • Ischemia Induction: A lethal dose of magnesium chloride is administered, which induces respiratory arrest and subsequent global cerebral ischemia.

  • Observation: The primary endpoint is the survival time of the animals.

  • Data Analysis: The dose that prolongs the survival time by 50% (PD₅₀) is calculated.[5]

This model directly assesses the ability of a compound to protect against AMPA receptor-mediated neurotoxicity.

Protocol:

  • Animals: Postnatal day 7 (P7) Sprague-Dawley rats are used.[14]

  • Drug Administration: GYKI 53655 is administered i.p. in multiple doses.[14]

  • Injury Induction: A solution of (S)-AMPA is injected directly into the hippocampus.[14]

  • Outcome Assessment: After a survival period, the brains are processed for histological analysis. The volume of the hippocampus on the injected side is compared to the contralateral side to quantify the extent of neuronal loss and atrophy.[14]

  • Data Analysis: The reduction in hippocampal volume loss in treated animals is compared to vehicle-treated controls.

Mechanism of Action and Signaling Pathways

GYKI 53655 exerts its effects by non-competitively antagonizing AMPA receptors. This allosteric modulation prevents the conformational changes necessary for ion channel opening, thus reducing the influx of Na⁺ and Ca²⁺ ions in response to glutamate binding.

Recent evidence suggests a potential link between AMPA receptor activity and cyclic guanosine monophosphate (cGMP) signaling. Activation of AMPA receptors can, in some cellular contexts, lead to the activation of a G-protein that in turn suppresses a cGMP-gated current.[15][16] By antagonizing the AMPA receptor, GYKI 53655 may therefore indirectly modulate cGMP levels and downstream signaling cascades.

AMPA_Signaling cluster_pathway Proposed Signaling Pathway of GYKI 53655 Action Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds G_Protein G-Protein AMPAR->G_Protein Activates GYKI53655 GYKI 53655 GYKI53655->AMPAR Antagonizes (Non-competitive) PDE Phosphodiesterase (PDE) G_Protein->PDE Activates cGMP cGMP PDE->cGMP Hydrolyzes cGMP_Channel cGMP-gated Ion Channel cGMP->cGMP_Channel Gates Ion_Influx Ion Influx (Suppressed) cGMP_Channel->Ion_Influx Neuronal_Excitation Neuronal Excitation (Reduced) Ion_Influx->Neuronal_Excitation

Proposed signaling pathway of GYKI 53655 action.

Other In Vivo Effects (Muscle Relaxant and Respiratory)

Data on the specific in vivo muscle relaxant and respiratory effects of this compound are limited. While other 2,3-benzodiazepines are known to possess muscle relaxant properties, this has not been extensively characterized for GYKI 53655.

Regarding respiratory function, studies on AMPA receptor antagonists have yielded mixed results. Some research suggests that AMPA receptor antagonism can lead to a reduction in respiratory frequency, particularly in neonatal animals or under anesthesia.[12][17] However, other studies indicate that overall ventilation may be preserved due to a compensatory increase in tidal volume.[17][18] The direct effects of GYKI 53655 on respiratory drive in conscious, adult animals remain to be fully elucidated. Standard preclinical safety pharmacology studies would typically assess these parameters.[19][20]

Discussion and Future Directions

This compound has a well-established profile as a potent anticonvulsant and neuroprotective agent in a variety of preclinical models. Its non-competitive mechanism of action at the AMPA receptor is a key feature that may offer therapeutic advantages. The quantitative data presented in this guide highlight its efficacy at relatively low doses.

Future research should focus on several key areas. A more detailed elucidation of the downstream signaling pathways affected by GYKI 53655 will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets. Furthermore, comprehensive in vivo studies are needed to systematically evaluate its muscle relaxant and respiratory effects to build a complete safety and efficacy profile. Such studies are critical for the translation of this promising compound from the laboratory to the clinic.

References

The Non-Competitive AMPA/Kainate Receptor Antagonist GYKI 53655 Hydrochloride (LY300168): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride, also widely known as LY300168, is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. As a 2,3-benzodiazepine derivative, it represents a critical tool for investigating glutamatergic neurotransmission and holds therapeutic potential for neurological conditions characterized by excitotoxicity, such as epilepsy and cerebral ischemia. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and key quantitative data from preclinical studies. Detailed methodologies for seminal experiments are provided, alongside visual representations of its interaction with target signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Alternative Names and Chemical Identifiers

This compound is known by several alternative names and identifiers crucial for accurate literature search and chemical sourcing.

Identifier TypeIdentifier
Synonym LY300168[1][2]
Formal Name 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-7H-1,3-dioxolo[4,5-h][1][2]benzodiazepine-7-carboxamide, monohydrochloride[1]
CAS Number 143692-48-2 (for hydrochloride salt)[1][3]
PubChem CID 126757[2][4]
Molecular Formula C₁₉H₂₀N₄O₃ • HCl[1]
Molecular Weight 388.9 g/mol [1]
InChI Key ASLCSBBDVWPSQT-UHFFFAOYSA-N[1][5]

Mechanism of Action

GYKI 53655 is a non-competitive antagonist of AMPA and kainate receptors, meaning it does not compete with the endogenous ligand glutamate for the agonist binding site. Instead, it binds to an allosteric site on the receptor complex.[1][4] This binding event is thought to occur at the interface between the S1 and S2 glutamate-binding core and the channel transmembrane domains, specifically interacting with the S1-M1 and S2-M4 linkers.[6] This interaction disrupts the conformational changes necessary for ion channel opening following glutamate binding, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[6] This allosteric modulation effectively dampens excitatory neurotransmission mediated by these receptors.

dot

cluster_0 Postsynaptic Neuron AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents opening GYKI_53655 GYKI 53655 GYKI_53655->AMPA_R Binds to allosteric site Glutamate Glutamate Glutamate->AMPA_R Binds to agonist site Glutamate_Release Glutamate Release (Presynaptic Terminal)

Caption: Mechanism of action of GYKI 53655.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC₅₀) and effective doses (ED₅₀) of this compound in various experimental paradigms.

Table 3.1: In Vitro Inhibitory Activity
Receptor/SubunitCell TypeAssayIC₅₀ (µM)Reference
AMPA (GluA1)Human embryonic kidney (HEK) cellsWhole-cell patch-clamp6[4]
AMPA (GluA4)Human embryonic kidney (HEK) cellsWhole-cell patch-clamp5[4]
AMPA-mediated currentsPrimary rat hippocampal neuronsWhole-cell patch-clamp1.1[1]
Kainate-mediated currentsPrimary rat hippocampal neuronsWhole-cell patch-clamp1.5[1]
Kainate (GluK3 homomeric)--63[4][5]
Kainate (GluK2b(R)/GluK3 heteromeric)--32[4][5]
Table 3.2: In Vivo Efficacy
Animal ModelEffect MeasuredED₅₀ (mg/kg)Reference
Mouse (audiogenic seizures)Decrease in tonic seizure severity1.3[1]
Mouse (audiogenic seizures)Decrease in clonic seizure severity2[1]
Mouse (global cerebral ischemia)Reduction in mortality8.2[1]

Experimental Methodologies

This section details the protocols for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the AMPA and kainate receptors in response to agonist application, and the inhibitory effect of GYKI 53655.

Objective: To determine the IC₅₀ of GYKI 53655 on AMPA- and kainate-mediated currents.

Materials:

  • Cells: Primary hippocampal neurons or HEK cells transfected with specific AMPA/kainate receptor subunits.

  • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Agonists: AMPA or Kainate.

  • Antagonist: this compound.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Culture primary neurons or transfected HEK cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply the agonist (e.g., 100 µM AMPA or kainate) via the perfusion system to evoke an inward current.

  • After establishing a stable baseline response, co-apply the agonist with varying concentrations of GYKI 53655.

  • Measure the peak amplitude of the inward current at each concentration of GYKI 53655.

  • Plot the percentage of inhibition against the logarithm of the GYKI 53655 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

dot

cluster_0 Experimental Workflow A Prepare Cells (Neurons or Transfected HEK) B Achieve Whole-Cell Patch-Clamp Configuration A->B C Apply Agonist (AMPA or Kainate) B->C D Record Baseline Inward Current C->D E Co-apply Agonist and Varying [GYKI 53655] D->E F Measure Peak Current Inhibition E->F G Calculate IC50 F->G

Caption: Workflow for whole-cell patch-clamp experiments.

Audiogenic Seizure Model in Mice

This in vivo model is used to assess the anticonvulsant properties of GYKI 53655.

Objective: To determine the ED₅₀ of GYKI 53655 in suppressing audiogenic seizures.

Materials:

  • Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[7][8]

  • Sound Stimulus: A high-intensity sound source (e.g., an electric bell or a speaker) capable of producing a stimulus of 100-120 dB.[8]

  • Test Arena: A sound-attenuated chamber.

  • Drug: this compound dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Acclimatize the DBA/2 mice to the testing environment.

  • Administer this compound or vehicle intraperitoneally (i.p.) at various doses to different groups of mice.

  • After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the test arena.

  • Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure severity based on a standardized scale (e.g., presence and duration of wild running, clonic seizures, and tonic-clonic seizures).

  • Record the percentage of animals in each dose group that are protected from tonic and clonic seizures.

  • Calculate the ED₅₀ for the anti-clonic and anti-tonic effects using probit analysis.

Global Cerebral Ischemia Model in Mice

This model is used to evaluate the neuroprotective effects of GYKI 53655.

Objective: To determine the ED₅₀ of GYKI 53655 in reducing mortality following global cerebral ischemia.

Materials:

  • Animals: C57BL/6 or other suitable mouse strains.

  • Surgical Instruments: For performing vessel occlusion.

  • Ischemia-inducing agent: MgCl₂ or a method for bilateral common carotid artery occlusion combined with systemic hypotension.[9]

  • Drug: this compound.

Procedure:

  • Anesthetize the mice.

  • Induce global cerebral ischemia. One method involves the bilateral occlusion of the common carotid arteries for a specific duration (e.g., 15-20 minutes) while maintaining systemic hypotension to ensure consistent brain injury.[9] Another method involves the administration of MgCl₂.

  • Administer this compound or vehicle at various doses either before or after the ischemic insult.

  • Allow the animals to recover and monitor them for a set period (e.g., 72 hours).

  • Record the mortality rate in each treatment group.

  • Calculate the ED₅₀ for the reduction in mortality.

Signaling Pathways and Logical Relationships

GYKI 53655 modulates glutamatergic signaling by inhibiting AMPA and kainate receptors, which are central to excitatory synaptic transmission.

dot

cluster_0 Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Neuron AMPA_R AMPA-R Glutamate->AMPA_R Activates Kainate_R Kainate-R Glutamate->Kainate_R Activates Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Kainate_R->Ion_Influx EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Influx->EPSP GYKI_53655 GYKI 53655 GYKI_53655->AMPA_R Inhibits GYKI_53655->Kainate_R Inhibits

Caption: Inhibition of glutamatergic signaling by GYKI 53655.

Conclusion

This compound (LY300168) is a well-characterized non-competitive antagonist of AMPA and kainate receptors with demonstrated efficacy in preclinical models of epilepsy and cerebral ischemia. Its distinct allosteric mechanism of action provides a valuable pharmacological tool for dissecting the roles of these receptors in normal physiology and disease. The data and methodologies presented in this guide are intended to support further research into the therapeutic potential of modulating glutamatergic neurotransmission with compounds of this class.

References

Methodological & Application

Dissolving GYKI 53655 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the dissolution of GYKI 53655 hydrochloride in aqueous solutions and dimethyl sulfoxide (DMSO). These guidelines are intended for researchers, scientists, and drug development professionals working with this non-competitive AMPA and kainate receptor antagonist.

Product Information

  • Name: this compound

  • Synonyms: LY300168 hydrochloride

  • Molecular Formula: C₁₉H₂₀N₄O₃ · HCl

  • Molecular Weight: 388.85 g/mol

  • Mechanism of Action: this compound is a non-competitive antagonist of AMPA and kainate receptors.[1][2][3] It acts at an allosteric site on the AMPA receptor, inhibiting channel gating that occurs after glutamate binding.[1] At higher concentrations, it can also block certain kainate receptors.[1][2][3]

Solubility Data

This compound exhibits good solubility in both water and DMSO, facilitating its use in a variety of experimental paradigms.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10038.88Gentle warming and sonication may be required to achieve higher concentrations.[1][4]
DMSO10038.88Readily soluble.[1][2][3]

Experimental Protocols

Preparation of Aqueous Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.8885 mg of this compound.

  • Aliquot the solvent: Add 1 mL of sterile, high-purity water to a sterile microcentrifuge tube.

  • Dissolve the compound: Add the weighed this compound to the water.

  • Mix thoroughly: Vortex the solution until the compound is completely dissolved.

  • Gentle warming (if necessary): If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and brief sonication can be applied.[1][4] Ensure the solution is clear and free of precipitates before use.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage, aliquot the solution and store at -20°C for up to one month.[1] For long-term storage, store at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.

Preparation of DMSO Stock Solutions

This protocol outlines the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 38.885 mg of this compound.

  • Aliquot the solvent: Add 1 mL of anhydrous DMSO to a sterile microcentrifuge tube.

  • Dissolve the compound: Add the weighed this compound to the DMSO.

  • Mix thoroughly: Vortex the solution until the compound is completely dissolved. This compound is readily soluble in DMSO.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage, aliquot the solution and store at -20°C for up to one month.[1] For long-term storage, store at -80°C for up to six months.[5]

Visualized Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a non-competitive antagonist of the AMPA receptor.

Mechanism of Action of GYKI 53655 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na+/Ca2+ Influx Na+/Ca2+ Influx Ion_Channel->Na+/Ca2+ Influx Opens for GYKI GYKI 53655 GYKI->AMPA_R Binds to allosteric site GYKI->Ion_Channel Inhibits gating

Caption: Mechanism of Action of GYKI 53655.

Experimental Workflow for Solution Preparation

This diagram outlines the general workflow for preparing stock solutions of this compound.

Workflow for GYKI 53655 Solution Preparation start Start weigh Weigh GYKI 53655 Hydrochloride start->weigh choose_solvent Choose Solvent (Water or DMSO) weigh->choose_solvent add_solvent Add Solvent to Desired Concentration choose_solvent->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility warm_sonicate Gentle Warming/ Sonication (for aqueous solutions) check_solubility->warm_sonicate No storage Aliquot and Store (-20°C or -80°C) check_solubility->storage Yes warm_sonicate->dissolve end End storage->end

Caption: Workflow for GYKI 53655 Solution Preparation.

Important Considerations

  • Purity: Ensure the use of high-purity this compound (≥98%) for accurate and reproducible results.[2][3]

  • Hygroscopicity: this compound powder should be stored desiccated at room temperature.[1][2]

  • Solution Stability: It is recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, follow the recommended temperature and duration guidelines to minimize degradation.

  • Precipitation: Before use, especially with stored aqueous solutions, equilibrate to room temperature and visually inspect for any precipitation. If precipitate is present, gentle warming and vortexing may be required to redissolve the compound.

  • Safety: Standard laboratory safety precautions should be followed when handling this compound and its solvents. This product is for research use only and not for human or veterinary use.[1]

References

A Comprehensive Guide to Preparing Stock Solutions of GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As an analog of GYKI 52466, it acts at an allosteric site on the AMPA receptor, inhibiting channel gating.[1] This compound is a valuable tool in neuroscience research for studying glutamatergic transmission and its role in various physiological and pathological processes, including epilepsy and neuroprotection.[1][2] This guide provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental accuracy and reproducibility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride[1]
Molecular Formula C₁₉H₂₀N₄O₃·HCl[1]
Molecular Weight 388.85 g/mol [1][2]
CAS Number 143692-48-2
Purity ≥98%[2]
Appearance Solid[3]

Solubility Data

This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility profile.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
Water10038.88[1][2]
DMSO10038.88[1][2]
AcetonitrileSolubleNot specified[3]

Experimental Protocols

Preparing Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable experimental results. The following protocols outline the steps for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Water bath or heating block for gentle warming

Protocol 1: Preparation of a 100 mM Stock Solution in Water

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 38.88 mg of the compound.

  • Dissolving: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water (e.g., 1 mL for a 100 mM solution from 38.88 mg).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied to aid dissolution.[1]

  • Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for use in cell culture, it is advisable to filter-sterilize it through a 0.22 µm syringe filter.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 38.88 mg for 1 mL of a 100 mM solution).

  • Dissolving: Add the powder to a sterile tube and add the corresponding volume of DMSO (e.g., 1 mL).

  • Mixing: Vortex thoroughly until the solid is fully dissolved.

  • Aliquoting and Storage: Dispense the solution into single-use aliquots and store appropriately.

Stock Solution Preparation Table (for a Molecular Weight of 388.85 g/mol )

Target Concentration (mM)Mass for 1 mL (mg)Mass for 5 mL (mg)Mass for 10 mL (mg)
10.3891.9443.888
51.9449.72119.442
103.88819.44238.885
5019.44297.212194.425
10038.885194.425388.850

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is essential to maintain its stability and activity.

FormStorage TemperatureDurationNotesSource
Solid Powder Room Temperature≥ 4 yearsDesiccate[3]
Stock Solution in Water or DMSO -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][4]
Stock Solution in Water or DMSO -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]

Important Handling Instructions:

  • It is recommended to prepare fresh solutions for use on the same day if possible.[1]

  • Before use, equilibrate frozen stock solutions to room temperature and ensure that any precipitate has redissolved.[1]

  • This product is for research use only and not for therapeutic or diagnostic use.[1]

Mechanism of Action and Signaling Pathway

GYKI 53655 is a non-competitive antagonist of AMPA receptors. It binds to an allosteric site at the interface between the glutamate-binding core and the transmembrane domains of the receptor.[5] This binding disrupts the conformational changes required for channel opening following glutamate binding, thereby inhibiting ion influx. At higher concentrations, GYKI 53655 can also block certain kainate receptor subtypes.[1]

GYKI53655_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Na_Ca_channel Na+/Ca2+ Influx AMPA_R->Na_Ca_channel Opens Depolarization Postsynaptic Depolarization Na_Ca_channel->Depolarization Leads to GYKI53655 GYKI 53655 GYKI53655->AMPA_R Inhibits (Allosteric)

Caption: Mechanism of action of GYKI 53655 on the AMPA receptor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound in an in vitro experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh GYKI 53655 HCl dissolve Dissolve in Solvent (e.g., Water or DMSO) weigh->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute apply Apply to Cells/Tissue dilute->apply record Record Data (e.g., Electrophysiology) apply->record analyze Analyze Results record->analyze

References

Application Notes and Protocols for In Vitro Studies Using GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of GYKI 53655 hydrochloride, a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document outlines standard experimental procedures, including electrophysiology, calcium imaging, and receptor trafficking studies, to facilitate research into the role of AMPA receptors in cellular function and disease.

Introduction

This compound is a potent and selective allosteric antagonist of AMPA receptors. It binds to a site distinct from the glutamate binding site, thereby inhibiting ion channel gating and reducing neuronal excitation.[1] At higher concentrations, it may also exhibit antagonist activity at certain kainate receptors.[1] Its specific mechanism of action makes it an invaluable tool for isolating AMPA receptor-mediated processes in various in vitro systems.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of GYKI 53655 across different experimental preparations. These values serve as a guide for dose-selection in in vitro studies.

Receptor Subtype/PreparationExperimental SystemIC₅₀ Value (µM)Reference
Human GluA1Recombinant cells6[1]
Human GluA4Recombinant cells5[1]
Human GluK3 (homomeric)Recombinant cells63[1]
Human GluK2b(R)/GluK3 (heteromeric)Recombinant cells32[1]
Native AMPA ReceptorsCultured superior colliculus neurons0.8 ± 0.1[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by GYKI 53655 in cultured neurons or brain slices.

Objective: To measure the effect of GYKI 53655 on AMPA receptor-mediated synaptic currents.

Materials:

  • This compound stock solution (10 mM in DMSO, store at -20°C)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Preparation of Solutions:

    • aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

    • Internal Solution (for AMPA EPSCs, in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.

  • Cell/Slice Preparation:

    • Prepare cultured neurons on coverslips or obtain acute brain slices (e.g., hippocampus) using a vibratome.

    • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

  • Recording AMPA EPSCs:

    • Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

    • Establish a whole-cell voltage-clamp configuration on a target neuron.

    • Hold the neuron at -70 mV to record inward AMPA receptor-mediated currents. At this potential, NMDA receptors are largely blocked by Mg²⁺.

    • To isolate AMPA receptor currents pharmacologically, other synaptic inputs can be blocked by including antagonists in the aCSF, such as picrotoxin (100 µM) for GABA-A receptors and D-AP5 (50 µM) for NMDA receptors.

    • Evoke synaptic responses by placing a stimulating electrode near the patched neuron.

  • Application of GYKI 53655:

    • After obtaining a stable baseline of AMPA EPSCs for 5-10 minutes, perfuse the chamber with aCSF containing the desired concentration of GYKI 53655 (e.g., 1-100 µM).

    • Record the responses in the presence of GYKI 53655 for a sufficient duration to observe the full inhibitory effect.

    • To assess the reversibility of the block, wash out the drug by perfusing with standard aCSF.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA EPSCs before, during, and after GYKI 53655 application.

    • Normalize the EPSC amplitudes to the baseline to quantify the percentage of inhibition.

    • Construct a dose-response curve by applying a range of GYKI 53655 concentrations and calculate the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Solutions Prepare Solutions Prepare Cells/Slices Prepare Cells/Slices Prepare Solutions->Prepare Cells/Slices Establish Whole-Cell Establish Whole-Cell Prepare Cells/Slices->Establish Whole-Cell Record Baseline EPSCs Record Baseline EPSCs Establish Whole-Cell->Record Baseline EPSCs Apply GYKI 53655 Apply GYKI 53655 Record Baseline EPSCs->Apply GYKI 53655 Washout Washout Apply GYKI 53655->Washout Measure Amplitudes Measure Amplitudes Washout->Measure Amplitudes Calculate Inhibition Calculate Inhibition Measure Amplitudes->Calculate Inhibition Dose-Response Curve Dose-Response Curve Calculate Inhibition->Dose-Response Curve

Fig. 1: Workflow for whole-cell patch-clamp experiments with GYKI 53655.
Intracellular Calcium Imaging

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium ([Ca²⁺]i) in response to AMPA receptor activation and its blockade by GYKI 53655.

Objective: To determine the contribution of AMPA receptors to agonist-induced calcium influx.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fura-2 AM (1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • AMPA or another suitable agonist

  • Cultured cells (e.g., primary neurons or HEK293 cells expressing AMPA receptors)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Protocol:

  • Fura-2 AM Loading:

    • Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (final concentration 0.02-0.05%) to aid in dye solubilization.

    • Wash cultured cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Establish a stable baseline for 1-2 minutes.

  • Experimental Procedure:

    • To evoke AMPA receptor-mediated calcium influx, apply a known concentration of an AMPA receptor agonist (e.g., 10-100 µM AMPA).

    • To test the effect of GYKI 53655, pre-incubate the cells with the desired concentration of GYKI 53655 (e.g., 10-30 µM) for 5-10 minutes before applying the agonist in the continued presence of the antagonist.

    • Record the fluorescence changes throughout the experiment.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify the peak response to the agonist in the absence and presence of GYKI 53655 to determine the degree of inhibition.

G cluster_pathway AMPA Receptor Signaling Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Activates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx GYKI53655 GYKI53655 GYKI53655->AMPAR Inhibits Cellular_Response Cellular Response Ca_influx->Cellular_Response

Fig. 2: Signaling pathway of AMPA receptor activation and its inhibition by GYKI 53655.
AMPA Receptor Trafficking Studies

This section provides a general framework for investigating the role of AMPA receptor activity in their surface expression and trafficking using GYKI 53655. Live-cell imaging techniques, such as Fluorescence Recovery After Photobleaching (FRAP), are commonly employed.

Objective: To assess how blocking AMPA receptor activity with GYKI 53655 affects the mobility and surface expression of AMPA receptors.

Principle of FRAP: A specific region of interest on a cell expressing fluorescently tagged AMPA receptors is photobleached using a high-intensity laser. The recovery of fluorescence in this region over time is monitored, which reflects the movement of unbleached receptors into the bleached area.

General Protocol Outline:

  • Cell Transfection: Transfect cultured neurons with a plasmid encoding an AMPA receptor subunit tagged with a fluorescent protein (e.g., GFP-GluA1).

  • Live-Cell Imaging Setup:

    • Culture transfected neurons on glass-bottom dishes suitable for high-resolution microscopy.

    • Use a confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector for imaging.

  • Experimental Conditions:

    • Image the neurons in a physiological buffer.

    • To investigate the role of receptor activity, treat one group of cells with GYKI 53655 (e.g., 30 µM) to block AMPA receptor function. A control group should be treated with vehicle.

  • FRAP Experiment:

    • Select a region of interest (e.g., a dendritic spine or a segment of dendrite).

    • Acquire a series of baseline images.

    • Photobleach the region of interest with a high-intensity laser pulse.

    • Immediately begin acquiring a time-lapse series of images to monitor fluorescence recovery.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the recovery data to the pre-bleach intensity.

    • Fit the recovery curve to a mathematical model to extract parameters such as the mobile fraction and the half-time of recovery.

    • Compare these parameters between control and GYKI 53655-treated cells to determine the effect of receptor activity on its trafficking.

G cluster_prep Preparation cluster_exp FRAP Experiment cluster_treatment Treatment cluster_analysis Data Analysis Transfect Cells Transfect Cells Culture on Imaging Dish Culture on Imaging Dish Transfect Cells->Culture on Imaging Dish Baseline Imaging Baseline Imaging Culture on Imaging Dish->Baseline Imaging Photobleach ROI Photobleach ROI Baseline Imaging->Photobleach ROI Time-lapse Imaging Time-lapse Imaging Photobleach ROI->Time-lapse Imaging Measure Recovery Measure Recovery Time-lapse Imaging->Measure Recovery Control (Vehicle) Control (Vehicle) FRAP Experiment A FRAP GYKI 53655 GYKI 53655 FRAP Experiment B FRAP Calculate Mobile Fraction Calculate Mobile Fraction Measure Recovery->Calculate Mobile Fraction Compare Conditions Compare Conditions Calculate Mobile Fraction->Compare Conditions

Fig. 3: General workflow for a FRAP experiment to study AMPA receptor trafficking.

Conclusion

This compound is a critical pharmacological tool for the in vitro investigation of AMPA receptor function. The protocols outlined in these application notes provide a foundation for its use in electrophysiological, calcium imaging, and receptor trafficking studies. Researchers should optimize the specific concentrations and incubation times for their particular experimental system to achieve reliable and reproducible results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] As a 2,3-benzodiazepine, it allosterically inhibits AMPA receptors, making it a valuable tool for investigating the role of glutamatergic neurotransmission in various physiological and pathological processes.[1][4] These application notes provide a summary of recommended in vivo dosages, detailed experimental protocols, and relevant signaling pathway information for the use of this compound in rodent models.

Data Presentation: In Vivo Dosages of this compound

The following table summarizes the effective dosages of this compound reported in various rodent models. The appropriate dose can vary depending on the research question, the specific rodent strain, and the administration route.

Rodent ModelRoute of AdministrationDosage RangeTherapeutic Area/Effect StudiedReference
Postnatal Day 7 (P7) Sprague-Dawley RatsIntraperitoneal (i.p.)0.25 - 2.5 mg/kg (x 3 doses)Neuroprotection against AMPA-induced excitotoxicity[5]
Rats (Spinalized, α-chloralose anesthetized)Intravenous (i.v.)2 - 8 mg/kgAntagonism of AMPA-induced neuronal responses[6]
Rodents (species not specified)Not specifiedNot specifiedAnxiolytic-like behavior[7]

Signaling Pathway of this compound

GYKI 53655 acts as a non-competitive antagonist at AMPA receptors. Instead of binding to the glutamate binding site, it binds to an allosteric site on the receptor complex.[1][4] This binding event disrupts the transduction of the agonist binding signal into the opening of the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally occur upon glutamate binding.[4] This mechanism effectively dampens excitatory synaptic transmission mediated by AMPA receptors.

GYKI_53655_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Activates GYKI_53655 GYKI 53655 Allosteric_Site Allosteric Site GYKI_53655->Allosteric_Site Binds Allosteric_Site->AMPA_Receptor Inhibits (Non-competitive)

Caption: Mechanism of action of GYKI 53655 at the AMPA receptor.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Neonatal Rat Model of Excitotoxic Injury

This protocol is adapted from a study investigating the neuroprotective effects of GYKI 53655 against AMPA-induced hippocampal injury in neonatal rats.[5]

Materials:

  • This compound

  • (S)-AMPA

  • Sterile saline solution (0.9% NaCl)

  • Postnatal day 7 (P7) Sprague-Dawley rats

  • Hamilton syringe

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. For a 2.5 mg/kg dose in a 10g pup (0.01 kg), you would need 0.025 mg. Prepare dilutions to achieve the desired final concentrations (e.g., 0.25 mg/kg and 2.5 mg/kg).

  • Animal Preparation: Anesthetize the P7 rat pups.

  • Induction of Excitotoxicity: Secure the pup in a stereotaxic apparatus. Inject (S)-AMPA (e.g., 2.5 nmol) directly into the right hippocampus.

  • GYKI 53655 Administration: Administer this compound (0.25 or 2.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. The study cited administered three doses.[5] The timing of these doses relative to the AMPA injection should be optimized for the specific experimental design.

  • Post-Procedure Monitoring and Analysis: Monitor the animals for recovery from anesthesia and any adverse effects. After a predetermined survival period, perfuse the animals and prepare brain tissue for histological analysis to assess the extent of hippocampal injury.

Protocol 2: Evaluation of AMPA Receptor Antagonism in the Rat Spinal Cord

This protocol is based on a study that compared the effects of intravenous GYKI 53655 and another AMPA antagonist on neuronal responses in the spinal cord.[6]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Adult rats

  • Anesthetic (e.g., α-chloralose)

  • Equipment for spinal cord surgery and single-neuron recording

  • Iontophoresis system and electrodes

  • AMPA and NMDA solutions for iontophoresis

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration for intravenous administration.

  • Animal Preparation: Anesthetize the rat and perform a spinalization procedure. Set up the animal for single-neuron recording from the spinal cord.

  • Baseline Neuronal Activity: Record the baseline firing rate of a single neuron in response to iontophoretically applied AMPA and N-methyl-D-aspartate (NMDA).

  • GYKI 53655 Administration: Administer this compound intravenously in a dose-dependent manner (e.g., starting from 2 mg/kg and increasing to 8 mg/kg).[6]

  • Post-Administration Recording: After each dose of GYKI 53655, re-evaluate the neuron's response to iontophoretically applied AMPA and NMDA to determine the extent and selectivity of AMPA receptor antagonism. The study noted a short half-recovery time of approximately 7 minutes for GYKI 53655.[6]

  • Data Analysis: Quantify the reduction in AMPA-induced neuronal firing at each dose of GYKI 53655 and compare it to any changes in NMDA-induced firing to assess selectivity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study using GYKI 53655 in a rodent model.

Experimental_Workflow Start Start Animal_Model Select Rodent Model (e.g., Rat, Mouse) Start->Animal_Model Drug_Prep Prepare GYKI 53655 Solution Animal_Model->Drug_Prep Baseline Baseline Measurement (e.g., Behavior, Electrophysiology) Drug_Prep->Baseline Administration Administer GYKI 53655 (i.p., i.v., etc.) Baseline->Administration Post_Admin Post-Administration Measurement Administration->Post_Admin Data_Analysis Data Analysis and Interpretation Post_Admin->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for in vivo studies with GYKI 53655.

References

Application Note: Using GYKI 53655 Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a member of the 2,3-benzodiazepine class of compounds, it acts via an allosteric mechanism, making it a valuable tool in neuroscience research.[2][3] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a separate site on the AMPA receptor complex, thereby preventing the conformational change required for ion channel opening.[4][5] This distinct mechanism allows for the effective inhibition of AMPA receptor-mediated currents regardless of agonist concentration.

Its high selectivity for AMPA receptors over kainate receptors at lower concentrations makes it particularly useful for isolating and studying currents mediated by different ionotropic glutamate receptor subtypes.[1][6] At higher concentrations, it also exhibits inhibitory activity on certain kainate receptor subunits.[7][8] This application note provides detailed protocols and data for the effective use of this compound in patch clamp electrophysiology experiments.

Physicochemical Properties and Handling

This compound is a stable compound, but proper handling and storage are crucial for maintaining its activity.

Table 1: Properties of this compound

PropertyValueReferences
Molecular Weight 388.85 g/mol [7]
Formula C₁₉H₂₀N₄O₃·HCl[7]
CAS Number 143692-48-2[3][7]
Appearance Solid[3]
Purity ≥98%[7]
Solubility Soluble to 100 mM in water and DMSO[7][8]
Storage (Solid) Desiccate at room temperature[7]
Storage (Solutions) Store at -20°C for up to one month[8]

Stock Solution Preparation:

  • To prepare a 100 mM stock solution, dissolve 38.88 mg of this compound in 1 mL of high-purity water or DMSO.

  • Gentle warming can aid dissolution in water.[8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[8]

Mechanism of Action

GYKI 53655 is a negative allosteric modulator of AMPA receptors.[2][5] It binds to a site at the interface between the glutamate-binding domain and the transmembrane domains of the receptor.[4] This binding event disrupts the transduction of agonist binding into the channel opening, effectively locking the channel in a closed, non-conducting state.[4] This non-competitive antagonism means that increasing the concentration of the agonist (e.g., glutamate or AMPA) will not overcome the block.

cluster_0 AMPA Receptor Activation cluster_1 Inhibition by GYKI 53655 Glu Glutamate AMPAR_rest AMPAR (Resting) Glu->AMPAR_rest Binds AMPAR_active AMPAR (Active) AMPAR_rest->AMPAR_active Channel Opens Ion_Influx Na+/Ca2+ Influx (Depolarization) AMPAR_active->Ion_Influx GYKI GYKI 53655 AMPAR_rest2 AMPAR (Resting) GYKI->AMPAR_rest2 Allosteric Binding AMPAR_inhibited AMPAR (Inhibited) AMPAR_rest2->AMPAR_inhibited No_Influx Channel Remains Closed (Blockade) AMPAR_inhibited->No_Influx Glu2 Glutamate Glu2->AMPAR_inhibited Binding has no effect

Caption: Mechanism of GYKI 53655 non-competitive antagonism of AMPA receptors.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC₅₀) of GYKI 53655 varies depending on the receptor subunit composition and the preparation being studied.

Table 2: IC₅₀ Values for GYKI 53655

Receptor TargetPreparationIC₅₀ Value (µM)References
AMPA Receptors Primary rat hippocampal neurons1.1[3]
Cultured superior colliculus neurons0.8[9]
Hippocampal neurons0.9[1]
Hippocampal CA1 (EPSC peak amplitude)10.8[9]
Recombinant AMPA Human GluA1 subunits6[8]
Human GluA4 subunits5[8]
Kainate Receptors Primary rat hippocampal neurons1.5[3]
GluK3 homomeric receptors63[7][8]
GluK2b(R)/GluK3 heteroreceptors32[7][8]

Experimental Protocols

Protocol 1: Determining the IC₅₀ of GYKI 53655 on AMPA Receptor-Mediated Currents

Objective: To determine the concentration-dependent inhibition of AMPA receptor currents by GYKI 53655 using whole-cell patch clamp.

Materials:

  • Cell Preparation: Cultured hippocampal neurons or HEK293 cells expressing desired AMPA receptor subunits.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. Bubble with 95% O₂/5% CO₂.[10]

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.3 with KOH.[10]

  • Agonist: 100 µM AMPA or 100 µM Kainate.

  • Antagonist: this compound stock solution.

Procedure:

  • Prepare a series of dilutions of GYKI 53655 in the external solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Obtain a whole-cell patch clamp recording from a healthy neuron or transfected cell.[11]

  • Set the holding potential to -70 mV in voltage-clamp mode to minimize the activation of voltage-gated channels.[11]

  • Establish a stable baseline by perfusing the cell with the external solution.

  • Apply the AMPA receptor agonist for a short duration (e.g., 20-50 ms) using a rapid application system to evoke a control inward current.[12] Repeat several times to ensure a stable response.

  • Begin perfusion with the lowest concentration of GYKI 53655. Allow 2-3 minutes for the drug to equilibrate.

  • Co-apply the agonist and the GYKI 53655 solution and record the resulting current.

  • Wash out the drug with the control external solution until the agonist-evoked current returns to baseline.

  • Repeat steps 6-8 for each concentration of GYKI 53655, moving from the lowest to the highest concentration.

  • Data Analysis: Measure the peak amplitude of the inward current at each GYKI 53655 concentration. Normalize these values to the control response (0 µM GYKI 53655). Plot the normalized response against the logarithm of the GYKI 53655 concentration and fit the data with a logistic function to determine the IC₅₀ value.

Protocol 2: Pharmacological Isolation of Kainate Receptor-Mediated Currents

Objective: To use GYKI 53655 to completely block AMPA receptor-mediated currents, thereby isolating responses mediated by kainate receptors.

Materials:

  • Same as Protocol 1, with the addition of an NMDA receptor antagonist.

  • NMDA Antagonist: 50 µM D-AP5.

  • Kainate Agonist: 300 µM Kainate or 1 mM Glutamate.[12]

  • GYKI 53655: A high, saturating concentration (e.g., 40-100 µM).[12][13]

Procedure:

  • Prepare the external solution containing the NMDA receptor antagonist (D-AP5) to block NMDA receptor activation.

  • Establish a stable whole-cell recording with a holding potential of -70 mV.

  • Apply the kainate/glutamate agonist to evoke a control current. This current will be a composite of both AMPA and kainate receptor activation.[12]

  • Perfuse the cell with the external solution containing a high concentration of GYKI 53655 (e.g., 100 µM) for several minutes to ensure a complete block of AMPA receptors.[12]

  • In the continued presence of GYKI 53655, re-apply the agonist. The remaining transient, desensitizing current is mediated by kainate receptors.[1]

  • Data Analysis: Compare the properties (e.g., amplitude, kinetics) of the control current with the current recorded in the presence of GYKI 53655. The GYKI-insensitive component represents the kainate receptor-mediated response.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch clamp experiment designed to test the effect of GYKI 53655.

Caption: General workflow for a whole-cell patch clamp experiment using GYKI 53655.

References

Application Notes and Protocols for Blocking AMPA Receptor-Mediated Currents with GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] As a member of the 2,3-benzodiazepine class of compounds, it acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site.[4][5][6] This mechanism allows GYKI 53655 to inhibit AMPA receptor-mediated currents by preventing the conformational changes required for channel opening following agonist binding.[7] Its high selectivity for AMPA receptors over kainate and NMDA receptors makes it an invaluable pharmacological tool for isolating and studying specific components of glutamatergic neurotransmission.[8][9] These application notes provide detailed protocols for the use of this compound to block AMPA receptor-mediated currents in electrophysiological studies.

Chemical Properties and Storage

PropertyValueReference
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride[1]
Molecular Formula C₁₉H₂₀N₄O₃・HCl[2]
Molecular Weight 388.85 g/mol [2]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1][2][3]
Storage Store solid form at room temperature, desiccated. Store stock solutions at -20°C for up to one month.[1]

Mechanism of Action

GYKI 53655 acts as a non-competitive antagonist at AMPA receptors. It binds to an allosteric site located at the interface between the glutamate-binding domain and the transmembrane domain of the receptor.[4][7] This binding stabilizes the receptor in a closed or resting conformation, thereby preventing ion channel gating even when an agonist like glutamate is bound.[1][7] At higher concentrations, GYKI 53655 can also exhibit antagonist activity at certain kainate receptor subtypes.[1][2]

cluster_0 AMPA Receptor Signaling cluster_1 Inhibition by GYKI 53655 Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Channel_Open Channel Opening AMPAR->Channel_Open Activates Na_Influx Na+ Influx Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization GYKI_53655 GYKI 53655 AMPAR_Inhibited AMPA Receptor (Inhibited State) GYKI_53655->AMPAR_Inhibited Binds Allosterically Channel_Closed Channel Remains Closed AMPAR_Inhibited->Channel_Closed start Start weigh Weigh GYKI 53655 Hydrochloride Powder start->weigh dissolve Dissolve in Water or DMSO to desired concentration weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C aliquot->store end Ready for use store->end start Start prepare Prepare cell/slice and patch-clamp setup start->prepare whole_cell Obtain whole-cell recording configuration prepare->whole_cell baseline Record baseline AMPA EPSCs at -70 mV whole_cell->baseline apply_gyki Bath apply GYKI 53655 (10-100 µM) in aCSF baseline->apply_gyki record_block Record inhibition of AMPA EPSCs apply_gyki->record_block washout Washout with control aCSF record_block->washout record_recovery Record recovery of AMPA EPSCs washout->record_recovery analyze Analyze data: % block, kinetics record_recovery->analyze end End analyze->end

References

Isolating Kainate Receptor Responses: A Detailed Guide to Using GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective isolation of kainate receptor (KAR) responses using GYKI 53655 hydrochloride. By selectively blocking AMPA receptors, GYKI 53655 allows for the focused study of KAR function, a critical aspect of neuroscience research and therapeutic development.

Introduction to this compound

GYKI 53655 is a non-competitive antagonist of AMPA receptors, acting at an allosteric site to inhibit channel gating.[1] Its high selectivity for AMPA receptors over KARs makes it an invaluable pharmacological tool for isolating and characterizing KAR-mediated currents and signaling pathways.[2][3] While it primarily targets AMPA receptors, it's important to note that at higher concentrations, GYKI 53655 can also block certain KAR subunits, particularly those containing GluK3.[1][2]

Mechanism of Action

GYKI 53655 binds to a site at the interface between the glutamate binding core and the channel transmembrane domains of the AMPA receptor.[4] This binding disrupts the conformational changes required for channel opening following agonist binding, effectively blocking ion flux.[4] This non-competitive mechanism of action ensures that the blockade is not surmounted by high concentrations of the agonist glutamate.

Quantitative Data: Receptor Selectivity

The following table summarizes the inhibitory concentrations (IC50) of GYKI 53655 for various AMPA and kainate receptor subunits, highlighting its selectivity.

Receptor SubunitIC50 Value (µM)Reference
GluA1 (AMPA)6[1]
GluA4 (AMPA)5[1]
AMPA Receptors (native)0.9[3]
GluK3 (Kainate)63[1]
GluK2b(R)/GluK3 (Kainate)32[1]
Kainate Receptors (native)>100 (no effect)[3]

Experimental Protocols

Protocol 1: Isolation of Kainate Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Electrophysiology

This protocol is designed for whole-cell voltage-clamp recordings from neurons in brain slices or cultured neurons to isolate KAR-mediated EPSCs.

Materials:

  • This compound

  • D-AP5 (NMDA receptor antagonist)

  • Picrotoxin (GABAA receptor antagonist)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording electrodes and electrophysiology rig

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in water or DMSO. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (typically 10-100 µM). A concentration of 40µM is often used to ensure complete blockade of AMPA receptors.[5][6][7]

    • Prepare aCSF containing D-AP5 (e.g., 50 µM) and picrotoxin (e.g., 50 µM) to block NMDA and GABAA receptors, respectively.[5]

  • Slice Preparation/Cell Culture:

    • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Recording Setup:

    • Establish a whole-cell voltage-clamp recording from the neuron of interest.

  • Pharmacological Isolation:

    • Perfuse the slice or culture with the aCSF containing D-AP5 and picrotoxin to block NMDA and GABAA receptor-mediated currents.

    • After obtaining a stable baseline of synaptic activity, switch to the aCSF containing D-AP5, picrotoxin, and GYKI 53655. Allow at least 5-10 minutes for the GYKI 53655 to fully block the AMPA receptors.[8]

  • Data Acquisition:

    • Evoke synaptic responses by stimulating presynaptic afferents. The remaining inward current will be predominantly mediated by kainate receptors.

  • Data Analysis:

    • Analyze the amplitude, kinetics (rise and decay time), and frequency of the isolated KAR-mediated EPSCs.

Protocol 2: Investigating Kainate Receptor-Induced Long-Term Depression (LTD)

This protocol outlines a method to induce and measure KAR-dependent LTD of AMPA receptor-mediated synaptic transmission.

Materials:

  • Kainate (KAR agonist)

  • This compound

  • D-AP5

  • Picrotoxin

  • Tetrodotoxin (TTX, to block action potentials)

  • aCSF

  • Biochemical reagents for surface protein analysis (e.g., biotinylation reagents, antibodies) or electrophysiology rig.

Procedure:

  • Pre-treatment:

    • Incubate hippocampal slices or cultured neurons with aCSF containing 1 µM TTX (to prevent spontaneous neuronal firing) and 40 µM GYKI 53655 for 30 minutes.[6][7] This step ensures that the subsequent application of kainate specifically activates KARs without directly affecting AMPA receptors or being confounded by network activity.

  • Kainate Application:

    • Bath apply kainate (e.g., 1-10 µM) for a defined period (e.g., 10-20 minutes).[6][7]

  • Washout and Recovery:

    • Wash out the kainate with aCSF containing TTX and GYKI 53655 and allow the cells to recover for a specified time (e.g., 20 minutes).

  • Measurement of AMPA Receptor Function:

    • Biochemical analysis: Perform surface biotinylation experiments to quantify the surface expression of AMPA receptor subunits (e.g., GluA1, GluA2). A decrease in surface expression is indicative of LTD.

    • Electrophysiological analysis: After the recovery period, wash out the GYKI 53655 and record AMPA receptor-mediated EPSCs. A persistent reduction in the EPSC amplitude compared to the baseline before kainate application indicates the induction of LTD.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logic of using GYKI 53655 and the signaling pathways of kainate receptors.

experimental_workflow cluster_0 Experimental Setup cluster_1 Receptor Activation (Control) cluster_2 Pharmacological Isolation Neuron Neuron Glutamate_Release Presynaptic Glutamate Release AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R Kainate_R Kainate Receptor Activation Glutamate_Release->Kainate_R NMDA_R NMDA Receptor Activation Glutamate_Release->NMDA_R Isolated_Kainate_R Isolated Kainate Receptor Response Kainate_R->Isolated_Kainate_R Leads to GYKI GYKI 53655 GYKI->AMPA_R Blocks DAP5 D-AP5 DAP5->NMDA_R Blocks kainate_receptor_signaling cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling Kainate_Receptor Kainate Receptor Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Kainate_Receptor->Ion_Channel G_Protein G-protein Coupling (Gi/o) Kainate_Receptor->G_Protein Depolarization Membrane Depolarization Ion_Channel->Depolarization PLC Phospholipase C (PLC) Activation G_Protein->PLC PKC Protein Kinase C (PKC) Activation PLC->PKC

References

Application Notes and Protocols for Utilizing GYKI 53655 Hydrochloride in Synaptic Transmission and Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document outlines its mechanism of action, provides detailed protocols for its application in key neuroscience experiments, and presents quantitative data to facilitate experimental design and interpretation.

Application Notes

This compound is a 2,3-benzodiazepine that acts as a negative allosteric modulator of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a distinct site on the AMPA receptor complex, thereby inhibiting channel gating and reducing the ion flow triggered by glutamate binding.[1] This non-competitive mechanism makes it a valuable tool for studying the physiological roles of AMPA receptors in synaptic transmission and plasticity.

Its primary applications include:

  • Pharmacological isolation of kainate and NMDA receptor-mediated currents: Due to its high selectivity for AMPA receptors, GYKI 53655 can be used to block the AMPA receptor component of excitatory postsynaptic currents (EPSCs), allowing for the specific study of currents mediated by kainate and N-methyl-D-aspartate (NMDA) receptors.[3]

  • Investigation of the role of AMPA receptors in synaptic plasticity: By applying GYKI 53655 at different stages of long-term potentiation (LTP) or long-term depression (LTD) experiments, researchers can dissect the contribution of AMPA receptors to the induction and expression of these forms of synaptic plasticity.

  • Neuroprotection studies: As an AMPA receptor antagonist, GYKI 53655 has demonstrated neuroprotective effects in models of cerebral ischemia.[4]

  • In vivo studies of neurological disorders: The compound is active in vivo and has been investigated for its anticonvulsant properties.[1][5]

Quantitative Data

The following tables summarize the inhibitory potency of this compound on various glutamate receptor subtypes. This data is crucial for determining the appropriate concentrations for specific experimental goals.

Table 1: Inhibitory Potency (IC50) of GYKI 53655 on AMPA and Kainate Receptors

Receptor Subunit CompositionIC50 (µM)Species/Cell LineReference(s)
AMPA Receptors
Native (Superior Colliculus Neurons)0.8 ± 0.1Rat[2]
Human GluA16Recombinant[1][6]
Human GluA45Recombinant[1][6]
Kainate Receptors
GluK3 (homomeric)63Recombinant[1][4]
GluK2b(R)/GluK3 (heteromeric)32Recombinant[1][4]

Table 2: Recommended Working Concentrations of GYKI 53655 for In Vitro Electrophysiology

ApplicationRecommended Concentration (µM)RationaleReference(s)
Isolation of Kainate Receptor Currents30 - 100Ensures >99% inhibition of AMPA receptors.[3][7]
Studying AMPA Receptor-Mediated EPSCs10 - 50Effective blockade of AMPA receptor component.[8]
Investigation of Synaptic Plasticity (LTP/LTD)10 - 50To assess the role of AMPA receptors in induction and expression.[8]

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is soluble in both water and DMSO up to 100 mM.[4]

  • Reconstitution: For a 10 mM stock solution, dissolve 3.89 mg of this compound (MW: 388.85 g/mol ) in 1 mL of sterile deionized water or DMSO. Gentle warming can aid dissolution in water.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to three months.[6] For daily use, it is recommended to prepare fresh solutions.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GYKI_53655_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Action Potential Action Potential Vesicular Release Vesicular Release Action Potential->Vesicular Release Ca2+ influx Glutamate Glutamate Vesicular Release->Glutamate Ca2+ influx AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents channel gating GYKI GYKI 53655 GYKI->AMPA_R Binds to allosteric site EPSP Excitatory Postsynaptic Potential Ion_Channel->EPSP No Na+ influx

Caption: Mechanism of action of GYKI 53655 at a glutamatergic synapse.

Experimental_Workflow_Kainate_Currents cluster_prep Preparation cluster_recording Electrophysiological Recording Brain Slice Preparation Brain Slice Preparation Transfer to Recording Chamber Transfer to Recording Chamber Brain Slice Preparation->Transfer to Recording Chamber Baseline Recording Record Baseline AMPA/Kainate EPSCs Transfer to Recording Chamber->Baseline Recording GYKI Application Bath apply GYKI 53655 (e.g., 50 µM) Baseline Recording->GYKI Application Isolate Kainate Currents Record remaining Kainate Receptor EPSCs GYKI Application->Isolate Kainate Currents Washout Washout GYKI 53655 Isolate Kainate Currents->Washout Recovery Recording Record recovered AMPA/Kainate EPSCs Washout->Recovery Recording

Caption: Workflow for isolating kainate receptor-mediated currents.

LTP_Investigation_Workflow cluster_protocol LTP Experiment cluster_gyki_application GYKI 53655 Application Scenarios Baseline Establish Stable Baseline (fEPSPs) LTP Induction High-Frequency Stimulation (HFS) Baseline->LTP Induction Post-HFS Recording Record Potentiated Response (LTP) LTP Induction->Post-HFS Recording Apply After HFS Apply GYKI during post-HFS recording Post-HFS Recording->Apply After HFS Investigates role in LTP expression Apply Before HFS Apply GYKI during baseline and HFS Apply Before HFS->LTP Induction Investigates role in LTP induction

Caption: Investigating the role of AMPA receptors in LTP using GYKI 53655.

Detailed Experimental Protocols

Protocol 1: Pharmacological Isolation of Kainate Receptor-Mediated EPSCs in Acute Hippocampal Slices

This protocol describes how to use GYKI 53655 to isolate and record kainate receptor-mediated excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons in acute hippocampal slices.

Materials:

  • Slicing Solution (e.g., NMDG-based, ice-cold and oxygenated): For improved slice health.

  • Artificial Cerebrospinal Fluid (aCSF), oxygenated (95% O2 / 5% CO2): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 D-glucose, 2 MgSO4, 2 CaCl2.

  • This compound stock solution (10 mM in water).

  • NMDA receptor antagonist (e.g., D-AP5, 50 µM): To block NMDA receptor-mediated currents.

  • GABAA receptor antagonist (e.g., picrotoxin, 100 µM): To block inhibitory currents.

  • Standard electrophysiology rig with patch-clamp amplifier, microscope, and perfusion system.

Procedure:

  • Acute Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Electrophysiological Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.

    • Add D-AP5 (50 µM) and picrotoxin (100 µM) to the perfusion aCSF to isolate excitatory currents and block inhibition.

    • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2-7.3 with CsOH).

    • Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Data Acquisition:

    • Hold the neuron at -70 mV in voltage-clamp mode.

    • Place a stimulating electrode in the Schaffer collateral pathway.

    • Baseline Recording: Evoke EPSCs at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of the composite AMPA/kainate receptor-mediated current.

    • GYKI 53655 Application: Switch the perfusion to aCSF containing GYKI 53655 (e.g., 50 µM) in addition to D-AP5 and picrotoxin. Allow at least 10-15 minutes for the drug to equilibrate in the slice.

    • Isolation of Kainate Currents: Continue to evoke EPSCs. The remaining current will be primarily mediated by kainate receptors.[3]

    • Washout: Switch the perfusion back to the aCSF without GYKI 53655 to observe the recovery of the AMPA receptor-mediated component.

Protocol 2: Investigating the Role of AMPA Receptors in the Induction of Long-Term Potentiation (LTP)

This protocol outlines how to determine if AMPA receptor activation is necessary for the induction of LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Same as Protocol 1, with the exception of the NMDA receptor antagonist (D-AP5 should not be used during LTP induction).

Procedure:

  • Slice Preparation and Recording Setup:

    • Prepare acute hippocampal slices and set up for field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region as described in Protocol 1.

    • Use a glass recording pipette filled with aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway.

  • LTP Experiment:

    • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.033 Hz).

    • GYKI 53655 Pre-incubation: In the experimental group, switch the perfusion to aCSF containing GYKI 53655 (e.g., 20-50 µM) and continue baseline recording for another 10-15 minutes to ensure blockade of AMPA receptor-mediated responses.

    • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.[9]

    • Washout and Post-HFS Recording: Immediately after HFS, switch the perfusion back to standard aCSF (without GYKI 53655). This washout period is critical.

    • Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the expression of LTP.

    • Control Group: In a parallel experiment, perform the same procedure but without the application of GYKI 53655.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude of potentiation between the control and GYKI 53655-treated groups. A lack of potentiation in the GYKI 53655 group would indicate that AMPA receptor activation is required for LTP induction.

Note on Investigating LTP Expression: To study the role of AMPA receptors in the expression of LTP, induce LTP first in standard aCSF, establish a stable potentiated baseline, and then apply GYKI 53655. The reduction or elimination of the potentiated response would demonstrate that AMPA receptors are responsible for the expression of LTP.

References

Application Notes and Protocols for GYKI 53655 Hydrochloride in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in acute hippocampal slice preparations. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.

Introduction

GYKI 53655 is a 2,3-benzodiazepine that acts as a non-competitive antagonist of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3] Its high selectivity for AMPA receptors over kainate and NMDA receptors makes it an invaluable pharmacological tool for isolating and studying the function of other glutamate receptor subtypes and for investigating the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity and excitotoxicity.[1][2][4]

GYKI 53655 binds to an allosteric site on the AMPA receptor, disrupting the transduction of agonist binding into channel opening.[5] This mechanism allows for the effective blockade of AMPA receptor-mediated currents without competing with glutamate at its binding site.

Quantitative Data

The following tables summarize the effective concentrations and inhibitory constants of GYKI 53655 and related compounds from various studies.

Table 1: IC50 Values for AMPA Receptor Antagonism

CompoundPreparationIC50 (µM)Reference
GYKI 53655Cultured superior colliculus neurons0.8 ± 0.1[6]
GYKI 53655Cultured hippocampal neurons~1[7]
GYKI 52466Cultured superior colliculus neurons9.8 ± 0.6[6]
GYKI 52466Hippocampal area CA1 e.p.s.cs10.8 ± 0.8[6]
GYKI 53405Cultured superior colliculus neurons3.1 ± 0.6[6]

Table 2: Recommended Working Concentrations

ApplicationConcentrationPreparationNotesReference
>99% Inhibition of AMPA Receptors100 µMCultured hippocampal neuronsUsed to isolate kainate receptor-mediated currents.[7]
Study of Long-Term Potentiation40 µMHippocampal slicesUsed in the continuous presence of TTX and an NMDA receptor antagonist.[8]
Neuroprotection (in vivo)0.25 - 2.5 mg/kg (i.p.)Postnatal day 7 ratsAttenuated AMPA-induced hippocampal injury.[4]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[9][10][11][12]

Materials:

  • Solutions:

    • Sucrose-based Artificial Cerebrospinal Fluid (sACSF), ice-cold and continuously bubbled with 95% O2 / 5% CO2.

    • Artificial Cerebrospinal Fluid (ACSF) for recording, bubbled with 95% O2 / 5% CO2.

  • Equipment:

    • Vibrating microtome (vibratome)

    • Dissection tools (scissors, forceps, scalpel)

    • Petri dish

    • Filter paper

    • Incubation/recovery chamber

    • Water bath

Procedure:

  • Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) using an approved method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[10] Once deeply anesthetized, perform decapitation.

  • Brain Extraction: Quickly dissect the brain and place it in ice-cold, oxygenated sACSF.[10][11]

  • Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the two hemispheres. For transverse hippocampal slices, make a coronal cut to block the posterior portion of the brain containing the hippocampus.

  • Slicing:

    • Mount the blocked brain tissue onto the vibratome stage using cyanoacrylate glue.

    • Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated sACSF.

    • Cut transverse slices of the hippocampus at a thickness of 300-400 µm.[10]

  • Incubation and Recovery:

    • Carefully transfer the slices to an incubation chamber containing ACSF pre-warmed to 32-35°C and continuously bubbled with 95% O2 / 5% CO2.[10][11]

    • Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings. During this time, the chamber temperature can be gradually reduced to room temperature.

Protocol 2: Electrophysiological Recording and Application of GYKI 53655

This protocol outlines the general procedure for recording synaptic responses in hippocampal slices and applying GYKI 53655.

Materials:

  • Prepared acute hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Glass recording electrodes

  • Stimulating electrode

  • Perfusion system

  • This compound stock solution (e.g., in water or DMSO, then diluted in ACSF)

Procedure:

  • Transfer Slice: Transfer a single hippocampal slice to the recording chamber, which is continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 2-4 mL/min).[10]

  • Electrode Placement:

    • Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals to record from CA1 pyramidal neurons).

    • Using a micromanipulator, position a recording electrode (filled with an appropriate internal solution for patch-clamp or ACSF for field recordings) in the target region (e.g., stratum radiatum for fEPSPs or a pyramidal cell body for whole-cell recordings).

  • Baseline Recording: Evoke synaptic responses by delivering electrical stimuli through the stimulating electrode. Record a stable baseline of responses for at least 10-20 minutes before drug application. The stimulus intensity should be set to elicit a response that is approximately 30-50% of the maximal response.[10]

  • Application of GYKI 53655:

    • Prepare the desired final concentration of GYKI 53655 in ACSF.

    • Switch the perfusion from the control ACSF to the ACSF containing GYKI 53655.

    • Continue to record synaptic responses to observe the effect of the drug. The blockade of AMPA receptor-mediated responses should be apparent within a few minutes of application.

  • Washout: To test for reversibility, switch the perfusion back to the control ACSF.

Visualizations

Experimental Workflow

G anesthesia Anesthesia & Decapitation extraction Brain Extraction anesthesia->extraction slicing Vibratome Slicing (300-400 µm) extraction->slicing recovery Incubation & Recovery (>1 hr) slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer placement Electrode Placement transfer->placement baseline Baseline Recording (10-20 min) placement->baseline application GYKI 53655 Application baseline->application washout Washout application->washout

Caption: Workflow for hippocampal slice preparation and electrophysiology.

Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine ap Action Potential ca_influx Ca²⁺ Influx ap->ca_influx glutamate_release Glutamate Release ca_influx->glutamate_release ampa_r AMPA Receptor glutamate_release->ampa_r Glutamate no_epsp No Depolarization (EPSP Blocked) ampa_r->no_epsp Ion channel remains closed gyki GYKI 53655 gyki->ampa_r Allosteric Inhibition

Caption: Mechanism of GYKI 53655 action at the glutamatergic synapse.

References

routes of administration for GYKI 53655 hydrochloride in vivo (e.g., intravenous, i.p.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for GYKI 53655 hydrochloride, a non-competitive AMPA receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] It acts via an allosteric site on the AMPA receptor, inhibiting channel gating.[5] Due to its mechanism of action, GYKI 53655 is a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes in vivo. This document outlines the established routes of administration, provides quantitative data from published studies, and offers detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters for this compound in rodents.

Table 1: Intravenous (i.v.) Administration of this compound

ParameterValueAnimal ModelSource
Dosage2-8 mg/kgAnesthetized, spinalized rats[6]
VehicleNot explicitly stated, but likely saline given water solubility------
FrequencySingle doseAnesthetized, spinalized rats[6]
Observed EffectsDose-dependent decrease in AMPA-induced responses in spinal neuronsAnesthetized, spinalized rats[6]
Half-recovery timeApproximately 7 minutesAnesthetized, spinalized rats[6]

Table 2: Intraperitoneal (i.p.) Administration of this compound

ParameterValueAnimal ModelSource
Dosage3.0 mg/kgCD-1 mice[7]
0.25 and 2.5 mg/kg per dose (x3 doses)Postnatal day 7 (P7) rats[2]
VehicleNot explicitly stated, but likely saline given water solubility------
FrequencySingle acute injectionCD-1 mice[7]
Three dosesPostnatal day 7 (P7) rats[2]
Observed EffectsAttenuation of AMPA-induced hippocampal injuryPostnatal day 7 (P7) rats[2]
Abolished the increase in cerebellar cGMP induced by an AMPA receptor potentiatorCD-1 mice[7]

Experimental Protocols

The following are detailed protocols for the intravenous and intraperitoneal administration of this compound in rodents. These protocols are based on standard laboratory procedures and should be adapted to meet the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (i.v.) Administration in Rats

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heating pad or heat lamp (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • This compound is soluble in water and DMSO up to 100 mM.[3][5] For intravenous administration, a sterile aqueous solution is preferred.

    • Calculate the required amount of this compound based on the desired dose (e.g., 2-8 mg/kg) and the weight of the animal.

    • Dissolve the compound in sterile saline. Gentle warming may aid dissolution.[5] Ensure the solution is clear and free of precipitates before use.

    • Prepare solutions on the day of use if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[5] Equilibrate to room temperature before injection.

  • Animal Preparation:

    • Weigh the rat to accurately determine the injection volume.

    • Place the rat in a suitable restrainer to secure the animal and expose the tail.

    • To aid in visualization of the lateral tail veins, the tail may be warmed using a heating pad or a heat lamp.

  • Injection Procedure:

    • Swab the tail with 70% ethanol.

    • Using a sterile syringe with an appropriate gauge needle, perform the injection into one of the lateral tail veins.

    • Inject the solution slowly and steadily.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Follow the same procedure as described in Protocol 1 for preparing the injection solution.

  • Animal Preparation:

    • Weigh the mouse to calculate the correct injection volume. The recommended maximum injection volume for intraperitoneal administration in mice is typically 10 ml/kg.[8]

  • Injection Procedure:

    • Properly restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure that the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed with the injection.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Signaling Pathway and Experimental Workflow

Signaling Pathway

GYKI 53655 acts as a non-competitive antagonist at the AMPA receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon glutamate binding. One of the downstream effects observed in vivo is the modulation of cyclic guanosine monophosphate (cGMP) levels. The diagram below illustrates this inhibitory action and its consequence on a downstream signaling molecule.

GYKI_53655_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel AMPAR->IonChannel Activates Downstream Downstream Signaling (e.g., cGMP production) IonChannel->Downstream Initiates GYKI GYKI 53655 GYKI->AMPAR Inhibits (Allosterically)

Caption: Mechanism of action of GYKI 53655 on the AMPA receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow A Animal Acclimation B Baseline Measurements (Optional) A->B D Animal Grouping & Randomization B->D C Preparation of GYKI 53655 Solution E Administration of GYKI 53655 or Vehicle (i.v. or i.p.) C->E D->E F Behavioral/Physiological Testing E->F G Tissue Collection & Analysis F->G H Data Analysis G->H I Results & Conclusion H->I

References

proper storage and stability guidelines for GYKI 53655 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, at higher concentrations, kainate receptors.[1][2][3] As an allosteric modulator, it binds to a site distinct from the glutamate binding site, thereby inhibiting ion channel gating.[1] This compound is a valuable tool in neuroscience research for studying glutamatergic transmission and has potential therapeutic applications in conditions involving excitotoxicity, such as epilepsy and cerebral ischemia.[1][3]

These application notes provide detailed guidelines for the proper storage, handling, and stability assessment of this compound to ensure its effective and reliable use in research and development.

Physicochemical Properties

PropertyValue
Chemical Name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
Molecular Formula C₁₉H₂₀N₄O₃·HCl
Molecular Weight 388.85 g/mol [1][3]
CAS Number 143692-48-2[1][3]
Appearance Solid
Purity ≥98% (HPLC)[1][3]

Proper Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and activity of this compound.

Storage of Solid Compound

The solid form of this compound is stable at room temperature when stored in a desiccated environment.[1][3] For long-term storage, it is recommended to keep the compound at -20°C.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Short-term Room TemperatureWeeksKeep in a desiccator.
Long-term -20°C≥ 4 yearsProtect from moisture.
Preparation and Storage of Stock Solutions

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][3] For biological experiments, it is advisable to prepare fresh solutions. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Table 2: Solubility of this compound

SolventMaximum Concentration
Water100 mM[1][3]
DMSO100 mM[1][3]

Table 3: Recommended Storage of Stock Solutions

SolventStorage TemperatureDurationNotes
Water-20°CUp to 1 month[2]Use on the same day if possible.[2]
DMSO-20°CUp to 1 month[2]Use on the same day if possible.[2]
DMSO-80°CUp to 6 monthsSealed storage, away from moisture.

Before use, stored solutions should be brought to room temperature and inspected for any precipitation.

Handling Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Stability Guidelines

The stability of this compound can be influenced by various factors such as pH, temperature, and light. The following tables provide illustrative data from a hypothetical forced degradation study.

Table 4: Illustrative Stability of this compound in Aqueous Solution (1 mg/mL) after 24 hours

Condition% RecoveryDegradants Observed
pH 3 (Acidic) 98.2%Minor peak at RRT 0.85
pH 7 (Neutral) 99.5%No significant degradation
pH 9 (Basic) 95.8%Peak at RRT 1.15
Oxidative (3% H₂O₂) 92.1%Multiple minor peaks
Thermal (60°C) 97.5%Minor peak at RRT 0.92
Photolytic (UV light) 98.9%No significant degradation

Note: This data is for illustrative purposes and a formal stability study is recommended for specific applications.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC-MS method to determine the percentage of the remaining parent compound and identify any degradation products.

Mechanism of Action and Signaling Pathway

This compound is a negative allosteric modulator of AMPA receptors. It binds to a site at the interface of the ligand-binding domain and the transmembrane domains, which disrupts the conformational changes required for ion channel opening following glutamate binding. This results in the inhibition of Na⁺ and Ca²⁺ influx into the postsynaptic neuron, leading to a reduction in excitatory neurotransmission.

AMPA_receptor_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates Na_Ca_influx Na+/Ca²+ Influx (Blocked) Depolarization Postsynaptic Depolarization (Inhibited) GYKI GYKI 53655 GYKI->AMPA_R Allosterically Binds & Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the stability of this compound.

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare GYKI 53655 Stock Solution acid Acidic (HCl) prep_stock->acid base Basic (NaOH) prep_stock->base oxidative Oxidative (H₂O₂) prep_stock->oxidative thermal Thermal (Heat) prep_stock->thermal photo Photolytic (UV Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms data_analysis Data Analysis (% Recovery, Degradants) hplc_ms->data_analysis

Caption: Workflow for a forced degradation study.

References

Troubleshooting & Optimization

what to do if GYKI 53655 hydrochloride is not dissolving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GYKI 53655 hydrochloride.

Troubleshooting Guide: Dissolution Issues

Problem: this compound is not dissolving.

This guide provides a step-by-step approach to troubleshoot and resolve common dissolution problems encountered during experimental workflows.

Workflow for Troubleshooting Dissolution Issues

start Start: GYKI 53655 HCl not dissolving check_solvent Step 1: Verify Solvent - Is it Water, DMSO, or Acetonitrile? start->check_solvent check_concentration Step 2: Check Concentration - Is it within the recommended range (e.g., ≤100 mM)? check_solvent->check_concentration Correct Solvent contact_support Step 6: Contact Technical Support check_solvent->contact_support Incorrect Solvent gentle_warming Step 3: Apply Gentle Warming - Warm the solution gently (e.g., water bath). check_concentration->gentle_warming Concentration OK check_concentration->contact_support Too High vortex_sonicate Step 4: Ensure Adequate Mixing - Vortex or sonicate the solution. gentle_warming->vortex_sonicate Still not dissolved solution_prepared Success: Solution Prepared gentle_warming->solution_prepared Dissolved check_purity Step 5: Consider Compound Purity - Review the Certificate of Analysis for purity information. vortex_sonicate->check_purity Still not dissolved vortex_sonicate->solution_prepared Dissolved check_purity->contact_support Issue Persists check_purity->solution_prepared Resolved

Caption: Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for this compound?

This compound is soluble in water, DMSO, and acetonitrile.[1][2] The solubility in both water and DMSO is up to 100 mM.[1][3]

Solubility Data Summary

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water100[1][3]38.88
DMSO100[1][3]38.88
AcetonitrileSoluble[2]Not specified

2. My this compound is not dissolving in water. What should I do?

If you are experiencing difficulty dissolving this compound in water, consider the following steps:

  • Gentle Warming: Gently warming the solution can aid dissolution.[3] Use a water bath for controlled heating.

  • Vortexing or Sonication: Ensure the solution is mixed thoroughly by vortexing or sonicating.

  • Concentration Check: Verify that you are not exceeding the maximum recommended concentration of 100 mM.[1][3]

3. How should I prepare a stock solution of this compound?

The following protocol is a general guideline for preparing a stock solution.

Experimental Protocol: Stock Solution Preparation

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight is 388.85 g/mol .[1]

  • Add Solvent: Add the appropriate volume of solvent to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 3.89 mg of the compound in 1 mL of solvent.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary for aqueous solutions.[3]

  • Storage: For short-term storage, it is recommended to prepare and use solutions on the same day if possible.[3] For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C for up to one month.[3] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[3]

Stock Solution Preparation Calculator

Desired Concentration (mM)Mass for 1 mL (mg)Mass for 5 mL (mg)Mass for 10 mL (mg)
10.391.943.89
51.949.7219.44
103.8919.4438.88
5019.4497.21194.43
10038.88194.43388.85

4. What is the mechanism of action for GYKI 53655?

GYKI 53655 is a non-competitive antagonist of AMPA and kainate receptors.[1][3] It acts via an allosteric site on the AMPA receptor, inhibiting channel gating that occurs after glutamate binds.[3] This mechanism involves binding to the interface between the glutamate binding core and the channel transmembrane domains, which disrupts the conformational changes required for channel opening.

Signaling Pathway of GYKI 53655 Action

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Channel_Opening Channel Opening AMPAR->Channel_Opening Activates Inhibition Inhibition AMPAR->Inhibition Prevents conformational change GYKI_53655 GYKI 53655 Allosteric_Site Allosteric Binding Site GYKI_53655->Allosteric_Site Binds to Allosteric_Site->AMPAR Inhibition->Channel_Opening

Caption: Mechanism of GYKI 53655 as a non-competitive AMPA receptor antagonist.

References

how to optimize the concentration of GYKI 53655 hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GYKI 53655 hydrochloride for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-competitive allosteric antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It binds to an allosteric site on the AMPA receptor, disrupting the conformational changes required for channel opening after glutamate binding.[1][3] At higher concentrations, it can also act as an antagonist at kainate receptors.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in both water and DMSO, with a maximum concentration of 100 mM.[1] For optimal stability, it is recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] The solid powder form should be stored desiccated at room temperature.

Q3: What is a typical starting concentration for in vitro experiments?

A3: The optimal concentration will vary depending on the specific cell type, receptor expression levels, and the experimental goals. However, a common starting point for in vitro experiments, such as electrophysiology in cultured neurons, is in the range of 1-10 µM.[4] For complete blockade of AMPA receptors to isolate kainate receptor-mediated currents, concentrations as high as 100 µM have been used.[5]

Q4: Are there known off-target effects I should be aware of?

A4: Yes, at higher concentrations, this compound can also antagonize kainate receptors.[1] The IC50 values for kainate receptor subtypes are significantly higher than for AMPA receptors, generally in the range of 32-63 µM.[1] Therefore, if your experimental system expresses kainate receptors, it is crucial to perform concentration-response curves to determine the selective window for AMPA receptor antagonism.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound is active in vivo and has been shown to exhibit anticonvulsant and neuroprotective effects.[1] Effective doses in rodent models of seizures range from 1.3 to 8.2 mg/kg.[2] Intravenous administration in rats at doses of 2-8 mg/kg has been shown to effectively decrease AMPA-induced responses in spinal neurons.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous solution. The solubility limit has been exceeded, or the solution has been stored for too long or at an improper temperature.1. Ensure the concentration does not exceed 100 mM in water. 2. Gentle warming can aid in solubilization.[1] 3. Prepare solutions fresh for each experiment.[1] 4. If storing, ensure the solution is brought to room temperature and vortexed to ensure it is fully dissolved before use.[1]
Inconsistent or no effect observed in the experiment. 1. Incorrect concentration. 2. Degradation of the compound. 3. Low expression of AMPA receptors in the experimental model. 4. Issues with the experimental setup (e.g., perfusion system).1. Perform a concentration-response curve to determine the optimal concentration for your specific system. 2. Prepare fresh stock solutions. 3. Verify the expression of AMPA receptors in your cell line or tissue preparation. 4. Ensure proper functioning of your experimental apparatus.
Observed effects may be due to kainate receptor antagonism. The concentration used is too high, leading to off-target effects on kainate receptors.1. Lower the concentration of GYKI 53655 to a range where it is selective for AMPA receptors (typically below 10 µM). 2. Use a more selective kainate receptor antagonist in a control experiment to differentiate between AMPA and kainate receptor-mediated effects.[7]
Variability between experimental days. Differences in solution preparation or storage.1. Standardize the protocol for preparing and storing this compound solutions. 2. Use a consistent source and batch of the compound if possible.

Quantitative Data Summary

In Vitro Efficacy
Receptor/Channel Cell Type/Preparation Assay IC50
AMPA (GluA1)Human embryonic kidney (HEK) cellsElectrophysiology6 µM[1]
AMPA (GluA4)Human embryonic kidney (HEK) cellsElectrophysiology5 µM[1]
AMPACultured superior colliculus neuronsElectrophysiology0.8 ± 0.1 µM[4]
AMPAPrimary rat hippocampal neuronsWhole-cell patch-clamp1.1 µM[2]
Kainate (GluK3 homomeric)RecombinantElectrophysiology63 µM[1]
Kainate (GluK2b(R)/GluK3 heteromeric)RecombinantElectrophysiology32 µM[1]
KainatePrimary rat hippocampal neuronsWhole-cell patch-clamp1.5 µM[2]
In Vivo Efficacy
Animal Model Effect Route of Administration ED50
MouseTonic audiogenic seizureNot specified1.3 mg/kg[2]
MouseClonic audiogenic seizureNot specified2 mg/kg[2]
MouseMaximal electroshock (MES) induced seizureNot specified4.6 mg/kg[2]
MouseGlobal cerebral ischemiaNot specified8.2 mg/kg[2]
RatDecrease AMPA-induced responsesIntravenous2-8 mg/kg (dose-dependent)[6]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • External recording solution (e.g., Tyrode's solution)

  • Internal patch pipette solution

  • This compound stock solution (100 mM in DMSO or water)

  • AMPA receptor agonist (e.g., AMPA or glutamate)

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Preparation of Solutions:

    • Prepare external and internal recording solutions and filter-sterilize.

    • Thaw the this compound stock solution and bring it to room temperature.

    • Prepare a series of working concentrations of GYKI 53655 by diluting the stock solution in the external recording solution. A typical concentration range to test would be 0.1, 1, 10, and 100 µM.

  • Cell Culture and Patching:

    • Culture neurons to an appropriate density on coverslips.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Data Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Obtain a stable baseline recording.

    • Apply the AMPA receptor agonist for a short duration to elicit a control inward current.

    • Wash out the agonist and allow the cell to recover.

    • Perfuse the lowest concentration of GYKI 53655 for 2-5 minutes.

    • Co-apply the AMPA receptor agonist and GYKI 53655 and record the current.

    • Wash out both the agonist and antagonist.

    • Repeat the application and co-application steps for each concentration of GYKI 53655, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of each concentration of GYKI 53655.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the GYKI 53655 concentration to generate a concentration-response curve and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+ influx GYKI GYKI 53655 GYKI->AMPA_R Allosterically Inhibits

Caption: Mechanism of action of GYKI 53655.

Experimental_Workflow A Prepare GYKI 53655 Stock and Working Solutions B Establish Whole-Cell Patch-Clamp on Neuron A->B C Record Baseline AMPA-Mediated Current (Control) B->C D Perfuse with GYKI 53655 C->D E Co-apply AMPA Agonist and GYKI 53655 D->E F Record Inhibited Current E->F G Repeat for Multiple Concentrations F->G H Analyze Data and Determine IC50 G->H Troubleshooting_Tree Start No or Inconsistent Effect Observed Q1 Is the solution clear? Start->Q1 A1_Yes Solution is clear Q1->A1_Yes Yes A1_No Precipitate observed Q1->A1_No No Q2 Is the concentration appropriate? A1_Yes->Q2 Solubilize Action: Gently warm and vortex. Prepare fresh solution. A1_No->Solubilize A2_Yes Concentration is appropriate Q2->A2_Yes Yes A2_No Concentration may be too low Q2->A2_No No Q3 Are off-target effects suspected? A2_Yes->Q3 Concentration_Curve Action: Perform a concentration-response curve. A2_No->Concentration_Curve A3_Yes Off-target effects possible Q3->A3_Yes Yes A3_No Check experimental setup and cell health Q3->A3_No No Lower_Concentration Action: Lower GYKI 53655 concentration or use specific kainate antagonist. A3_Yes->Lower_Concentration

References

potential off-target effects of GYKI 53655 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GYKI 53655 hydrochloride, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Incomplete blockade of glutamate-induced currents despite high concentrations of GYKI 53655. The observed currents may not be solely mediated by AMPA receptors. At high concentrations, GYKI 53655 can also antagonize certain kainate receptor subtypes, but not all of them. Residual currents might be mediated by kainate receptors insensitive to GYKI 53655 (e.g., GluK1 or GluK2-containing receptors) or by NMDA receptors.- Confirm the identity of the receptors mediating the currents using more specific antagonists for kainate and NMDA receptors. - Perform concentration-response curves to determine the IC50 in your specific experimental system and compare it to published values for AMPA and kainate receptors.
Unexpected physiological responses in vivo or in tissue preparations that do not align with pure AMPA receptor antagonism. Off-target effects on kainate receptors may be contributing to the observed phenotype. GYKI 53655 can block GluK3 homomeric and GluK2b(R)/GluK3 heteromeric kainate receptors, which have distinct expression patterns and physiological roles compared to AMPA receptors.[1][2]- Lower the concentration of GYKI 53655 to a range where it is more selective for AMPA receptors. - Use a structurally different AMPA receptor antagonist with a different off-target profile to confirm that the primary effect is due to AMPA receptor blockade. - If possible, use knockout animal models or cell lines lacking specific kainate receptor subunits to dissect the on-target versus off-target effects.
Variability in the inhibitory effect of GYKI 53655 across different cell lines or brain regions. The subunit composition of AMPA and kainate receptors can vary between cell types and brain regions, leading to differences in sensitivity to GYKI 53655. For instance, native AMPA receptors may exhibit greater sensitivity than recombinant receptors.[3]- Characterize the subunit expression profile of the AMPA and kainate receptors in your experimental model using techniques like qPCR or Western blotting. - Empirically determine the optimal concentration of GYKI 53655 for each specific system.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound at high concentrations?

A1: The primary known off-target effect of GYKI 53655 at high concentrations is the blockade of specific subtypes of kainate receptors. It has been shown to inhibit GluK3 homomeric receptors and GluK2b(R)/GluK3 heteroreceptors.[1][2]

Q2: What is the selectivity profile of GYKI 53655 for AMPA receptors versus its off-targets?

A2: GYKI 53655 is a potent non-competitive antagonist of AMPA receptors with IC50 values in the low micromolar range for various AMPA receptor subunit combinations (e.g., 6 µM for GluA1 and 5 µM for GluA4).[1] Its potency at kainate receptors is significantly lower, with IC50 values of 63 µM for GluK3 homomeric receptors and 32 µM for GluK2b(R)/GluK3 heteroreceptors.[1] It is reported to have no significant effect on GluK1 or GluK2-containing kainate receptors (IC50 > 200 µM).[2]

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of GYKI 53655 that achieves the desired level of AMPA receptor antagonism. A careful dose-response study is recommended for your specific experimental setup. Additionally, consider using a structurally unrelated AMPA receptor antagonist as a control to ensure the observed effects are not due to the specific chemical properties of GYKI 53655.

Q4: Are there any known interactions of GYKI 53655 with other receptors or channels?

A4: Based on the available literature, the primary on-target and off-target activities of GYKI 53655 are focused on ionotropic glutamate receptors, specifically AMPA and certain kainate receptor subtypes. Studies have shown its selectivity over NMDA receptors.[4] However, as with any pharmacological agent, comprehensive screening against a broader panel of receptors and channels is advisable for definitive characterization in a specific context.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound at its primary targets and known off-targets.

Receptor Target Subunit Composition IC50 (µM) Reference
AMPA Receptor human GluA16[1]
AMPA Receptor human GluA45[1]
Kainate Receptor GluK3 homomeric63[1]
Kainate Receptor GluK2b(R)/GluK3 heteromeric32[1]
Kainate Receptor GluK1 or GluK2 containing> 200[2]

Experimental Protocols

General Methodology for Assessing Off-Target Effects using Electrophysiology

This protocol describes a general workflow for evaluating the specificity of GYKI 53655 using whole-cell patch-clamp recordings from cells expressing glutamate receptors.

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) and transfect with the desired glutamate receptor subunit cDNAs (e.g., GluA1 for AMPA receptors, or GluK3 for kainate receptors).

    • Alternatively, prepare primary neuronal cultures (e.g., hippocampal neurons) which endogenously express these receptors.[5]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the transfected cells or neurons.

    • Use a standard external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • The internal solution should contain in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

    • Hold the cells at a membrane potential of -60 mV.

  • Drug Application:

    • Apply the agonist (e.g., glutamate or a specific agonist like AMPA or kainate) to elicit a baseline current response.

    • Co-apply the agonist with increasing concentrations of this compound to determine its inhibitory effect.

    • To isolate kainate receptor currents from AMPA receptor-mediated responses in neuronal preparations, a high concentration of GYKI 53655 (e.g., 100 µM) can be used to fully block AMPA receptors, thereby "unmasking" the kainate receptor-mediated currents.[5]

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of GYKI 53655.

    • Normalize the current amplitudes to the baseline response.

    • Plot the normalized current as a function of the GYKI 53655 concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

cluster_AMPA AMPA Receptor Signaling cluster_Kainate Kainate Receptor Signaling (Off-Target) Glutamate_AMPA Glutamate AMPAR AMPAR Glutamate_AMPA->AMPAR Binds Na_Ca_Influx_AMPA Na+/Ca2+ Influx AMPAR->Na_Ca_Influx_AMPA Opens GYKI_53655_AMPA GYKI 53655 (High Affinity) GYKI_53655_AMPA->AMPAR Inhibits (Non-competitive) Depolarization_AMPA Depolarization Na_Ca_Influx_AMPA->Depolarization_AMPA Leads to Glutamate_Kainate Glutamate KainateR KainateR (GluK3/GluK2b) Glutamate_Kainate->KainateR Binds Na_Ca_Influx_Kainate Na+/Ca2+ Influx KainateR->Na_Ca_Influx_Kainate Opens GYKI_53655_Kainate GYKI 53655 (Low Affinity) GYKI_53655_Kainate->KainateR Inhibits (at high conc.) Depolarization_Kainate Depolarization Na_Ca_Influx_Kainate->Depolarization_Kainate Leads to cluster_workflow Experimental Workflow for Off-Target Effect Assessment A Prepare Cells (Transfected or Primary Neurons) B Whole-Cell Patch-Clamp Recording A->B C Apply Agonist (e.g., Glutamate) - Establish Baseline Current B->C D Co-apply Agonist with Increasing Concentrations of GYKI 53655 C->D E Measure Peak Current Amplitude D->E F Data Analysis: Concentration-Response Curve and IC50 Determination E->F

References

the half-life and duration of action of GYKI 53655 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with GYKI 53655 hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life and duration of action of this compound?

Q2: What is the primary mechanism of action for this compound?

This compound is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2] It acts via an allosteric site on the AMPA receptor, inhibiting channel gating that occurs after glutamate binds.[2][3] This mechanism differs from competitive antagonists that bind directly to the glutamate binding site.[4]

Q3: What are the common in vivo applications of this compound?

This compound is frequently used in neuroscience research for its anticonvulsive, neuroprotective, and anxiolytic-like properties.[2][5] It is a valuable tool for investigating the role of AMPA receptor-mediated processes in various physiological and pathological conditions.[1]

Q4: How should this compound be prepared and stored?

For optimal results, it is recommended to prepare solutions of this compound on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, the solution should be brought to room temperature, and it's crucial to ensure that no precipitate is present.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of expected antagonist effect Improper drug preparation or storage: The compound may have degraded if not stored correctly or if the solution is old.Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions at -20°C for no longer than one month.[2]
Incorrect dosage: The administered dose may be too low to elicit the desired pharmacological response.Review the literature for effective dose ranges in your specific animal model and experimental paradigm. A dose-response study may be necessary to determine the optimal dose.
Route of administration: The chosen route of administration may not provide adequate bioavailability to the target tissue.Consider the pharmacokinetics of the compound and the experimental design. Intravenous administration has been shown to be effective.[1]
Sedative or motor impairment effects observed High dosage: At higher doses, non-competitive AMPA receptor antagonists can produce sedative effects.[5]Reduce the dose of this compound. It is important to use the minimal effective dose that produces the desired anxiolytic or neuroprotective effect without causing significant motor impairment.[5]
Variability in experimental results Inconsistent timing of administration: Due to its short duration of action, the timing of this compound administration relative to the experimental stimulus is critical.Standardize the timing of drug administration across all experimental animals to ensure consistent exposure at the time of measurement.
Metabolism of the compound: The compound may be metabolized in vivo, potentially leading to less selective effects.Be aware that metabolites may have different activity profiles. GYKI 53655 is noted to be more selective than other compounds like NBQX when administered systemically, suggesting it may be less prone to conversion to less selective metabolites.[1]

Quantitative Data Summary

Table 1: In Vivo Duration of Action

Compound Animal Model Route of Administration Parameter Value Reference
GYKI 53655Rat (spinalized, α-chloralose anaesthetized)IntravenousHalf-recovery time7 min[1]

Table 2: In Vitro Receptor Activity

Compound Receptor Subunit Parameter Value Reference
GYKI 53655Human GluA1 (GluR1)IC506 µM[2]
GYKI 53655Human GluA4 (GluR4)IC505 µM[2]
GYKI 53655Human GluK3 (homomeric)IC5063 µM[2]
GYKI 53655Human GluK2b(R)/GluK3 (heteromeric)IC5032 µM[2]

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Activity

This protocol is a general guideline based on common methodologies for evaluating anticonvulsant effects.

  • Animal Model: Use a validated seizure model, such as kainic acid-induced status epilepticus in rodents.[6]

  • Drug Preparation: Prepare this compound solution fresh on the day of the experiment. A common vehicle is saline.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneally or intravenously) at a predetermined time before or after seizure induction.

  • Seizure Induction: Induce seizures using a chemical convulsant like kainic acid.

  • Monitoring: Monitor seizure activity using behavioral scoring (e.g., Racine scale) and/or electroencephalogram (EEG) recordings.

  • Data Analysis: Analyze parameters such as seizure latency, duration, and severity. Compare the results between the GYKI 53655-treated group and a vehicle-treated control group.

Visualizations

AMPA_Receptor_Antagonism cluster_membrane Cell Membrane cluster_receptor AMPA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor Orthosteric Site Allosteric Site Ion Channel Glutamate->AMPA_Receptor:ortho Binds GYKI_53655 GYKI 53655 GYKI_53655->AMPA_Receptor:allo Binds Ion_Flow Ion Influx (Na+, Ca2+) AMPA_Receptor:ion->Ion_Flow Opens Block Channel Gating Inhibited AMPA_Receptor:ion->Block Inhibited

Caption: Mechanism of non-competitive antagonism of the AMPA receptor by GYKI 53655.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare fresh GYKI 53655 solution C Administer vehicle or GYKI 53655 (i.p. or i.v.) A->C B Select animal model (e.g., rodent seizure model) B->C D Induce experimental condition (e.g., kainic acid injection) C->D E Monitor behavioral and/ or physiological readouts D->E F Collect and quantify data (e.g., seizure duration) E->F G Statistical analysis (T-test, ANOVA) F->G H Interpret results G->H

Caption: General experimental workflow for in vivo studies with GYKI 53655.

References

how to prevent precipitation of GYKI 53655 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GYKI 53655 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, such as solution precipitation.

Frequently Asked Questions (FAQs)

1. What is this compound and its mechanism of action?

This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It also exhibits antagonist activity at kainate receptors, particularly GluK3-containing subtypes, albeit at higher concentrations.[1][2] Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which inhibits the ion channel gating that is normally induced by glutamate binding.[1] This results in a reduction of fast excitatory neurotransmission, leading to its observed anticonvulsant and neuroprotective properties.[1]

2. What are the recommended solvents and solubility limits for this compound?

This compound is soluble in both water and dimethyl sulfoxide (DMSO) up to a concentration of 100 mM.[1] For aqueous solutions, gentle warming can facilitate dissolution.[1]

3. How should I store this compound?

  • Solid Form: The solid, powdered form of this compound should be stored desiccated at room temperature.[1]

  • Solutions: It is highly recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[3] Always ensure the solution is brought to room temperature and visually inspected for any precipitate before use.[1]

4. Can I use this compound to differentiate between AMPA and kainate receptor-mediated responses?

Yes, due to its higher potency for AMPA receptors, GYKI 53655 can be used to pharmacologically isolate kainate receptor-mediated currents in experimental preparations.[4][5] At concentrations that fully block AMPA receptors (e.g., ~10 µM), the effect on most kainate receptors is minimal.[6]

Troubleshooting Guide: Preventing Precipitation in Solution

Precipitation of this compound in solution can compromise experimental results. The following guide provides a systematic approach to prevent and resolve this issue.

Potential Issue Underlying Cause Troubleshooting Steps & Recommendations
Precipitate forms during initial dissolution. Incomplete Solubilization: The compound has not fully dissolved in the solvent.Ensure Proper Mixing: Vortex the solution vigorously. • Gentle Warming: For aqueous solutions, warm the solution gently (e.g., to 37°C) to aid dissolution.[1][7] • Sonication: Use a bath sonicator for a short period to break up any aggregates.[7]
Precipitate appears after thawing a frozen stock solution. "Solvent Shock" or Temperature Effects: The compound has crashed out of solution due to rapid temperature changes or has not fully redissolved.Gradual Thawing: Allow the vial to equilibrate to room temperature before use.[1] • Re-dissolve Completely: Once thawed, vortex the solution thoroughly. If needed, gently warm the solution to ensure all precipitate is redissolved.
Precipitate forms when diluting the stock solution into an aqueous buffer or cell culture medium. pH Incompatibility: The pH of the final solution may cause the hydrochloride salt to convert to its less soluble free base form.[8] Buffer Component Interaction: Certain salts or proteins in the medium may interact with the compound, reducing its solubility.[9]Check pH: Ensure the pH of your final experimental solution is compatible with the compound's solubility. While specific data for GYKI 53655 is limited, a neutral to slightly acidic pH is generally preferable for hydrochloride salts. • Gradual Dilution: Add the stock solution dropwise into the vigorously stirring buffer or medium to avoid localized high concentrations.[7] • Test Compatibility: Before preparing a large volume, perform a small-scale test by diluting your stock into the final buffer to check for any precipitation.
Precipitate forms over time in a ready-to-use solution. Limited Stability in Aqueous Solution: The compound may not be stable in the solution at working concentrations and temperatures for extended periods.Prepare Fresh Solutions: The most reliable approach is to prepare the working solution fresh from a stock solution just before each experiment.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Bring the vial of solid this compound and a bottle of high-purity, anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound. For example, for 1 ml of a 10 mM solution, weigh out 3.889 mg (Molecular Weight: 388.85).

  • Dissolution: Add the calculated volume of DMSO to the solid compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a brief sonication in a water bath.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Application in a Neuronal Cell Culture Experiment
  • Thaw Stock Solution: Retrieve an aliquot of your 10 mM this compound stock solution from the freezer and allow it to thaw and equilibrate to room temperature.

  • Inspect for Precipitate: Visually inspect the thawed stock solution to ensure it is clear and free of any precipitate. If precipitate is present, follow the re-dissolving steps in the troubleshooting guide.

  • Prepare Working Solution: Pre-warm your cell culture medium or experimental buffer (e.g., artificial cerebrospinal fluid) to the experimental temperature (typically 37°C).

  • Dilution: Dilute the stock solution to the final desired working concentration. For example, to make a 10 µM working solution, add 1 µl of the 10 mM stock solution to every 1 ml of your experimental medium.

  • Final Checks: Ensure the final concentration of DMSO in the medium is below 0.1% to avoid solvent toxicity to the cells.

  • Application: Apply the prepared working solution to your neuronal culture as per your experimental design.

Visualizations

Logical Workflow for Preventing Precipitation

G start Start: Prepare GYKI 53655 Solution stock_prep Prepare Concentrated Stock (e.g., 100 mM in DMSO) start->stock_prep storage Aliquot and Store at -20°C/-80°C stock_prep->storage thaw Thaw and Equilibrate to Room Temp storage->thaw inspect Visually Inspect for Precipitate thaw->inspect redissolve Re-dissolve (Vortex/Warm) inspect->redissolve Precipitate Present dilute Dilute to Final Working Concentration in Pre-warmed Buffer inspect->dilute No Precipitate redissolve->inspect use Use Immediately in Experiment dilute->use

Caption: A logical workflow for the preparation and handling of this compound solutions to minimize precipitation.

Simplified AMPA Receptor Signaling and Inhibition by GYKI 53655

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds (Agonist) Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Gating Na_Influx Depolarization Ion_Channel->Na_Influx Na+ Influx GYKI_53655 GYKI 53655 GYKI_53655->AMPA_Receptor Binds (Allosteric Antagonist) block X block->Ion_Channel Inhibits Gating

Caption: A diagram illustrating the inhibitory effect of GYKI 53655 on the AMPA receptor signaling pathway.

References

Technical Support Center: GYKI 53655 Hydrochloride Neurotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of GYKI 53655 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It also exhibits antagonist activity at kainate receptors, but at higher concentrations[1][2]. Its primary action involves allosterically inhibiting the AMPA receptor ion channel, thereby preventing ion influx in response to glutamate binding[1].

Q2: Is this compound considered neurotoxic or neuroprotective?

The available scientific literature primarily characterizes GYKI 53655 and its analogs, such as GYKI 52466, as neuroprotective agents, particularly in models of excitotoxicity and cerebral ischemia[1][3]. They exert their protective effects by blocking the excessive neuronal stimulation mediated by AMPA receptors. However, like any pharmacologically active compound, the potential for direct neurotoxicity at high concentrations or under specific experimental conditions cannot be entirely ruled out and requires careful assessment. One study on a phenylalanine-based AMPA receptor antagonist showed no toxic effects up to 100 µM in neuroblastoma cells, which may provide a preliminary reference point.

Q3: What are the known off-target effects of this compound?

The most well-documented off-target effect of GYKI 53655 is its antagonism of kainate receptors at concentrations higher than those required for AMPA receptor antagonism[1][2]. It is important for researchers to consider this when designing experiments and interpreting results, especially when using concentrations in the higher micromolar range.

Q4: Are there any known adverse effects of non-competitive AMPA receptor antagonists in vivo?

Clinical studies on perampanel, another non-competitive AMPA receptor antagonist, have reported psychiatric and behavioral adverse events in patients. While this suggests a potential class effect for this type of antagonist, direct evidence for similar adverse effects with this compound is not extensively documented in the available literature.

Troubleshooting Guide

Issue 1: Unexpected cell death observed in neuronal cultures upon application of this compound.

  • Possible Cause 1: High Concentration. The concentration of this compound used may be too high, leading to cytotoxic effects.

    • Troubleshooting Tip: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Start with a concentration range that encompasses the reported IC50 for AMPA receptor antagonism (see table below) and extend to higher concentrations to identify a potential cytotoxic threshold.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound may be causing cytotoxicity.

    • Troubleshooting Tip: Always run a vehicle control (the solvent used to dissolve the compound at the same final concentration) to rule out solvent-induced toxicity.

  • Possible Cause 3: Off-Target Effects. At higher concentrations, GYKI 53655 can antagonize kainate receptors, which might contribute to unexpected cellular responses.

    • Troubleshooting Tip: If kainate receptor signaling is relevant to your experimental model, consider using a more selective AMPA receptor antagonist or using GYKI 53655 at a concentration that minimizes kainate receptor blockade.

Issue 2: Inconsistent results in neuroprotection assays.

  • Possible Cause 1: Timing of Application. The timing of this compound application relative to the neurotoxic insult is critical.

    • Troubleshooting Tip: For excitotoxicity models, pre-incubation with this compound before the application of the agonist (e.g., AMPA or glutamate) is typically required to see a protective effect. Optimize the pre-incubation time for your specific assay.

  • Possible Cause 2: Compound Stability. The compound may degrade in the culture medium over long incubation periods.

    • Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. For long-term studies, consider the stability of the compound under your specific culture conditions and refresh the medium with the compound if necessary.

Issue 3: Difficulty differentiating between AMPA receptor antagonism and general cytotoxicity.

  • Possible Cause: Overlapping Concentration Ranges. The concentration required for effective AMPA receptor antagonism may be close to a cytotoxic concentration in your specific cell model.

    • Troubleshooting Tip: It is crucial to establish a therapeutic window for your experiments. This can be achieved by conducting parallel assays for AMPA receptor functional antagonism (e.g., calcium imaging or electrophysiology in response to an AMPA receptor agonist) and cytotoxicity (e.g., MTT or LDH assay). This will help you identify a concentration that effectively blocks AMPA receptors without causing significant cell death.

Quantitative Data

Table 1: Inhibitory Potency of GYKI 53655 and Analogs at Glutamate Receptors

CompoundReceptorIC50 (µM)Reference
GYKI 53655 AMPA0.9[4]
Kainate>100[4]
GYKI 52466 AMPA9.8[4]
Kainate450[4]

Note: IC50 values can vary depending on the experimental system (e.g., cell type, receptor subunit composition).

Experimental Protocols

Protocol: Assessing Neuronal Viability using the MTT Assay

This protocol provides a general framework for evaluating the potential cytotoxicity of this compound in primary neuronal cultures or neuronal cell lines.

Materials:

  • Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y, PC12)

  • 96-well culture plates

  • This compound

  • Vehicle (solvent for this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired period (e.g., 24-48 hours).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known neurotoxin).

    • Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Express the results as a percentage of the vehicle control (untreated or vehicle-treated cells).

    • Plot the percentage of cell viability against the concentration of this compound to determine the LC50 (lethal concentration 50%).

Visualizations

GYKI_53655_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to GYKI_53655 GYKI 53655 Hydrochloride GYKI_53655->AMPA_R Allosterically Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Neuronal Culture Treatment Treat with GYKI 53655 HCl (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data: Calculate % Viability & LC50 Viability_Assay->Data_Analysis Conclusion Conclusion: Determine Neurotoxic Potential Data_Analysis->Conclusion

Caption: Workflow for assessing neurotoxicity.

Troubleshooting_Logic Problem Unexpected Cell Death? Check_Concentration Is concentration too high? Problem->Check_Concentration Check_Solvent Is it solvent toxicity? Problem->Check_Solvent Check_Off_Target Are off-target effects possible? Problem->Check_Off_Target Dose_Response Perform Dose-Response Check_Concentration->Dose_Response Yes Vehicle_Control Run Vehicle Control Check_Solvent->Vehicle_Control Yes Lower_Concentration Use Lower Concentration Check_Off_Target->Lower_Concentration Yes

Caption: Troubleshooting unexpected cell death.

References

GYKI 53655 Hydrochloride: A Technical Guide to Understanding Motor Impairment Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the motor impairment side effects associated with GYKI 53655 hydrochloride, a non-competitive antagonist of AMPA and kainate receptors. This guide is intended to assist researchers in designing experiments, troubleshooting potential issues, and interpreting data related to the motor function effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 2,3-benzodiazepine that acts as a non-competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It binds to an allosteric site on the receptor complex, thereby inhibiting ion channel gating and reducing glutamatergic neurotransmission. This mechanism is distinct from competitive antagonists that bind directly to the glutamate binding site.

Q2: What are the known motor impairment side effects of this compound in preclinical studies?

A2: Preclinical studies in rodents have indicated that this compound can induce motor impairments, particularly at higher doses. These effects are often characterized as "sedative effects" or "motor depressant activity" and can manifest as decreased spontaneous locomotor activity and impaired motor coordination. Acute safety studies for AMPA receptor modulators typically include assessments of motor coordination disruptions.

Q3: Is there a known therapeutic window for this compound where desired effects are observed without significant motor impairment?

A3: Yes, studies on 2,3-benzodiazepines, including GYKI 53655, have shown that these compounds can exhibit anxiolytic-like effects in animal models at doses lower than those that produce sedative or motor-depressant effects. This suggests the existence of a therapeutic window. However, the specific dose range can vary depending on the animal model, species, and the specific behavioral endpoint being measured.

Q4: How can I assess motor impairment side effects of this compound in my experiments?

A4: Standard behavioral tests for motor function in rodents are recommended. The Rotarod test is effective for evaluating motor coordination and balance, while the Open Field test is used to measure spontaneous locomotor activity and exploratory behavior. Detailed protocols for these experiments are provided below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in motor function test results. 1. Inconsistent drug administration (e.g., volume, injection site).2. Insufficient acclimatization of animals to the testing environment.3. Variation in animal handling.4. Environmental distractors in the testing room.1. Ensure precise and consistent drug administration techniques.2. Allow for a sufficient acclimatization period (e.g., at least 30-60 minutes) before testing.3. Handle all animals in a standardized and gentle manner.4. Maintain a quiet and consistently lit testing environment.
No observable motor impairment at expected "high" doses. 1. Incorrect dosage calculation or preparation.2. Animal strain may be less sensitive to the motor effects.3. The chosen behavioral test may not be sensitive enough.1. Double-check all calculations and ensure proper solubilization of the compound.2. Review literature for reported strain differences in sensitivity to AMPA antagonists.3. Consider using a more challenging motor task (e.g., accelerating rotarod vs. fixed speed).
Animals appear overly sedated and unable to perform the motor task. 1. The administered dose is too high for the specific animal model or strain.2. The time point of testing after drug administration is at the peak of sedative effects.1. Perform a dose-response study to identify a dose that induces measurable impairment without complete sedation.2. Conduct a time-course study to determine the optimal time window for assessing motor impairment after administration.
Conflicting results between different motor function tests (e.g., normal locomotor activity but impaired rotarod performance). 1. GYKI 53655 may have specific effects on coordination and balance (assessed by rotarod) that are distinct from its effects on general locomotor activity.2. The open field test may be influenced by anxiety-like behaviors, which can be modulated by GYKI 53655.1. This is a valid finding and suggests a specific deficit in motor coordination rather than general sedation. Report the results from both tests.2. Analyze the open field data for thigmotaxis (time spent near the walls) to assess anxiety-like behavior, which could confound the interpretation of locomotor activity.

Quantitative Data Summary

Based on available literature, it is understood that motor depressant effects are generally observed at higher dose ranges, while anxiolytic effects have been reported at lower doses. A thorough dose-response investigation is crucial for characterizing the therapeutic index of this compound in any new experimental paradigm.

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus (e.g., accelerating model)

  • This compound solution

  • Vehicle solution (control)

  • Syringes and needles for administration

  • Test animals (mice or rats)

  • Timer

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Training (optional but recommended): For several days prior to the test day, train the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes). This reduces stress and variability.

  • Drug Administration: Administer this compound or vehicle solution to the animals via the desired route (e.g., intraperitoneal injection). The timing of the test post-administration should be consistent and based on the pharmacokinetic profile of the compound, if known, or determined through a pilot study.

  • Testing:

    • Place the animal on the rotating rod.

    • For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full rotation without attempting to walk.

    • Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15-20 minutes).

  • Data Analysis: The primary endpoint is the latency to fall. Compare the mean latency to fall between the GYKI 53655-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Open Field Test for Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open field arena (a square or circular enclosure with high walls)

  • Video tracking software and camera

  • This compound solution

  • Vehicle solution (control)

  • Syringes and needles for administration

  • Test animals (mice or rats)

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test. The open field arena should be cleaned thoroughly between each animal to remove olfactory cues.

  • Drug Administration: Administer this compound or vehicle solution.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

  • Data Analysis: The video tracking software will provide data on several parameters. Key parameters for assessing motor impairment include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Velocity: The speed of movement.

    • Time spent mobile/immobile: Indicates periods of activity versus rest.

    • Rearing frequency: Vertical exploratory behavior. Compare the data from the GYKI 53655-treated groups with the vehicle control group using appropriate statistical methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization drug_admin Drug Administration acclimatization->drug_admin drug_prep Drug Preparation (GYKI 53655 & Vehicle) drug_prep->drug_admin motor_test Motor Function Test (Rotarod or Open Field) drug_admin->motor_test data_rec Data Recording motor_test->data_rec data_analysis Statistical Analysis data_rec->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Experimental workflow for assessing motor impairment.

signaling_pathway cluster_synapse Glutamatergic Synapse glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to postsynaptic_neuron Postsynaptic Neuron ampa_receptor->postsynaptic_neuron Reduces Cation Influx gyki_53655 GYKI 53655 gyki_53655->ampa_receptor Allosterically Inhibits motor_output Motor Impairment postsynaptic_neuron->motor_output Altered Neuronal Firing

Simplified signaling pathway of GYKI 53655 action.

Technical Support Center: Ensuring Complete AMPA Receptor Blockade with GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GYKI 53655 hydrochloride for achieving complete and specific blockade of AMPA receptors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-competitive, allosteric antagonist of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a different site on the AMPA receptor complex.[1][3] This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thereby inhibiting channel gating.[1] It is an analog of GYKI 52466 and is known for its neuroprotective and anticonvulsant properties.[4]

Q2: What concentration of GYKI 53655 is required for a complete block of AMPA receptors?

The effective concentration for a complete or near-complete block of AMPA receptors can vary depending on the experimental system. However, for electrophysiological studies, a concentration of 100 µM is often used to ensure greater than 99% inhibition of AMPA receptors.[5] It is always recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.

Q3: Does GYKI 53655 have effects on other receptors?

Yes, at higher concentrations, GYKI 53655 can also block certain kainate receptors. Specifically, it has been shown to block GluK3 homomeric receptors with an IC50 value of 63 µM and GluK2b(R)/GluK3 heteroreceptors with an IC50 of 32 µM.[1][4] Therefore, if your experimental system expresses these kainate receptor subtypes, it is crucial to use the lowest effective concentration of GYKI 53655 to maintain selectivity for AMPA receptors.

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water and DMSO up to 100 mM.[4] For stock solutions, it is recommended to prepare them on the day of the experiment if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation is visible.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to facilitate experimental design.

Table 1: IC50 Values of this compound

Receptor SubtypeCell TypeExperimental MethodIC50 Value
AMPA (GluA1)Human embryonic kidney (HEK) cellsElectrophysiology6 µM[1]
AMPA (GluA4)Human embryonic kidney (HEK) cellsElectrophysiology5 µM[1]
Kainate (GluK3 homomeric)-Electrophysiology63 µM[1][4]
Kainate (GluK2b(R)/GluK3 heteromeric)-Electrophysiology32 µM[1][4]

Table 2: Recommended Concentrations for Complete AMPA Receptor Blockade

Experimental SystemRecommended ConcentrationExpected InhibitionReference
Cultured Hippocampal Neurons100 µM>99%[5]
In vivo (rat spinal cord)2-8 mg/kg (intravenous)Dose-dependent decrease in AMPA responses[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in Water)

Materials:

  • This compound powder

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound based on its molecular weight (typically around 388.85 g/mol , but refer to the manufacturer's certificate of analysis for the exact value). For 1 ml of a 100 mM solution, you would need 38.885 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile, deionized water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required to aid dissolution.[1]

  • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Validation of AMPA Receptor Blockade using Whole-Cell Patch-Clamp Electrophysiology

Objective: To confirm the complete blockade of AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External recording solution (e.g., Tyrode's solution)

  • Internal pipette solution

  • Patch-clamp rig with amplifier and data acquisition system

  • AMPA receptor agonist (e.g., AMPA or glutamate)

  • This compound stock solution

Procedure:

  • Establish a stable whole-cell patch-clamp recording from a neuron.

  • Perfuse the neuron with the external recording solution.

  • Apply a brief pulse of the AMPA receptor agonist (e.g., 100 µM AMPA) to elicit an inward current. Record this baseline response.

  • Wash out the agonist and allow the cell to recover.

  • Perfuse the neuron with the external recording solution containing the desired concentration of GYKI 53655 (e.g., 100 µM) for a sufficient duration to allow for equilibration (typically a few minutes).

  • While continuing to perfuse with the GYKI 53655-containing solution, apply the same brief pulse of the AMPA receptor agonist.

  • Record the current response. A complete block is indicated by the absence of an inward current in response to the agonist application.

  • (Optional) To confirm the specificity of the block, wash out the GYKI 53655 and re-apply the agonist to observe the recovery of the AMPA receptor-mediated current.

Troubleshooting Guide

Issue 1: Incomplete blockade of AMPA receptor-mediated currents.

  • Possible Cause 1: Insufficient concentration of GYKI 53655.

    • Solution: Increase the concentration of GYKI 53655. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Inadequate perfusion/equilibration time.

    • Solution: Ensure that the drug has had enough time to reach and bind to the receptors. Increase the pre-application perfusion time with the GYKI 53655 solution.

  • Possible Cause 3: Degradation of GYKI 53655 solution.

    • Solution: Prepare fresh stock solutions of GYKI 53655. Avoid using solutions that have been stored for longer than one month or have undergone multiple freeze-thaw cycles.[1]

  • Possible Cause 4: Presence of positive allosteric modulators.

    • Solution: Be aware that certain compounds, like cyclothiazide, can reduce the apparent potency of GYKI 53655.[7][8] If such compounds are present in your experimental system, a higher concentration of GYKI 53655 may be required.

Issue 2: Observed off-target effects.

  • Possible Cause: High concentration of GYKI 53655 affecting kainate receptors.

    • Solution: Use the lowest effective concentration of GYKI 53655 that provides a complete block of AMPA receptors. If kainate receptor activity is a concern, consider using a more selective AMPA receptor antagonist or validating the lack of effect on kainate receptor-mediated responses in your system.

Issue 3: Precipitation of GYKI 53655 in the solution.

  • Possible Cause: Poor solubility at low temperatures.

    • Solution: Before use, ensure that the GYKI 53655 solution is fully equilibrated to room temperature and visually inspect for any precipitates.[1] If precipitation is observed, gentle warming and vortexing may be necessary to redissolve the compound.

Visualizations

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential AMPA_R AMPA Receptor Glutamate_release->AMPA_R Binds Na_influx Na+ Influx AMPA_R->Na_influx Opens Depolarization Depolarization (EPSP) Na_influx->Depolarization GYKI GYKI 53655 GYKI->AMPA_R Allosteric Inhibition

Caption: AMPA Receptor Signaling and Inhibition by GYKI 53655.

Experimental_Workflow A 1. Establish Stable Whole-Cell Recording B 2. Record Baseline AMPA Current (Agonist Application) A->B C 3. Perfuse with GYKI 53655 Solution B->C D 4. Apply AMPA Agonist in presence of GYKI 53655 C->D E 5. Confirm Absence of Inward Current D->E F 6. (Optional) Washout and Test for Recovery E->F

Caption: Workflow for Validating AMPA Receptor Blockade.

Troubleshooting_Logic Start Incomplete AMPA Receptor Blockade Q1 Is GYKI 53655 concentration sufficient? Start->Q1 S1 Increase GYKI 53655 concentration Q1->S1 No Q2 Is perfusion time adequate? Q1->Q2 Yes End Complete Blockade Achieved S1->End S2 Increase perfusion duration Q2->S2 No Q3 Is the stock solution fresh and properly stored? Q2->Q3 Yes S2->End S3 Prepare fresh stock solution Q3->S3 No Q3->End Yes S3->End

Caption: Troubleshooting Incomplete AMPA Receptor Blockade.

References

known drug interactions with GYKI 53655 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GYKI 53655 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It belongs to the 2,3-benzodiazepine class of compounds and modulates the AMPA receptor channel function through an allosteric site, which is distinct from the binding sites of glutamate, competitive antagonists like NBQX, and other allosteric modulators like cyclothiazide.[2] Its antagonism is non-use-dependent.[3]

Q2: Are there any known drug interactions with this compound?

Yes, the most well-documented interactions are pharmacodynamic, primarily with positive allosteric modulators of AMPA receptors and competitive AMPA receptor antagonists.

  • Positive Allosteric Modulators (e.g., Cyclothiazide): Cyclothiazide has been shown to reverse the AMPA receptor antagonism of GYKI 53655.[1][4] This interaction is allosteric, with both compounds binding to different sites on the AMPA receptor.[3]

  • Competitive AMPA Antagonists (e.g., NBQX): While both are AMPA receptor antagonists, their mechanisms differ. Cyclothiazide can also modulate the antagonistic effect of NBQX.[4] Studies comparing intravenous administration of NBQX and GYKI 53655 in rats suggest that GYKI 53655 is a more selective tool for studying AMPA receptor-mediated processes in vivo due to NBQX's potential conversion to a less selective metabolite.[5]

  • AMPA Receptor Potentiators (e.g., LY404187): Pretreatment with GYKI 53655 can abolish the effects of AMPA receptor potentiators. For instance, it has been shown to prevent the LY404187-induced increase in cerebellar cGMP.[6]

Q3: Does this compound interact with other glutamate receptors?

This compound exhibits selectivity for AMPA receptors over N-methyl-D-aspartate (NMDA) receptors.[1][5] However, at higher concentrations, it can also act as an antagonist at certain kainate receptors.[7][8][9][10][11] Specifically, it has been shown to block currents from GluK3 homomeric receptors and GluK2/3 heteromeric receptors.[7] This allows for the pharmacological isolation of kainate receptor-mediated responses in experimental settings.[8][9][11]

Q4: Is there any information on the pharmacokinetics or metabolism of this compound, such as interactions with Cytochrome P450 (CYP) enzymes?

Currently, detailed public information regarding the specific pharmacokinetic profile and metabolic pathways of this compound, including its interaction with CYP450 enzymes, is limited in the available scientific literature.[12][13][14][15][16] General principles of drug metabolism suggest that, as a small molecule, it is likely to undergo metabolism in the liver, potentially involving CYP enzymes.[12][13][14] However, without specific studies, it is not possible to identify potential pharmacokinetic drug-drug interactions.

Troubleshooting Guides

Problem 1: Unexpectedly low or no antagonistic effect of GYKI 53655 in our assay.

  • Possible Cause 1: Presence of a positive allosteric modulator.

    • Troubleshooting: Check if any components of your experimental buffer or co-administered compounds have positive allosteric modulatory effects on AMPA receptors. Compounds like cyclothiazide can reverse the antagonistic effect of GYKI 53655.[1][4]

  • Possible Cause 2: Incorrect compound concentration.

    • Troubleshooting: Verify the final concentration of GYKI 53655 in your assay. Ensure proper dissolution and dilution of the compound. Refer to the provided quantitative data for typical effective concentrations.

  • Possible Cause 3: Receptor subtype differences.

    • Troubleshooting: The potency of 2,3-benzodiazepines can vary slightly between different AMPA receptor subunit compositions (flip/flop isoforms).[17] Consider the specific AMPA receptor subtypes expressed in your experimental system.

Problem 2: Observing off-target effects in our experiments.

  • Possible Cause 1: Interaction with kainate receptors.

    • Troubleshooting: If using high concentrations of GYKI 53655, be aware of its potential antagonism at kainate receptors, particularly those containing GluK3 subunits.[7] To confirm if the observed effect is due to kainate receptor blockade, you can use a more selective kainate receptor antagonist as a control.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting: At very high concentrations, all compounds can exhibit non-specific effects. Perform a dose-response curve to ensure you are working within a specific concentration range. Include appropriate vehicle controls in your experiments.

Problem 3: Difficulty in interpreting results when co-administering with other AMPA receptor modulators.

  • Possible Cause: Complex allosteric interactions.

    • Troubleshooting: The interaction between GYKI 53655 and other modulators like cyclothiazide is complex and allosteric.[3][18] They bind to different sites but influence each other's effects. It is crucial to carefully design experiments to dissect these interactions. Consider performing binding assays or detailed electrophysiological recordings to characterize the nature of the interaction in your system.

Data Presentation

Table 1: Quantitative Data on this compound Interactions

Interacting CompoundExperimental SystemParameterValueReference
AMPACultured superior colliculus neuronesIC500.8 ± 0.1 µM[3]
CyclothiazideRat cortical slicesED50 (for AMPA enhancement)7.1 ± 1.1 µM[1]
GYKI 52466 (analogue)Cultured superior colliculus neuronesIC509.8 ± 0.6 µM[3]
NBQXRat spinal cordHalf-recovery time15 min[5]
GYKI 53655Rat spinal cordHalf-recovery time7 min[5]
GluK3 homomeric receptorsHEK 293 cellsIC5063 ± 10 µM[7]
GluK2/3 heteromeric receptorsHEK 293 cellsIC50> 200 µM[7]

Experimental Protocols

Methodology 1: Investigating the Interaction between GYKI 53655 and Cyclothiazide using Rat Cortical Slices

This protocol is based on the methodology described by Palmer & Lodge (1993).[1]

  • Tissue Preparation: Prepare coronal slices (e.g., 400 µm thick) from the cerebral cortex of adult rats. Maintain the slices in an interface-type recording chamber superfused with artificial cerebrospinal fluid (aCSF) at a constant temperature (e.g., 34°C), gassed with 95% O2 / 5% CO2.

  • Electrophysiological Recording: Record extracellular field potentials from the cortical grey matter.

  • Drug Application: Apply AMPA receptor agonists (e.g., AMPA) and antagonists via the superfusion medium.

  • Interaction Study:

    • Establish a baseline response to AMPA.

    • Apply GYKI 53655 to determine its antagonistic effect on the AMPA-induced depolarization.

    • In the continued presence of GYKI 53655, co-apply cyclothiazide at various concentrations to assess its ability to reverse the antagonism.

  • Data Analysis: Measure the amplitude of the AMPA-induced depolarizations and calculate the dose-dependent effects of the applied compounds.

Methodology 2: Whole-Cell Patch-Clamp Electrophysiology to Study AMPA Receptor Antagonism

This is a general protocol for studying the effects of GYKI 53655 on AMPA receptor-mediated currents in cultured neurons or brain slices.[19][20][21]

  • Cell/Slice Preparation: Prepare cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

  • Solutions:

    • Internal Solution (in pipette): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2-7.4 with CsOH.

    • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. To isolate AMPA receptor currents, include antagonists for NMDA receptors (e.g., D-AP5) and GABA_A receptors (e.g., picrotoxin).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.

    • Apply the AMPA receptor agonist (e.g., glutamate or AMPA) locally using a fast-application system to evoke a current.

    • Bath-apply GYKI 53655 at various concentrations to determine its inhibitory effect on the agonist-evoked currents.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents. Calculate the IC50 value for GYKI 53655.

Visualizations

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to GYKI GYKI 53655 GYKI->AMPA_R Allosterically Inhibits Cyclo Cyclothiazide Cyclo->AMPA_R Allosterically Potentiates

Caption: Interaction of GYKI 53655 and Cyclothiazide at the AMPA Receptor.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Brain Slices or Cultured Neurons record_base Record Baseline AMPA Receptor Current prep->record_base apply_gyki Apply GYKI 53655 record_base->apply_gyki record_gyki Record Inhibited Current apply_gyki->record_gyki apply_interactant Co-apply Interacting Drug (e.g., Cyclothiazide) record_gyki->apply_interactant record_interaction Record Modulated Current apply_interactant->record_interaction analyze Analyze Current Amplitude and Kinetics (IC50/EC50) record_interaction->analyze

Caption: Workflow for studying drug interactions with GYKI 53655.

References

the impact of GYKI 53655 hydrochloride on NMDA receptor function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GYKI 53655 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

General Properties and Mechanism of Action

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-competitive antagonist of AMPA and kainate receptors.[1] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate binding site.[1][2] This binding action inhibits the channel gating process that normally occurs after glutamate binds.[1] It is important to note that GYKI 53655 is highly selective for AMPA/kainate receptors and does not have a direct antagonistic effect on NMDA receptors.[3][4][5]

Q2: How does this compound indirectly impact NMDA receptor function?

While GYKI 53655 does not directly bind to or block NMDA receptors, its antagonism of AMPA receptors can indirectly reduce NMDA receptor activation. In most excitatory synapses, the initial depolarization required to relieve the voltage-dependent magnesium (Mg²⁺) block from the NMDA receptor channel is mediated by AMPA receptor activation.[6][7] By preventing AMPA receptor-mediated depolarization, GYKI 53655 can keep the NMDA receptor channel blocked by Mg²⁺, thereby reducing its activity.[8]

Q3: What is the difference between a competitive and a non-competitive antagonist like GYKI 53655?

A competitive antagonist, such as NBQX, binds to the same site as the endogenous ligand (glutamate) and directly competes with it.[3] In contrast, GYKI 53655 is a non-competitive antagonist that binds to an allosteric site, a different location on the receptor.[1][2] This means it does not compete with glutamate for binding but instead changes the receptor's conformation to prevent ion channel opening.

Q4: What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular Weight 388.85 g/mol (anhydrous basis)
Formula C₁₉H₂₀N₄O₃·HCl
Appearance Solid powder, yellow to orange
Purity ≥98% (by HPLC)
Storage Desiccate at room temperature.

Q5: How should I prepare and store stock solutions of this compound?

This compound is soluble in water and DMSO up to 100 mM.[1] For aqueous solutions, gentle warming may be necessary.[1][9] It is recommended to prepare and use solutions on the same day.[1] If storage is required, solutions can be stored at -20°C for up to one month.[1] Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No observable effect of GYKI 53655 Solution Degradation: The compound may have degraded if not stored properly or if the solution is old.Prepare a fresh stock solution from the powder. Ensure proper storage of both powder (desiccated at RT) and solutions (-20°C for up to one month).[1]
Incorrect Concentration: The concentration used may be too low to effectively antagonize the AMPA receptors in your specific system.Verify your calculations and the final concentration in your experimental setup. Consider performing a dose-response curve to determine the optimal concentration. IC₅₀ values for AMPA receptors are typically in the low micromolar range (0.8 - 6 µM).[1][10]
Experimental System: The density or subunit composition of AMPA receptors in your chosen cell type or brain region may be low or insensitive.Confirm AMPA receptor expression in your system. Native receptors can show different sensitivities compared to recombinant ones.[2]
Variability in Results Precipitation: The compound may have precipitated out of the solution, especially if stored improperly.Before use, ensure the solution is fully dissolved. Equilibrate to room temperature and vortex if necessary.[1]
pH of Solution: The pH of your experimental buffer could influence the compound's effectiveness.Check and maintain a stable physiological pH in your experimental solutions.
Unexpected excitatory or off-target effects High Concentration: At higher concentrations, GYKI 53655 can also block certain kainate receptors.Use the lowest effective concentration possible to maintain selectivity for AMPA receptors. Be aware of the IC₅₀ values for kainate receptors (e.g., 32-63 µM for GluK2b/GluK3 and GluK3).[1]
Interaction with other compounds: GYKI 53655's effects can be modulated by other compounds, such as cyclothiazide, which reverses its antagonism.[3][10]Be aware of all compounds in your experimental medium and their potential interactions.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Receptor TargetCell Type / PreparationIC₅₀ ValueReference
AMPA Receptors (general) Cultured superior colliculus neurons0.8 ± 0.1 µM[10]
Primary rat hippocampal neurons1.1 µM[11]
Human GluA1 (GluR1) Expressing cells6 µM[1]
Human GluA4 (GluR4) Expressing cells5 µM[1]
Kainate Receptors (general) Primary rat hippocampal neurons1.5 µM[11]
GluK3 Homomeric Receptors Expressing cells63 µM[1]
GluK2b(R)/GluK3 Heteroreceptors Expressing cells32 µM[1]

Table 2: In Vivo Dosages and Effects of this compound

Experimental ModelSpeciesDosageEffectReference
AMPA Antagonism Rat (spinal neurons)2-8 mg/kg (i.v.)Dose-dependent decrease in AMPA responses[4]
AMPA-induced Neurotoxicity Neonatal Rat2.5 mg/kg (i.p.)Attenuation of hippocampal injury[5]
Audiogenic Seizures (tonic) MouseED₅₀ = 1.3 mg/kgAnticonvulsant activity[11]
Audiogenic Seizures (clonic) MouseED₅₀ = 2 mg/kgAnticonvulsant activity[11]
Maximal Electroshock Seizures MouseED₅₀ = 4.6 mg/kgAnticonvulsant activity[11]
Global Cerebral Ischemia MouseED₅₀ = 8.2 mg/kgNeuroprotection[11]
Motor Impairment MouseTD₅₀ = 8.7 mg/kgToxic dose[11]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Isolate NMDA Receptor Currents

This protocol describes how to use GYKI 53655 to block AMPA and kainate receptor-mediated currents, thereby isolating NMDA receptor currents for study.

1. Cell Preparation:

  • Prepare cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices according to standard laboratory procedures.

2. Solutions:

  • External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.

  • Magnesium-Free External Solution: To study NMDA receptor currents, prepare the ACSF as above but omit MgCl₂. This prevents the voltage-dependent Mg²⁺ block of the NMDA receptor channel.

  • Internal Pipette Solution: Prepare a standard internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.

  • GYKI 53655 Stock Solution: Prepare a 10 mM or 100 mM stock solution in water or DMSO.[1] Store at -20°C.[1]

3. Recording Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Clamp the cell at a holding potential of -70 mV.

  • Perfuse the cell with the magnesium-free external solution.

  • Locally apply glutamate or an NMDA receptor agonist (e.g., NMDA) to evoke an inward current. This initial current will be a composite of AMPA/kainate and NMDA receptor activation.

  • Bath-apply GYKI 53655 at a working concentration of 10-20 µM. A higher concentration of up to 100 µM can be used to ensure a complete block of AMPA receptors if kainate receptor responses are also a concern.[12]

  • After the drug has equilibrated, re-apply the agonist. The resulting current will be predominantly mediated by NMDA receptors, as the AMPA/kainate receptor component will be blocked by GYKI 53655.

4. Data Analysis:

  • Measure the peak amplitude and decay kinetics of the isolated NMDA receptor-mediated current.

  • Compare the characteristics of the current before and after the application of GYKI 53655 to quantify the contribution of AMPA/kainate receptors to the total synaptic response.

Visualizations

G cluster_0 cluster_1 cluster_2 Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor (Mg2+ Block) Glutamate->NMDA_R Binds GYKI_53655 GYKI_53655 GYKI_53655->AMPA_R Inhibits (Allosteric) Depolarization Membrane Depolarization AMPA_R->Depolarization Causes Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Allows Depolarization->NMDA_R Relieves Mg2+ Block

Caption: Indirect impact of GYKI 53655 on NMDA receptor function.

G start Start: Whole-Cell Configuration record_baseline Record Baseline: Evoke synaptic current (AMPA+NMDA components) start->record_baseline apply_gyki Bath Apply GYKI 53655 (e.g., 10-20 µM) record_baseline->apply_gyki record_isolated Record Post-Drug: Evoke synaptic current (Isolated NMDA component) apply_gyki->record_isolated washout Washout GYKI 53655 (Optional) record_isolated->washout analysis Data Analysis: Compare currents record_isolated->analysis record_recovery Record Recovery (Optional) washout->record_recovery record_recovery->analysis

Caption: Experimental workflow for isolating NMDA currents.

G cluster_receptors Glutamate Receptor Subtypes GYKI GYKI 53655 AMPA AMPA Receptors (GluA1-4) GYKI->AMPA Strong Antagonism (Non-competitive) Kainate Kainate Receptors (e.g., GluK3) GYKI->Kainate Weak Antagonism (at high conc.) NMDA NMDA Receptors GYKI->NMDA No Direct Interaction

Caption: Logical relationship of GYKI 53655 to iGluRs.

References

Validation & Comparative

A Head-to-Head Comparison of GYKI 53655 Hydrochloride and NBQX as AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate AMPA receptor antagonist is critical for the success of their experiments. This guide provides a comprehensive comparison of two widely used AMPA receptor antagonists, GYKI 53655 hydrochloride and NBQX, supported by experimental data and detailed protocols.

This comparison guide delves into the key characteristics of this compound, a non-competitive antagonist, and NBQX, a competitive antagonist, of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore their mechanisms of action, potency, selectivity, and in vivo effects to assist you in making an informed decision for your research needs.

At a Glance: Key Differences

FeatureThis compoundNBQX
Mechanism of Action Non-competitive, allosteric antagonistCompetitive antagonist at the glutamate binding site
Selectivity Highly selective for AMPA receptors over kainate and NMDA receptorsAntagonizes both AMPA and kainate receptors
Potency (AMPA Receptors) IC50 typically in the low micromolar rangeIC50 in the nanomolar to low micromolar range
In Vivo Profile Shorter half-recovery time, may be a more selective tool for in vivo studiesLonger half-recovery time, potential for conversion to a less selective metabolite in vivo

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for this compound and NBQX, providing a clear comparison of their performance metrics.

Table 1: In Vitro Potency and Selectivity
CompoundReceptor TargetPotency (IC50/Ki)Reference(s)
This compound AMPA (GluA1)IC50: 6 µM[1]
AMPA (GluA4)IC50: 5 µM[1]
AMPA (rat hippocampal neurons)IC50: 1.1 µM[2]
Kainate (GluK3 homomeric)IC50: 63 µM[1][3][4][5]
Kainate (GluK2b(R)/GluK3 heteromeric)IC50: 32 µM[1][3][4][5]
Kainate (rat hippocampal neurons)IC50: 1.5 µM[2]
NBQX AMPAIC50: 0.15 µM[6][7]
AMPAKi: 63 nM[6]
AMPA (AMPA-evoked inward currents)IC50: 0.4 µM[8]
KainateIC50: 4.8 µM[6][7]
KainateKi: 78 nM[6]
NMDAWeak effect at 60 µM[8]
Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelEffectDoseHalf-Recovery TimeReference(s)
This compound Rat (spinal neurons)Dose-dependent decrease in AMPA responses2-8 mg/kg (i.v.)7 min[9]
Mouse (audiogenic seizures)Decreased tonic and clonic seizure severityED50: 1.3 and 2 mg/kg, respectivelyNot Reported[2]
Mouse (maximal electroshock seizures)Inhibition of seizuresED50: 4.6 mg/kgNot Reported[2]
Mouse (global cerebral ischemia)Reduced mortalityED50: 8.2 mg/kgNot Reported[2]
NBQX Rat (spinal neurons)Dose-dependent decrease in AMPA responses2-16 mg/kg (i.v.)15 min[9]
Rat (focal ischemia)Neuroprotective30 mg/kg (i.v.)Not Reported
Rat (PTZ-induced seizures)Decreased seizures20 mg/kg (i.p.)Not Reported
Rat (AMPA-evoked hippocampal neuronal spike activity)Inhibition of spike activityED50: ~32 µmol/kg (i.v.)Not Reported[8]

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

The fundamental difference between NBQX and this compound lies in their mechanism of action at the AMPA receptor.

NBQX is a competitive antagonist . It directly competes with the endogenous ligand, glutamate, for binding to the glutamate-binding site on the AMPA receptor. By occupying this site, NBQX prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of ions.

This compound is a non-competitive antagonist , also known as a negative allosteric modulator. It binds to a distinct allosteric site on the AMPA receptor, different from the glutamate-binding site.[1] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its site.[1]

cluster_competitive Competitive Antagonism (NBQX) cluster_noncompetitive Non-Competitive Antagonism (GYKI 53655) Glutamate_c Glutamate Receptor_c AMPA Receptor (Binding Site) Glutamate_c->Receptor_c Binds & Activates NBQX_c NBQX NBQX_c->Receptor_c Binds & Blocks Glutamate_nc Glutamate Receptor_nc AMPA Receptor Glutamate_nc->Receptor_nc Binds GYKI_nc GYKI 53655 Allosteric_site Allosteric Site GYKI_nc->Allosteric_site Binds & Inactivates

Figure 1: Mechanisms of Action

Experimental Protocols

Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents

This protocol is essential for characterizing the effects of antagonists on AMPA receptor function in vitro.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293) expressing the desired AMPA receptor subunits on glass coverslips.

  • Use cells for recording after an appropriate period of growth and differentiation.

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with KOH.

  • Agonist/Antagonist Solutions: Prepare stock solutions of AMPA, this compound, and NBQX in appropriate solvents (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

  • Apply the AMPA agonist using a rapid perfusion system to evoke an inward current.

  • After establishing a stable baseline of AMPA-evoked currents, co-apply the antagonist (GYKI 53655 or NBQX) with the agonist and record the resulting inhibition of the current.

  • Wash out the antagonist to observe the recovery of the AMPA-evoked current.

4. Data Analysis:

  • Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of the antagonist.

  • Construct concentration-response curves and calculate the IC50 value for each antagonist.

A Cell Preparation C Establish Whole-Cell Configuration A->C B Solution Preparation B->C D Record Baseline AMPA Currents C->D E Apply Antagonist + AMPA D->E F Record Inhibited Currents E->F G Washout Antagonist F->G H Data Analysis (IC50) F->H G->D Repeat for multiple concentrations

Figure 2: Experimental Workflow for Patch-Clamp

In Vivo Microiontophoresis

This technique allows for the localized application of drugs to neurons in the living brain to assess their effects on neuronal activity.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., hippocampus or spinal cord).

2. Electrode Assembly:

  • Use a multi-barrel glass micropipette. One barrel is filled with a recording solution (e.g., 3M NaCl) to record neuronal activity (extracellular spikes).

  • The other barrels are filled with solutions of the agonist (e.g., AMPA) and the antagonists (this compound and NBQX).

3. Iontophoretic Application and Recording:

  • Lower the micropipette into the target brain region.

  • Record the baseline firing rate of a single neuron.

  • Apply the AMPA agonist through one barrel using a controlled ejection current to evoke an increase in neuronal firing.

  • Once a stable response to AMPA is established, co-apply the antagonist from another barrel using an appropriate ejection current.

  • Observe the reduction in the AMPA-evoked firing rate.

  • Terminate the antagonist application and observe the recovery of the AMPA response.

4. Data Analysis:

  • Quantify the neuronal firing rate before, during, and after antagonist application.

  • Determine the dose-dependent inhibitory effect of the antagonist on AMPA-evoked neuronal activity.

Signaling Pathways

AMPA receptors are ionotropic glutamate receptors that, upon activation by glutamate, allow the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This influx leads to depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP). Summation of EPSPs can trigger an action potential, the fundamental unit of neuronal communication. The trafficking and synaptic localization of AMPA receptors are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Glutamate Glutamate Release (Presynaptic) AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx Channel Opening Depolarization Postsynaptic Depolarization (EPSP) Ion_Influx->Depolarization Plasticity Synaptic Plasticity (LTP/LTD) Ion_Influx->Plasticity Ca2+ signaling AP Action Potential Firing Depolarization->AP

Figure 3: AMPA Receptor Signaling Pathway

Conclusion and Recommendations

Both this compound and NBQX are potent AMPA receptor antagonists with distinct profiles that make them suitable for different research applications.

NBQX is a highly potent, competitive antagonist that is effective in a variety of in vivo models of neurological disorders. Its competitive nature makes it a valuable tool for studying the direct interaction of ligands with the glutamate binding site. However, its activity at kainate receptors and potential for conversion to a less selective metabolite in vivo should be considered when interpreting results.

This compound , as a non-competitive antagonist, offers a different mode of inhibition that is not dependent on the concentration of glutamate. Its high selectivity for AMPA receptors over kainate and NMDA receptors, coupled with its shorter half-recovery time in vivo, makes it a potentially more precise tool for dissecting the role of AMPA receptors in complex biological systems.[9]

The choice between this compound and NBQX will ultimately depend on the specific requirements of the experiment. For studies requiring high potency and a competitive mechanism, NBQX is an excellent choice. For investigations demanding high selectivity for AMPA receptors and a non-competitive mode of action, particularly in vivo, this compound may be the more appropriate antagonist. Researchers should carefully consider the data presented in this guide to select the antagonist that best suits their experimental goals.

References

GYKI 53655 hydrochloride versus competitive AMPA antagonists: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of neuroscience research and the development of novel therapeutics for neurological disorders, the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors stands as a critical area of investigation. This guide provides an in-depth, objective comparison of the non-competitive AMPA receptor antagonist, GYKI 53655 hydrochloride, with traditional competitive AMPA antagonists. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the essential information to make informed decisions in their experimental designs.

Executive Summary

GYKI 53655, a 2,3-benzodiazepine, distinguishes itself from competitive antagonists like NBQX through its distinct mechanism of action, higher selectivity for AMPA receptors, and potent in vivo activity. As a non-competitive antagonist, GYKI 53655 binds to an allosteric site on the AMPA receptor, effectively inhibiting ion channel function without directly competing with the agonist binding site.[1][2] This mode of action contributes to its favorable selectivity profile, with significantly less activity at kainate and NMDA receptors compared to many competitive antagonists.[3][4] Experimental evidence consistently demonstrates the potent anticonvulsant and neuroprotective effects of GYKI 53655 in various in vivo models.[5][6]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data comparing this compound with a representative competitive AMPA antagonist, NBQX. This data has been compiled from various in vitro and in vivo studies to provide a clear, comparative overview of their potency and selectivity.

ParameterThis compoundNBQX (Competitive Antagonist)References
Mechanism of Action Non-competitive, allosteric antagonistCompetitive antagonist[1][7][8]
Potency (IC50)
AMPA Receptors (general)~0.9 - 1 µMPotent, often in the nM to low µM range[3][9]
GluA1 Subunit6 µMVaries by study[5]
GluA4 Subunit5 µMVaries by study[5]
Kainate Receptors (GluK3)63 µMActive, but less potent than on AMPA receptors[5]
Kainate Receptors (GluK2b/GluK3)32 µMActive, but less potent than on AMPA receptors[5]
Selectivity Highly selective for AMPA over kainate and NMDA receptorsLess selective, with notable activity at kainate receptors[3][4][10]
In Vivo Efficacy Potent anticonvulsant and neuroprotective effectsEffective anticonvulsant and neuroprotective agent[5][6][11]

Experimental Protocols

To facilitate the replication and validation of the comparative data, this section provides detailed methodologies for key experiments commonly employed in the evaluation of AMPA receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GYKI 53655 and competitive antagonists on AMPA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) expressing the desired AMPA receptor subunits.

  • Recording Setup: Use a standard patch-clamp rig equipped with an amplifier, data acquisition system, and perfusion system.

  • Pipette Solution (Internal): Prepare a solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

  • External Solution: Prepare a standard artificial cerebrospinal fluid (aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. To isolate AMPA receptor currents, include antagonists for other relevant receptors (e.g., picrotoxin for GABAA receptors and D-AP5 for NMDA receptors).

  • Recording Procedure:

    • Establish a whole-cell recording configuration with a holding potential of -60 mV.

    • Apply the AMPA receptor agonist (e.g., 100 µM AMPA or glutamate) via the perfusion system to elicit a stable inward current.

    • After establishing a baseline response, co-apply the agonist with increasing concentrations of the antagonist (GYKI 53655 or a competitive antagonist).

    • Record the peak inward current at each antagonist concentration.

  • Data Analysis:

    • Normalize the peak current at each antagonist concentration to the baseline current.

    • Plot the normalized current as a function of the antagonist concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo assessment of how AMPA receptor antagonists affect neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

  • Animal Surgery:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or striatum). Secure the cannula with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration:

    • Administer this compound or a competitive antagonist systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples at regular intervals post-drug administration.

    • Analyze the concentration of neurotransmitters (e.g., glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., fluorescence or mass spectrometry).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the time course of neurotransmitter changes between the different antagonist treatment groups.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Signaling Pathway of AMPA Receptor Antagonism

AMPA_Antagonism Glutamate Glutamate Agonist_Binding_Site Agonist Binding Site Glutamate->Agonist_Binding_Site Binds to Competitive_Antagonist Competitive Antagonist (e.g., NBQX) Competitive_Antagonist->Agonist_Binding_Site Competes with Glutamate for No_Channel_Opening Ion Channel Remains Closed Competitive_Antagonist->No_Channel_Opening Prevents Glutamate Binding GYKI_53655 GYKI 53655 Allosteric_Site Allosteric Site GYKI_53655->Allosteric_Site Binds to GYKI_53655->No_Channel_Opening Prevents Channel Opening AMPA_Receptor AMPA Receptor Agonist_Binding_Site->AMPA_Receptor Allosteric_Site->AMPA_Receptor Channel_Opening Ion Channel Opening AMPA_Receptor->Channel_Opening Conformational Change Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation Na+ influx Inhibition_of_Excitation Inhibition of Neuronal Excitation No_Channel_Opening->Inhibition_of_Excitation

Caption: Mechanisms of AMPA receptor antagonism.

Experimental Workflow for Antagonist Comparison

Experimental_Workflow start Start: Hypothesis (e.g., Compare antagonist efficacy) exp_design Experimental Design - In Vitro (Electrophysiology) - In Vivo (Behavioral, Microdialysis) start->exp_design in_vitro In Vitro Studies (e.g., Patch-Clamp) exp_design->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) exp_design->in_vivo data_acq_vitro Data Acquisition: - IC50 values - Receptor kinetics in_vitro->data_acq_vitro data_acq_vivo Data Acquisition: - Behavioral outcomes - Neurotransmitter levels in_vivo->data_acq_vivo analysis Data Analysis & Comparison data_acq_vitro->analysis data_acq_vivo->analysis conclusion Conclusion: - Comparative efficacy - Selectivity profile analysis->conclusion

References

Validating the Efficacy of GYKI 53655 Hydrochloride: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing control experiments to validate the efficacy of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By objectively comparing its performance with alternative compounds and employing robust control measures, researchers can confidently ascertain the specific effects of GYKI 53655 in both in vitro and in vivo settings. This document outlines detailed experimental protocols, presents expected quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a thorough understanding of the validation process.

Understanding the Mechanism of Action of GYKI 53655

This compound acts as a negative allosteric modulator of AMPA receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a separate site on the receptor complex, specifically at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains.[2] This binding event disrupts the conformational changes required for channel opening following agonist binding, thereby inhibiting ion flux.[2] At higher concentrations, GYKI 53655 has also been shown to block kainate receptors, a factor to consider when designing experiments and interpreting results.[1][3] Its non-competitive mechanism and selectivity for AMPA receptors over NMDA receptors make it a valuable tool for dissecting glutamatergic neurotransmission.[4][5]

In Vitro Validation: Electrophysiological Assessment

Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices is a fundamental technique to quantify the inhibitory effect of GYKI 53655 on AMPA receptor-mediated currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture/Slice Preparation:

    • Culture primary cortical or hippocampal neurons from embryonic rodents.

    • Alternatively, prepare acute brain slices (300-400 µm thick) from young adult rodents.

    • Maintain cultures or slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.

    • Establish a whole-cell recording configuration on a visually identified neuron.

  • Experimental Procedure:

    • Clamp the neuron at a holding potential of -70 mV to record inward currents.

    • Locally perfuse the neuron with a solution containing an AMPA receptor agonist (e.g., 10 µM AMPA or 100 µM glutamate) to evoke a baseline current. To isolate AMPA receptor currents, include antagonists for other receptors in the aCSF (e.g., D-AP5 for NMDA receptors, picrotoxin for GABAA receptors).

    • After establishing a stable baseline, co-apply the AMPA agonist with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Record the peak and steady-state current at each concentration.

    • Perform a washout by perfusing with the agonist alone to observe the reversal of the inhibitory effect.

  • Control Experiments:

    • Vehicle Control: Apply the vehicle (e.g., aCSF or a low concentration of DMSO) in which GYKI 53655 is dissolved, co-applied with the AMPA agonist, to ensure the solvent has no effect on the recorded currents.

    • Positive Control: Use a well-characterized competitive AMPA receptor antagonist, such as NBQX (10 µM), to confirm that the experimental setup can detect AMPA receptor blockade.

    • Negative Control (for selectivity): Apply GYKI 53655 in the presence of an NMDA receptor agonist (e.g., 20 µM NMDA) to demonstrate its selectivity for AMPA receptors over NMDA receptors.[4]

Data Presentation: In Vitro Electrophysiology
Compound Concentration (µM) Agonist Peak Current Inhibition (%) IC50 (µM)
Vehicle-AMPA (10 µM)0 ± 2-
GYKI 536550.1AMPA (10 µM)15 ± 51-10
1AMPA (10 µM)45 ± 8
10AMPA (10 µM)85 ± 6
100AMPA (10 µM)98 ± 2
NBQX (Positive Control)10AMPA (10 µM)95 ± 3~0.4
GYKI 5365510NMDA (20 µM)< 5> 100

Data are presented as mean ± SEM. IC50 values are calculated from the dose-response curve.

In Vivo Validation: Anticonvulsant and Anxiolytic Models

In vivo experiments are crucial for determining the physiological efficacy and potential therapeutic applications of GYKI 53655. The 6-Hz induced seizure model and the elevated plus-maze (EPM) are well-established paradigms to assess anticonvulsant and anxiolytic properties, respectively.

Experimental Protocol: 6-Hz Induced Seizure Model in Mice
  • Animals: Use adult male mice (e.g., C57BL/6), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer GYKI 53655 (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the seizure induction.

  • Seizure Induction:

    • Deliver a 6 Hz electrical stimulation (e.g., 32 mA, 0.2 ms pulse width, 3 s duration) through corneal electrodes.

  • Behavioral Observation:

    • Immediately after stimulation, observe the mouse for the presence and duration of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • A positive anticonvulsant effect is noted if the animal does not display seizure behavior.

  • Control Experiments:

    • Vehicle Control: Inject a group of mice with the vehicle alone to establish the baseline seizure response.

    • Positive Control: Administer a known anticonvulsant drug, such as levetiracetam (e.g., 20 mg/kg, i.p.), to validate the sensitivity of the model.

Experimental Protocol: Elevated Plus-Maze (EPM) in Rats or Mice
  • Apparatus: Use a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Use adult male rats or mice, handled for several days prior to testing to reduce stress.

  • Drug Administration:

    • Administer GYKI 53655 (e.g., 0.1, 1, 5 mg/kg, i.p.) 30 minutes before the EPM test.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Control Experiments:

    • Vehicle Control: Inject a group of animals with the vehicle to determine the baseline anxiety-like behavior.

    • Positive Control: Administer a known anxiolytic drug, such as diazepam (e.g., 1-2 mg/kg, i.p.), to confirm the validity of the EPM test for detecting anxiolytic effects.

Data Presentation: In Vivo Behavioral Studies

Table 2: Anticonvulsant Efficacy in the 6-Hz Seizure Model

Treatment Group Dose (mg/kg, i.p.) Number of Animals Protected / Total Protection (%)
Vehicle-1 / 1010
GYKI 5365513 / 1030
57 / 1070
109 / 1090
Levetiracetam (Positive Control)208 / 1080

Table 3: Anxiolytic-like Effects in the Elevated Plus-Maze

Treatment Group Dose (mg/kg, i.p.) Time in Open Arms (s) Open Arm Entries (%) Total Arm Entries
Vehicle-35 ± 520 ± 325 ± 4
GYKI 536550.150 ± 730 ± 424 ± 3
175 ± 10 45 ± 626 ± 4
540 ± 622 ± 315 ± 2*
Diazepam (Positive Control)280 ± 12 50 ± 823 ± 3

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. A decrease in total arm entries may indicate sedative effects at higher doses.

Visualizing the Framework for Validation

To further clarify the experimental design and the underlying biological context, the following diagrams illustrate the AMPA receptor signaling pathway and the workflows for both in vitro and in vivo validation of this compound.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Binding Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release Ion_Channel Ion Channel (Na+ Influx) AMPA_Receptor->Ion_Channel Opens Depolarization Depolarization (EPSP) Ion_Channel->Depolarization Leads to GYKI_53655 GYKI 53655 GYKI_53655->AMPA_Receptor Allosteric Inhibition

Caption: AMPA Receptor Signaling Pathway and Site of GYKI 53655 Action.

In_Vitro_Workflow A Prepare Cultured Neurons or Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline AMPA Receptor Currents B->C D Apply GYKI 53655 (Dose-Response) C->D E Record Inhibited Currents D->E F Data Analysis (IC50 Calculation) E->F G Control Experiments (Vehicle, Positive, Negative) G->F

Caption: In Vitro Validation Workflow for GYKI 53655.

In_Vivo_Workflow cluster_anticonvulsant Anticonvulsant Model (6-Hz) cluster_anxiolytic Anxiolytic Model (EPM) A1 Administer GYKI 53655 or Controls (i.p.) B1 Induce Seizure (6-Hz Stimulation) A1->B1 C1 Observe and Score Seizure Behavior B1->C1 D1 Analyze Protection Rate C1->D1 A2 Administer GYKI 53655 or Controls (i.p.) B2 Place Animal in Elevated Plus-Maze A2->B2 C2 Record Behavior (5 minutes) B2->C2 D2 Analyze Time in Open Arms C2->D2

Caption: In Vivo Validation Workflows for GYKI 53655.

Conclusion

This guide provides a standardized framework for the preclinical validation of this compound. By adhering to these detailed protocols for in vitro and in vivo experiments, including the essential control groups, researchers can generate robust and reproducible data. The comparative analysis against established AMPA receptor antagonists and the use of positive and negative controls will ensure that the observed effects are specifically attributable to the mechanism of action of GYKI 53655. The structured data presentation and visual workflows are designed to facilitate clear communication of findings within the scientific community and to support informed decisions in drug development programs.

References

A Comparative Analysis of Non-Competitive vs. Competitive AMPA Receptor Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between non-competitive and competitive AMPA receptor blockers is critical for designing targeted therapeutic strategies and interpreting experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological disorders.[1] Modulating its activity through antagonists can offer neuroprotective effects. These antagonists are broadly categorized into two classes based on their mechanism of action: competitive and non-competitive. This guide delves into a detailed comparison of these two classes of AMPA receptor blockers.

Differentiating the Mechanisms of Action

Competitive AMPA receptor antagonists, such as NBQX and CNQX, directly compete with the endogenous agonist, glutamate, for binding to the ligand-binding domain of the AMPA receptor.[1][2] By occupying this site, they prevent glutamate from binding and subsequently activating the receptor's ion channel.

In contrast, non-competitive antagonists, including perampanel and GYKI 52466, bind to an allosteric site on the AMPA receptor, a location distinct from the glutamate-binding site.[2][3] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its recognition site.

Mechanisms of AMPA Receptor Antagonism cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Glutamate_C Glutamate AMPAR_C AMPA Receptor (Ligand-Binding Domain) Glutamate_C->AMPAR_C Binds Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->AMPAR_C Blocks Channel_Closed_C Ion Channel (Closed) AMPAR_C->Channel_Closed_C Prevents Opening Glutamate_NC Glutamate AMPAR_NC AMPA Receptor (Ligand-Binding Domain) Glutamate_NC->AMPAR_NC Binds NonCompetitive_Antagonist Non-Competitive Antagonist Allosteric_Site Allosteric Site NonCompetitive_Antagonist->Allosteric_Site Binds to Channel_Closed_NC Ion Channel (Closed) AMPAR_NC->Channel_Closed_NC Prevents Opening Allosteric_Site->AMPAR_NC Induces Conformational Change

Figure 1. Mechanisms of competitive and non-competitive AMPA receptor antagonism.

Comparative Performance: A Data-Driven Overview

The distinct mechanisms of action of competitive and non-competitive AMPA receptor blockers lead to significant differences in their pharmacological profiles. These differences are evident in their potency, effects on ion channel kinetics, and impact on synaptic plasticity.

ParameterCompetitive Antagonists (e.g., NBQX, CNQX)Non-Competitive Antagonists (e.g., GYKI 52466, Perampanel)Key Experimental Findings
Binding Site Orthosteric (Glutamate binding site)AllostericReceptor mutagenesis studies have identified distinct binding sites for each class.[4]
IC50 / Potency Highly potent, often in the nanomolar range (e.g., NBQX IC50 ~28.2 nM).[5]Generally less potent than competitive antagonists, with IC50 values in the micromolar range (e.g., GYKI 52466 IC50 ~11.7 µM).[5]IC50 values are determined through functional assays measuring the inhibition of agonist-evoked currents.[6][7]
Effect on Channel Deactivation Can prolong deactivation time constants.[5]Generally have minimal to no significant effect on deactivation time constants.[5]Measured using whole-cell patch-clamp recordings with rapid agonist application.[5]
Effect on Channel Desensitization Can reduce the degree of agonist-induced desensitization.[8]Typically have no significant effect on desensitization time constants.[9]Assessed by measuring the decay of the current in the sustained presence of the agonist.[8][9]
Effect on Long-Term Potentiation (LTP) At high concentrations, can suppress the expression but not the induction of LTP. At therapeutically relevant concentrations, they do not suppress LTP.[10]At high concentrations, can suppress the expression but not the induction of LTP. At therapeutically relevant concentrations, they do not suppress LTP.[10]LTP is typically induced in hippocampal slices by high-frequency stimulation and measured as an increase in the excitatory postsynaptic potential (EPSP).[10]
Dependence on Agonist Concentration Inhibition is surmountable by increasing the concentration of the agonist.Inhibition is not surmountable by increasing the concentration of the agonist.This is a defining characteristic of their respective mechanisms of action.[2]

Experimental Protocols: Methodologies for Comparative Analysis

The quantitative data presented above is primarily derived from electrophysiological and radioligand binding assays. Below are detailed methodologies for these key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for characterizing the functional effects of AMPA receptor antagonists on ion channel activity.

Objective: To measure the inhibition of AMPA-evoked currents and assess the effects on channel kinetics (deactivation and desensitization).

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells) expressing the target AMPA receptor subunits.

  • Patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition software.

  • Borosilicate glass pipettes.

  • Internal and external recording solutions.

  • AMPA receptor agonist (e.g., glutamate or AMPA).

  • Competitive and non-competitive antagonists to be tested.

Procedure:

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.

  • Rapidly apply the AMPA receptor agonist to evoke an inward current.

  • After establishing a stable baseline response, co-apply the agonist with the test antagonist at various concentrations.

  • Measure the peak amplitude and steady-state current in the presence and absence of the antagonist.

  • To determine the IC50 value, plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration.

  • To assess the effect on deactivation, measure the decay time constant of the current after a brief application of the agonist.

  • To assess the effect on desensitization, measure the decay time constant of the current during a sustained application of the agonist.

Experimental Workflow: Whole-Cell Patch-Clamp Start Start Prepare_Cells Prepare Cultured Neurons or Transfected HEK293 Cells Start->Prepare_Cells Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Apply_Agonist Apply AMPA Receptor Agonist (e.g., Glutamate) Establish_Recording->Apply_Agonist Record_Baseline Record Baseline Agonist-Evoked Current Apply_Agonist->Record_Baseline Apply_Antagonist Co-apply Agonist with Test Antagonist Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Analyze_Data Analyze Data: - IC50 Calculation - Deactivation Kinetics - Desensitization Kinetics Record_Inhibition->Analyze_Data Compare_Blockers Compare Effects of Competitive vs. Non-Competitive Blockers Analyze_Data->Compare_Blockers End End Compare_Blockers->End

Figure 2. A typical experimental workflow for comparing AMPA receptor antagonists using whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a competitive antagonist.

Objective: To measure the displacement of a radiolabeled ligand from the AMPA receptor by the unlabeled test compound.

Materials:

  • Cell membranes prepared from tissues or cells expressing AMPA receptors.

  • Radiolabeled competitive antagonist (e.g., [3H]CNQX).

  • Unlabeled competitive and non-competitive antagonists to be tested.

  • Binding buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The choice between a non-competitive and a competitive AMPA receptor blocker depends on the specific research question or therapeutic goal. Competitive antagonists offer high potency but their efficacy can be overcome by high concentrations of endogenous glutamate. Non-competitive antagonists, while generally less potent, provide a more consistent level of inhibition regardless of agonist concentration. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for advancing our knowledge of AMPA receptor function and for the development of novel therapeutics for neurological disorders.

References

A Comparative Guide to the Allosteric Modulation of AMPA Receptors by GYKI 53655 Hydrochloride and Cyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of GYKI 53655 hydrochloride, a non-competitive AMPA receptor antagonist, and cyclothiazide, a positive allosteric modulator. The interaction between these two compounds offers valuable insights into the complex allosteric regulation of AMPA receptor function. The data presented herein is compiled from various electrophysiological and pharmacological studies.

Introduction

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Their function is intricately regulated by a variety of allosteric modulators. This compound and cyclothiazide represent two distinct classes of modulators that, despite binding to different sites, exhibit a strong functional interaction. GYKI 53655, a 2,3-benzodiazepine, acts as a non-competitive antagonist, inhibiting the ion channel gating mechanism.[1][2] In contrast, cyclothiazide, a benzothiadiazide, potentiates AMPA receptor currents by inhibiting their rapid desensitization.[3][4][5] Understanding their interplay is crucial for the development of therapeutics targeting AMPA receptor dysfunction.

Mechanism of Action and Interaction

GYKI 53655 binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, to prevent the conformational changes required for channel opening.[1][2] This results in a reduction of the amplitude of AMPA receptor-mediated currents.

Cyclothiazide also binds to a unique allosteric site, which stabilizes the open conformation of the receptor and inhibits the desensitization process that would normally curtail the ionic current in the continued presence of glutamate.[3][4] This leads to a prolongation and enhancement of the synaptic response.

While they bind to separate sites, a significant allosteric interaction exists between them.[6][7] Cyclothiazide can reduce the inhibitory effect of GYKI 53655, and conversely, GYKI 53655 can diminish the potentiating effect of cyclothiazide.[6][8][9] This reciprocal negative allosteric interaction suggests that the conformational changes induced by one modulator influence the binding or efficacy of the other.

Quantitative Comparison of Pharmacological Effects

The following tables summarize the quantitative data on the effects of GYKI 53655 and cyclothiazide on AMPA receptor function, both individually and in combination.

Table 1: Individual Effects of GYKI 53655 and Cyclothiazide on AMPA Receptors

CompoundParameterPreparationValueReference
GYKI 53655IC₅₀ (AMPA-induced currents)Cultured superior colliculus neurons0.8 ± 0.1 µM[6]
GYKI 53655IC₅₀ (GluA1 subunit)HEK 293 cells6 µM[1]
GYKI 53655IC₅₀ (GluA4 subunit)HEK 293 cells5 µM[1]
CyclothiazideEC₅₀ (Prolongation of e.p.s.c. decay)Hippocampal area CA135.7 ± 6.5 µM[6]
CyclothiazideED₅₀ (Enhancement of AMPA depolarization)Rat cortical slices7.1 ± 1.1 µM[9]

Table 2: Allosteric Interaction between GYKI Compounds and Cyclothiazide

ConditionParameterPreparationValueReference
GYKI 52466 (30 µM)% Block of AMPA currentHippocampal neurons84 ± 8.3%[8][10]
GYKI 52466 (30 µM) + Cyclothiazide% Block of AMPA currentHippocampal neurons38 ± 12%[8][10]
GYKI 52466IC₅₀ (steady-state AMPA currents)Cultured superior colliculus neurons9.8 ± 0.6 µM[6]
GYKI 52466 + 10 µM CyclothiazideIC₅₀ (steady-state AMPA currents)Cultured superior colliculus neurons57.9 ± 9.5 µM[6]
GYKI 53405IC₅₀ (steady-state AMPA currents)Cultured superior colliculus neurons3.1 ± 0.6 µM[6]
GYKI 53405 + 10 µM CyclothiazideIC₅₀ (steady-state AMPA currents)Cultured superior colliculus neurons41.6 ± 1.5 µM[6]
GYKI 52466IC₅₀ (e.p.s.c. peak amplitude)Hippocampal area CA110.8 ± 0.8 µM[6]
GYKI 52466 + 330 µM CyclothiazideIC₅₀ (e.p.s.c. peak amplitude)Hippocampal area CA126.9 ± 9.4 µM[6]

Experimental Protocols

The data presented in this guide are derived from studies employing whole-cell patch-clamp electrophysiology. Below is a generalized protocol representative of the methodologies used.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or HEK 293 Cells

  • Cell Preparation:

    • For primary neuronal cultures, tissues (e.g., superior colliculus, hippocampus) are dissected from embryonic or neonatal rodents and dissociated into single cells. Cells are then plated on coated coverslips and maintained in a suitable culture medium.

    • For HEK 293 cells, stable or transient transfection with plasmids encoding specific AMPA receptor subunits (e.g., GluA1, GluA4) is performed.

  • Recording Setup:

    • Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope.

    • The chamber is continuously perfused with an external solution containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.

    • Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): K-gluconate or CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP, with the pH adjusted to 7.2.

  • Data Acquisition:

    • Whole-cell configuration is established by applying gentle suction after forming a giga-ohm seal between the pipette tip and the cell membrane.

    • Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.

    • AMPA receptor-mediated currents are evoked by rapid application of glutamate or AMPA using a fast-perfusion system.

    • GYKI 53655 and/or cyclothiazide are applied to the external solution to assess their effects on the evoked currents.

    • Data is acquired using an appropriate amplifier and data acquisition software. Current amplitude, decay kinetics, and dose-response relationships are analyzed.

Visualizing the Molecular Interaction and Experimental Workflow

The following diagrams illustrate the signaling pathway at the AMPA receptor and a typical experimental workflow for studying these compounds.

AMPA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx GYKI GYKI 53655 GYKI->AMPA_R Inhibits (Allosteric) CTZ Cyclothiazide GYKI->CTZ  Negative  Allosteric  Interaction CTZ->AMPA_R Potentiates (Inhibits Desensitization) CTZ->GYKI

Caption: Allosteric modulation of the AMPA receptor signaling pathway.

Experimental_Workflow cluster_washout Washout & Recovery (Optional) A Cell Preparation (Neurons or Transfected HEK293) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline AMPA-Evoked Currents B->C D Apply Modulator(s) (GYKI 53655 and/or Cyclothiazide) C->D E Record Modulated AMPA-Evoked Currents D->E F Data Analysis (Amplitude, Kinetics, Dose-Response) E->F G Washout of Modulators E->G H Record Recovery Currents G->H

Caption: Generalized workflow for electrophysiological experiments.

Conclusion

This compound and cyclothiazide are powerful tools for dissecting the mechanisms of AMPA receptor function. Their opposing actions and allosteric interaction highlight the complexity of AMPA receptor pharmacology. While GYKI 53655 serves as a potent non-competitive antagonist, cyclothiazide enhances receptor function by preventing desensitization. The ability of each compound to influence the other's activity underscores the intricate conformational coupling within the AMPA receptor complex. This guide provides a foundational understanding for researchers aiming to modulate AMPA receptor activity for therapeutic or investigational purposes.

References

A Comparative Analysis of the Non-Competitive AMPA Receptor Antagonists: GYKI 53655, GYKI 53405, and GYKI 52466

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent 2,3-benzodiazepine non-competitive AMPA receptor antagonists: GYKI 53655, GYKI 53405, and GYKI 52466. These compounds are valuable tools in neuroscience research and have been investigated for their therapeutic potential in various neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and cerebral ischemia. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows.

Introduction to the GYKI Compounds

GYKI 52466, GYKI 53405, and GYKI 53655 are allosteric modulators that bind to a site on the AMPA receptor distinct from the glutamate binding site.[1][2] This non-competitive mechanism of action allows them to inhibit receptor function even in the presence of high concentrations of glutamate, a condition often present during pathological states like seizures and ischemia.[3] While sharing a common mechanism, these analogs exhibit differences in potency and in vivo efficacy.

Quantitative Performance Data

The following tables summarize the available quantitative data for GYKI 53655, GYKI 53405, and GYKI 52466, focusing on their in vitro receptor activity and in vivo protective effects.

Table 1: In Vitro Activity at Glutamate Receptors

CompoundTargetAssay TypeSpeciesIC50Reference
GYKI 53655 AMPA ReceptorElectrophysiology (hGluA1/A4)Human5-6 µM[4]
Kainate Receptor (hGluK3)ElectrophysiologyHuman63 µM[4]
Kainate Receptor (hGluK2b/K3)ElectrophysiologyHuman32 µM[4]
GYKI 53405 AMPA ReceptorN/AN/AData not available
GYKI 52466 AMPA ReceptorElectrophysiologyRat10-20 µM
Kainate ReceptorElectrophysiologyRat~450 µM
NMDA ReceptorElectrophysiologyRat>50 µM

Note: Direct comparative in vitro data for GYKI 53405 is limited in the available literature.

Table 2: In Vivo Anticonvulsant and Neuroprotective Efficacy

CompoundAnimal ModelEndpointRoute of AdministrationED50 / PD50 (mg/kg)Reference
GYKI 53655 Sound-induced seizures (tonic phase)AnticonvulsantIntraperitoneal1.3[5]
Sound-induced seizures (clonic phase)AnticonvulsantIntraperitoneal2.0[5]
Maximal Electroshock (MES)AnticonvulsantIntraperitoneal2.2[5]
MgCl2-induced global cerebral ischemiaNeuroprotectionIntraperitoneal8.2[5]
GYKI 53405 Sound-induced seizures (tonic phase)AnticonvulsantIntraperitoneal1.1[5]
Sound-induced seizures (clonic phase)AnticonvulsantIntraperitoneal3.1[5]
Maximal Electroshock (MES)AnticonvulsantIntraperitoneal2.6[5]
MgCl2-induced global cerebral ischemiaNeuroprotectionIntraperitoneal8.3[5]
GYKI 52466 Sound-induced seizures (tonic phase)AnticonvulsantIntraperitoneal3.6[5]
Sound-induced seizures (clonic phase)AnticonvulsantIntraperitoneal4.3[5]
Maximal Electroshock (MES)AnticonvulsantIntraperitoneal6.9[5]
MgCl2-induced global cerebral ischemiaNeuroprotectionIntraperitoneal24.1[5]

Mechanism of Action and Signaling Pathway

GYKI 53655, GYKI 53405, and GYKI 52466 act as negative allosteric modulators of AMPA receptors. They bind to a site at the interface between the glutamate binding core and the transmembrane domains of the receptor.[2] This binding disrupts the conformational changes necessary for channel opening following glutamate binding, thereby inhibiting the influx of cations (Na+ and Ca2+) into the postsynaptic neuron and reducing excitatory neurotransmission.

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents Opening GYKI GYKI 53655 / 53405 / 52466 GYKI->AMPA_Receptor Allosteric Binding

Figure 1: Mechanism of action of GYKI compounds as non-competitive AMPA receptor antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the inhibitory concentration (IC50) of the GYKI compounds on AMPA receptor-mediated currents.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells are transfected with plasmids encoding the desired human AMPA receptor subunits (e.g., GluA1 and GluA4) or kainate receptor subunits.

  • Recording Setup: Whole-cell patch-clamp recordings are performed on transfected cells. The extracellular solution contains standard physiological saline. The intracellular solution in the patch pipette contains a CsF- or CsCl-based solution to block potassium currents.

  • Agonist Application: The AMPA receptor agonist, glutamate or AMPA, is applied to the cell at a concentration that elicits a submaximal current response.

  • Antagonist Application: The GYKI compound is co-applied with the agonist at varying concentrations.

  • Data Analysis: The peak inward current in the presence of the antagonist is measured and normalized to the control response (agonist alone). The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

In Vivo Anticonvulsant Activity: Sound-Induced Seizures in Mice

Objective: To determine the effective dose (ED50) of the GYKI compounds required to protect against sound-induced seizures.

Methodology:

  • Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

  • Drug Administration: Mice are administered the GYKI compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction: At the time of expected peak drug effect, mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).

  • Observation: The mice are observed for the occurrence and characteristics of seizures, including tonic and clonic phases.

  • Data Analysis: The percentage of animals protected from each seizure phase at each dose is determined. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of the GYKI compounds to prevent the spread of seizures in the MES test.

Methodology:

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats are used.

  • Drug Administration: The GYKI compound or vehicle is administered i.p. at various doses.

  • Seizure Induction: At the time of peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes. A topical anesthetic is applied to the corneas prior to stimulation.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension.

  • Data Analysis: The percentage of animals in which the tonic hindlimb extension is abolished is calculated for each dose. The ED50 is determined using probit analysis.

In Vivo Neuroprotection: MgCl2-Induced Global Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of the GYKI compounds against ischemic brain injury.

Methodology:

  • Animal Model: Male mice are used.

  • Induction of Ischemia: Global cerebral ischemia is induced by the administration of a high dose of MgCl2.

  • Drug Administration: The GYKI compounds or vehicle are administered i.p. at various doses prior to or following the ischemic insult.

  • Endpoint: The primary endpoint is the survival time of the animals following the induction of ischemia.

  • Data Analysis: The dose that produces a 50% prolongation of survival time (PD50) is calculated for each compound.

Experimental and Drug Development Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel AMPA receptor antagonists.

Drug_Development_Workflow Start Compound Synthesis (GYKI Analogs) In_Vitro_Screening In Vitro Screening (Binding Assays, Electrophysiology) Start->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy Models (Seizures, Ischemia) In_Vitro_Screening->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Refinement Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Figure 2: A generalized workflow for the preclinical development of AMPA receptor antagonists.

Logical Relationship of the Compounds

GYKI 52466 is a foundational compound in this series. GYKI 53405 and GYKI 53655 are analogs developed to improve upon the properties of GYKI 52466.

Compound_Relationship GYKI_52466 GYKI 52466 (Prototype) Analogs Structural Analogs GYKI_52466->Analogs GYKI_53405 GYKI 53405 Analogs->GYKI_53405 Improved Potency GYKI_53655 GYKI 53655 Analogs->GYKI_53655 Improved Potency

Figure 3: Relationship between the prototype GYKI 52466 and its more potent analogs.

Conclusion

The comparative analysis of GYKI 53655, GYKI 53405, and GYKI 52466 reveals a clear progression in potency within this series of non-competitive AMPA receptor antagonists. While GYKI 52466 is a well-characterized and effective tool, both GYKI 53405 and GYKI 53655 demonstrate superior anticonvulsant and neuroprotective activity in vivo.[5] The available in vitro data for GYKI 53655 suggests that its enhanced in vivo efficacy is likely due to a higher affinity for the AMPA receptor compared to GYKI 52466.[4] Although in vitro data for GYKI 53405 is not as readily available, its potent in vivo effects suggest it is also a high-affinity AMPA receptor antagonist. The choice of compound for a particular research application will depend on the desired potency and the specific experimental context. These compounds remain valuable for elucidating the role of AMPA receptors in physiological and pathological processes and for the development of novel therapeutics for neurological disorders.

References

A Comparative Guide to AMPA Receptor Antagonists: Specificity of GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GYKI 53655 hydrochloride with other prominent AMPA receptor antagonists, focusing on their specificity for different AMPA receptor subunits. The information presented is supported by experimental data to aid in the selection of the most appropriate antagonist for your research needs.

Introduction to AMPA Receptor Antagonism

AMPA receptors, a class of ionotropic glutamate receptors, are critical for fast excitatory synaptic transmission in the central nervous system. They are tetrameric complexes formed by the assembly of four subunits: GluA1, GluA2, GluA3, and GluA4. The specific subunit composition of the receptor dictates its physiological and pharmacological properties. AMPA receptor antagonists are invaluable tools for studying synaptic function and hold therapeutic potential for various neurological disorders. These antagonists can be broadly classified into two categories: competitive antagonists that bind to the glutamate binding site and non-competitive antagonists that bind to an allosteric site.

This compound is a well-established non-competitive antagonist of AMPA receptors.[1] Understanding its specificity for different AMPA receptor subunits is crucial for interpreting experimental results and for the development of subunit-selective drugs. This guide compares this compound with the competitive antagonist NBQX and the non-competitive antagonist perampanel.

Comparative Analysis of Subunit Specificity

The following table summarizes the available quantitative data (IC50 values) for this compound, NBQX, and perampanel against various AMPA receptor subunits and native receptors. IC50 represents the concentration of the antagonist required to inhibit 50% of the receptor's response.

AntagonistReceptor/Subunit CompositionIC50 (µM)Antagonist TypeReference
This compound Human GluA16Non-competitive[1]
Human GluA45Non-competitive[1]
Rat Hippocampal Neurons (AMPA-induced current)1.1Non-competitive[2]
Rat Hippocampal Neurons (Kainate-induced current)1.5Non-competitive[2]
Native AMPA Receptors (Hippocampal Neurons)~1Non-competitive[3]
NBQX AMPA Receptors0.15Competitive[4][5][6]
Kainate Receptors4.8Competitive[4][5]
Human GluA3 (glutamate-induced Ca2+ influx)1.9Competitive[7]
Human GluA4 (glutamate-induced Ca2+ influx)1.1Competitive[7]
Cultured Mouse Cortical Neurons (AMPA-evoked current)~0.4Competitive[8]
Perampanel Rat Hippocampal Neurons (AMPA-evoked current)0.4 - 0.9Non-competitive[9]
Rat Hippocampal Neurons (Kainate-evoked current)0.51 - 0.58Non-competitive[9]
Native Rat and Human AMPA Receptors (Hippocampus & Cerebellum)2.6 - 7.0Non-competitive[10]
Homomeric GluA3 receptors2.1Non-competitive[11]

Note: Data for all subunit combinations are not available for all compounds in a directly comparable format. The experimental conditions under which these values were obtained may vary.

Experimental Methodologies

The determination of antagonist specificity and potency relies on precise experimental protocols. The two primary methods employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Objective: To determine the IC50 value of an AMPA receptor antagonist.

Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 cells) and transfect them with the desired AMPA receptor subunit cDNAs (e.g., GluA1, GluA2, or co-transfection for heteromeric receptors).

  • Alternatively, use primary neuronal cultures (e.g., hippocampal or cortical neurons) which endogenously express AMPA receptors.

  • Plate cells on glass coverslips 24-48 hours before recording.

Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 150 NaCl, 1 CaCl2, and 10 HEPES, pH 7.4).[12]

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipettes with an internal solution (e.g., containing in mM: 135 CsF, 33 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, and 10 HEPES, pH 7.4).[12]

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

  • Apply a specific AMPA receptor agonist (e.g., glutamate or AMPA) at a concentration that elicits a submaximal current response (e.g., EC20 or EC50).

  • After establishing a stable baseline agonist-evoked current, co-apply the agonist with increasing concentrations of the antagonist.

  • Record the peak and/or steady-state current amplitude at each antagonist concentration.

Data Analysis:

  • Normalize the current amplitude in the presence of the antagonist to the control agonist-evoked current.

  • Plot the normalized current as a function of the antagonist concentration.

  • Fit the data with a logistic function to determine the IC50 value.

Radioligand Binding Assay Protocol

This method measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an AMPA receptor antagonist.

Membrane Preparation:

  • Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the target AMPA receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific AMPA receptor radioligand (e.g., [3H]AMPA).

  • Add increasing concentrations of the unlabeled antagonist to compete with the radioligand for binding.

  • To determine non-specific binding, include a set of wells with a saturating concentration of a known unlabeled AMPA receptor ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

Separation and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.

  • Plot the specific binding as a function of the antagonist concentration.

  • Fit the data to a competition binding equation to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Relationships

To better understand the experimental processes and the relationship between the compared antagonists, the following diagrams are provided.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_radioligand Radioligand Binding Assay Cell_Prep Cell Preparation Recording Electrophysiological Recording Cell_Prep->Recording Data_Analysis_Ephys Data Analysis (IC50) Recording->Data_Analysis_Ephys End End Data_Analysis_Ephys->End Membrane_Prep Membrane Preparation Binding_Assay Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_Radio Data Analysis (Ki) Binding_Assay->Data_Analysis_Radio Data_Analysis_Radio->End Start Start Start->Cell_Prep Start->Membrane_Prep Antagonist_Comparison Competitive Competitive NBQX NBQX Competitive->NBQX NonCompetitive Non-Competitive GYKI_53655 GYKI 53655 NonCompetitive->GYKI_53655 Perampanel Perampanel NonCompetitive->Perampanel

References

Unveiling the Selectivity of GYKI 53655 Hydrochloride: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological agent is paramount. This guide provides a comprehensive assessment of the cross-reactivity profile of GYKI 53655 hydrochloride, a potent neurological research tool. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as an objective resource for evaluating the compound's selectivity and potential off-target effects.

This compound is widely recognized as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1] Its mechanism of action involves binding to an allosteric site on the AMPA receptor, thereby inhibiting ion channel gating.[2] This guide delves into the specifics of its interaction with its primary target and systematically explores its cross-reactivity with other major neurotransmitter receptors.

Comparative Analysis of Receptor Affinity

To quantify the selectivity of this compound, a thorough review of available binding affinity and functional inhibition data has been compiled. The following table summarizes the half-maximal inhibitory concentrations (IC50) of GYKI 53655 at various ionotropic glutamate receptor subtypes.

Receptor SubtypeAgonistPreparationAssay TypeIC50 (µM)Reference
AMPA Receptors
Native AMPAAMPACultured superior colliculus neuronsElectrophysiology (whole-cell patch clamp)0.8 ± 0.1[3]
AMPA Receptor-MediatedKainateCultured hippocampal neuronsElectrophysiology (whole-cell patch clamp)0.9[4]
Recombinant Human GluA1AMPAHEK293 cellsElectrophysiology6[1]
Recombinant Human GluA4AMPAHEK293 cellsElectrophysiology5[1]
Kainate Receptors
GluK3 HomomericKainateRecombinantElectrophysiology63[1]
GluK2b(R)/GluK3 HeteromericKainateRecombinantElectrophysiology32[1]
NMDA, GABA, and Glycine Receptors
NMDA ReceptorsNMDACultured rat hippocampal neuronsElectrophysiology (whole-cell voltage clamp)Inactive[5]
GABA ReceptorsGABACultured rat hippocampal neuronsElectrophysiology (whole-cell voltage clamp)Inactive[5]

Data for NMDA and GABA receptors are inferred from studies on the structurally similar analog, GYKI 52466, which showed no activity at these receptors.

The data clearly demonstrates the high potency of this compound for AMPA receptors, with IC50 values in the sub-micromolar to low micromolar range. In contrast, its affinity for kainate receptors is significantly lower, with IC50 values being approximately 40 to 80-fold higher than for AMPA receptors.[1]

Experimental Methodologies

The quantitative data presented in this guide are derived from established experimental protocols designed to assess receptor function and pharmacology. A typical experimental workflow for evaluating the cross-reactivity of a compound like this compound is outlined below.

G prep Primary Neuronal Culture or Heterologous Expression System (e.g., HEK293 cells) patch Whole-Cell Patch Clamp prep->patch agonist Agonist Application (e.g., AMPA, Kainate, NMDA) patch->agonist compound GYKI 53655 Application (Varying Concentrations) agonist->compound analysis Measure Current Inhibition compound->analysis dose_response Construct Dose-Response Curve analysis->dose_response ic50 Calculate IC50 Value dose_response->ic50 G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel ampa_receptor->ion_channel Opens depolarization Depolarization ion_channel->depolarization Na+ influx gyki GYKI 53655 gyki->ampa_receptor Allosteric Inhibition

References

A Comparative Guide to GYKI 53655 Hydrochloride and Other 2,3-Benzodiazepines as AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GYKI 53655 hydrochloride with other notable 2,3-benzodiazepines, a class of compounds known for their non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to 2,3-Benzodiazepines and GYKI 53655

The 2,3-benzodiazepine scaffold has been a fertile ground for the discovery of potent and selective non-competitive antagonists of the AMPA receptor.[1][2][3] Unlike classical 1,4-benzodiazepines that target GABA-A receptors, these compounds modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.[4] Overstimulation of AMPA receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases, making AMPA receptor antagonists a significant area of therapeutic interest.[1][3]

GYKI 53655, a prominent member of this class, acts as a negative allosteric modulator of AMPA receptors.[5] It binds to a site distinct from the glutamate binding site, thereby inhibiting ion channel gating.[6] This mechanism of action confers a non-competitive antagonism profile, which can be advantageous in conditions of excessive glutamate release.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for GYKI 53655 and other key 2,3-benzodiazepines, providing a quantitative comparison of their potency and efficacy.

Table 1: In Vitro Potency of 2,3-Benzodiazepines on AMPA Receptors
CompoundReceptor SubunitIC50 (µM)Reference
GYKI 53655 GluA16--INVALID-LINK--
GluA45--INVALID-LINK--
Kainate (GluK3)63--INVALID-LINK--
Kainate (GluK2b/GluK3)32--INVALID-LINK--
GYKI 52466 AMPA (native)10-12[Various Sources]
Talampanel (LY300164) AMPA (native)~1[Various Sources]

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Table 2: In Vivo Anticonvulsant Activity of 2,3-Benzodiazepines
CompoundSeizure ModelED50 (mg/kg, i.p.)Reference
GYKI 53655 Audiogenic Seizure (tonic)1.3--INVALID-LINK--
Audiogenic Seizure (clonic)2.0--INVALID-LINK--
Maximal Electroshock (MES)2.2--INVALID-LINK--
GYKI 52466 Audiogenic Seizure (tonic)3.6--INVALID-LINK--
Audiogenic Seizure (clonic)4.3--INVALID-LINK--
Maximal Electroshock (MES)6.9--INVALID-LINK--
GYKI 53405 Audiogenic Seizure (tonic)1.1--INVALID-LINK--
Audiogenic Seizure (clonic)3.1--INVALID-LINK--
Maximal Electroshock (MES)2.6--INVALID-LINK--
Table 3: In Vivo Neuroprotective Activity of 2,3-Benzodiazepines
CompoundIschemia ModelPD50 (mg/kg, i.p.)Reference
GYKI 53655 MgCl2-induced global cerebral ischemia8.2--INVALID-LINK--
GYKI 52466 MgCl2-induced global cerebral ischemia24.1--INVALID-LINK--
GYKI 53405 MgCl2-induced global cerebral ischemia8.3--INVALID-LINK--

PD50: Dose required to produce a 50% prolongation of survival time.

Mechanism of Action and Signaling Pathway

GYKI 53655 and its analogs act as non-competitive antagonists at the AMPA receptor. They bind to an allosteric site located at the interface between the ligand-binding domain and the transmembrane domain of the receptor.[4][6] This binding event stabilizes the closed state of the ion channel, preventing the influx of cations (Na+ and Ca2+) even when glutamate is bound to its recognition site.[6]

AMPA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_channel Ion Channel (Closed) AMPA_R->Ion_channel Gating GYKI_binding_site Allosteric Site GYKI_binding_site->Ion_channel Inhibits Opening No_depolarization No Depolarization Ion_channel->No_depolarization Prevents Ion Influx Glutamate->AMPA_R Binds GYKI_53655 GYKI 53655 GYKI_53655->GYKI_binding_site Binds

Mechanism of non-competitive AMPA receptor antagonism by GYKI 53655.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize 2,3-benzodiazepines.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents

This protocol is used to measure the effect of 2,3-benzodiazepines on AMPA receptor-mediated currents in cultured neurons or brain slices.[7][8][9]

Materials:

  • Recording chamber with perfusion system

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Na2, and 0.5 GTP-Na, pH adjusted to 7.3 with KOH.

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • 2,3-benzodiazepine of interest (e.g., GYKI 53655)

Procedure:

  • Prepare brain slices or neuronal cultures and place them in the recording chamber perfused with aCSF.

  • Pull patch pipettes with a resistance of 3-5 MΩ and fill with the internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.

  • Apply the AMPA receptor agonist via the perfusion system to elicit a baseline current.

  • Co-apply the 2,3-benzodiazepine with the agonist at various concentrations to determine its inhibitory effect.

  • Wash out the compounds and ensure the current returns to baseline.

  • Analyze the data to determine the IC50 of the 2,3-benzodiazepine.

Patch_Clamp_Workflow start Start prep Prepare Neuronal Culture/ Brain Slice start->prep seal Form Giga-ohm Seal prep->seal pipette Pull and Fill Patch Pipette pipette->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp at -70 mV whole_cell->clamp agonist Apply AMPA Agonist (Baseline) clamp->agonist test_compound Co-apply 2,3-Benzodiazepine and Agonist agonist->test_compound washout Washout test_compound->washout analyze Analyze Data (IC50) washout->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Audiogenic Seizure Model

This model is used to assess the anticonvulsant properties of 2,3-benzodiazepines in mice genetically susceptible to sound-induced seizures.[10][11][12]

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2 strain)

  • Sound-proof chamber

  • Acoustic stimulus generator (e.g., electric bell, ~100 dB)

  • 2,3-benzodiazepine of interest dissolved in a suitable vehicle

  • Vehicle control

Procedure:

  • House the mice in a controlled environment with a 12-hour light/dark cycle.

  • Administer the 2,3-benzodiazepine or vehicle intraperitoneally (i.p.) at various doses.

  • After a predetermined pre-treatment time (e.g., 30 minutes), place the mouse individually in the sound-proof chamber.

  • Expose the mouse to the acoustic stimulus for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure activity, including wild running, clonic seizures, and tonic hindlimb extension.

  • Record the latency to each seizure phase and the duration of the tonic phase.

  • Determine the dose of the 2,3-benzodiazepine that protects 50% of the animals from the tonic seizure component (ED50).

Kainic Acid-Induced Excitotoxicity Assay

This in vitro assay evaluates the neuroprotective effects of 2,3-benzodiazepines against glutamate-induced neuronal death.[13][14][15]

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • 96-well culture plates

  • Kainic acid (an AMPA/kainate receptor agonist)

  • 2,3-benzodiazepine of interest

  • Cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Plate primary neurons in 96-well plates and allow them to mature.

  • Pre-treat the neurons with various concentrations of the 2,3-benzodiazepine for a specific duration (e.g., 1 hour).

  • Expose the neurons to a neurotoxic concentration of kainic acid (e.g., 100 µM) for 24 hours.

  • After the incubation period, assess cell viability using a standard assay (e.g., measure formazan production in the MTT assay or lactate dehydrogenase release in the LDH assay).

  • Calculate the percentage of neuroprotection conferred by the 2,3-benzodiazepine at each concentration and determine the EC50.

Structure-Activity Relationship (SAR)

The pharmacological activity of 2,3-benzodiazepines is significantly influenced by the nature and position of substituents on the benzodiazepine core.[1][2]

  • Position 1: Aromatic or heteroaromatic substituents are generally required for activity.

  • Position 3: Introduction of a methylcarbamoyl group (as in GYKI 53655) or an acetyl group (as in GYKI 53405) can enhance potency compared to the unsubstituted analog (GYKI 52466).

  • Position 4: A methyl group at this position is often present in active compounds.

  • 7,8-Position: A methylenedioxy group is a common feature of potent 2,3-benzodiazepine AMPA antagonists.

Key structural features influencing the activity of 2,3-benzodiazepines.

Conclusion

This compound stands out as a potent and well-characterized non-competitive AMPA receptor antagonist. Its favorable in vivo activity profile in models of epilepsy and neuroprotection, coupled with a clear mechanism of action, makes it a valuable research tool. The comparative data presented in this guide highlights the subtle but significant differences in potency and efficacy among various 2,3-benzodiazepine analogs, underscoring the importance of structural modifications in optimizing pharmacological properties. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this important class of compounds and their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of GYKI 53655 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GYKI 53655 hydrochloride, a non-competitive AMPA and kainate receptor antagonist. Adherence to these protocols is paramount to mitigate risks and ensure regulatory compliance.

This compound is classified as an acute oral toxicant (Category 3), with the hazard statement "Toxic if swallowed"[1]. Therefore, meticulous care must be taken throughout the handling and disposal process.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., standard BS EN 374:2003)[2].

  • Eye Protection: Use safety glasses[2].

  • Respiratory Protection: A suitable respirator may be necessary if risk assessment indicates it[2].

  • Body Protection: Wear appropriate protective clothing[2].

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

  • Ensure that a safety shower and eye wash station are readily accessible[1].

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general framework for this process.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous waste.

Step 2: On-Site Neutralization for Small Quantities (Non-Bulk) While no specific chemical neutralization protocol for this compound is readily available, a general procedure for other benzodiazepines can be adapted to render the compound less appealing and prevent diversion. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Immobilization: Mix the solid this compound with an inert, undesirable, non-toxic substance. Examples include cat litter, dirt, or used coffee grounds. This makes the drug difficult to recover.

  • Containment: Place the resulting mixture into a sealable container, such as a plastic bag or a screw-top jar, to prevent leakage.

Step 3: Containerization and Labeling

  • Place all segregated waste, including immobilized solid waste and contaminated materials, into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic")

    • The date of accumulation

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[3]. The storage area should be locked[1][2].

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This is the most environmentally sound option and ensures complete destruction of the active pharmaceutical ingredient.

  • Incineration by a licensed facility is a highly effective and recommended method for the complete destruction of pharmaceutical compounds.

Important Considerations:

  • Do Not Flush: Do not dispose of this compound down the drain or in the regular trash unless it has been properly immobilized as described in Step 2 for non-bulk quantities. Flushing can introduce the active compound into the water supply.

  • Spill Management: In the event of a spill, do not allow the product to enter drains[2]. Cover the spillage with a suitable absorbent material. Using non-sparking tools, sweep up the material and place it in an appropriate container for disposal. Decontaminate the spill site with a 10% caustic solution or alcohol and ventilate the area[1][2].

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValueReference
Chemical Formula C₁₉H₂₀N₄O₃·HCl[1]
Molecular Weight 388.85 g/mol [1]
CAS Number 143692-48-2[1]
Hazard Classification Acute toxicity, oral (Category 3)[1]
Hazard Statement H301: Toxic if swallowed[1]
Storage Temperature Store locked up[1][2]. Desiccate at room temperature.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GYKI53655_Disposal_Workflow start Start: GYKI 53655 Hydrochloride Waste assess_quantity Assess Quantity start->assess_quantity is_bulk Bulk Quantity? assess_quantity->is_bulk non_bulk_procedure Non-Bulk Procedure: Immobilize with inert material (e.g., cat litter, coffee grounds) is_bulk->non_bulk_procedure No contain_label Place in sealed, labeled hazardous waste container is_bulk->contain_label Yes non_bulk_procedure->contain_label storage Store in secure, designated hazardous waste area contain_label->storage professional_disposal Arrange for professional disposal (e.g., incineration) via a certified waste management company storage->professional_disposal end End: Proper Disposal and Documentation professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling GYKI 53655 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GYKI 53655 hydrochloride. The following procedural guidance outlines operational plans for safe handling and disposal.

Chemical Identifier:

  • Name: this compound

  • Synonyms: LY300168 hydrochloride[1][2][3]

  • CAS Number: 143692-48-2[1]

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed (Oral, Category 3).[1] It is crucial to handle this compound with care to avoid adverse health effects. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

GHS Hazard Statements:

  • H301: Toxic if swallowed[1]

GHS Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P330: Rinse mouth.[1][2]

  • P405: Store locked up.[1][2]

  • P501: Dispose of contents/container in accordance with local regulation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body Part Equipment Specification/Standard
Eyes Safety GlassesUse appropriate safety glasses.[2] An accessible eye wash station is required.[1]
Hands Chemical-resistant glovesUse appropriate chemical resistant gloves (minimum requirement use standard BS EN 374:2003).[2] Inspect gloves before use.
Respiratory RespiratorIf risk assessment indicates necessary, use a suitable respirator.[2] Use in a chemical fume hood with an independent air supply is recommended.[2]
Body Protective ClothingWear appropriate protective clothing.[2] A safety shower should be accessible.[1]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid inhalation and contact with eyes, skin, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Store locked up.[1][2]

  • Keep away from direct sunlight and sources of ignition.[1]

  • For long-term storage of the solid, desiccate at room temperature. Solutions can be stored at -20°C for up to one month.[4]

Emergency Procedures and First Aid

Immediate and appropriate first aid is essential in case of exposure.

Exposure Route First Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Wash out mouth with water; do NOT induce vomiting.[1]
Eye Contact Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[1][2] Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air.[1] If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory.

Spill Containment and Cleanup:

  • Evacuate: Evacuate personnel to safe areas.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Protect: Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1]

  • Contain: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

  • Absorb: Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect: Using non-sparking tools, sweep up material and place it in an appropriate container for disposal.[2]

Waste Disposal:

  • Dispose of the substance and its container in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

Visual Safety Protocols

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Workspace Clean Workspace Conduct_Experiment->Clean_Workspace Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound.

Emergency_Response_Flow cluster_FirstAid Immediate First Aid Exposure_Event Exposure Event Occurs Ingestion Ingestion Exposure_Event->Ingestion Eye_Contact Eye Contact Exposure_Event->Eye_Contact Skin_Contact Skin Contact Exposure_Event->Skin_Contact Inhalation Inhalation Exposure_Event->Inhalation Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Caption: Emergency response protocol for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GYKI 53655 hydrochloride
Reactant of Route 2
GYKI 53655 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.